molecular formula C48H49N13O10S6 B10795811 Thiocillin I

Thiocillin I

货号: B10795811
分子量: 1160.4 g/mol
InChI 键: FEORQDDAQBRWPT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Thiocillin I is a useful research compound. Its molecular formula is C48H49N13O10S6 and its molecular weight is 1160.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[2-[26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEORQDDAQBRWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H49N13O10S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1160.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Thiocillin I: A Technical Guide to its Discovery and Biosynthesis in Bacillus cereus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a potent thiopeptide antibiotic belonging to the family of ribosomally synthesized and post-translationally modified peptides (RiPPs). First reported in 1976 from Bacillus cereus and Bacillus badius, this natural product has garnered significant interest due to its complex molecular architecture and its activity against a range of Gram-positive bacteria.[1] This technical guide provides an in-depth overview of the discovery, biosynthesis, and biological activity of this compound, with a focus on the producing organism Bacillus cereus. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in natural product discovery and antibiotic development.

Physicochemical Properties and Biological Activity

This compound is a neutral peptide characterized by a high sulfur content, approximately 15%, and distinctive ultraviolet absorption maxima at around 275 nm and 348 nm.[1] It is soluble in mixtures of chloroform and methanol. Its potent antibacterial activity is primarily directed against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) of this compound against various bacterial strains are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus Smith0.2
Staphylococcus aureus 209P0.1
Staphylococcus epidermidis0.2
Streptococcus pyogenes0.1
Streptococcus pneumoniae0.05
Enterococcus faecalis1.6
Bacillus subtilis PCI 2191.56
Clostridium perfringens0.4
Propionibacterium acnes0.05

Data compiled from various sources.

Biosynthesis of this compound in Bacillus cereus ATCC 14579

The biosynthesis of this compound is a fascinating process involving the ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications. The entire enzymatic machinery for this intricate transformation is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the tcl cluster in Bacillus cereus ATCC 14579.

The Thiocillin Biosynthetic Gene Cluster (tcl)

The tcl gene cluster is responsible for the production of this compound. It contains the structural gene encoding the precursor peptide (tclE) and a suite of genes encoding the enzymes required for the extensive post-translational modifications.

Thiocillin_Biosynthesis_Workflow precursor Ribosomal Synthesis of tclE Precursor Peptide ptms Post-Translational Modifications precursor->ptms Leader Peptide Cleavage Thiazole Formation Dehydrations cyclization Macrocyclization ptms->cyclization export Export cyclization->export active_thiocillin Active this compound export->active_thiocillin

Caption: Workflow for the biosynthesis of this compound.

Ribosomal Synthesis and Post-Translational Modifications

The biosynthesis commences with the ribosomal synthesis of a 52-amino-acid precursor peptide, TclE. This peptide consists of a 38-amino-acid N-terminal leader peptide and a 14-amino-acid C-terminal core peptide that undergoes extensive modifications. These modifications include the formation of multiple thiazole rings from cysteine residues and dehydrations of serine and threonine residues. The leader peptide is believed to be crucial for recognizing and guiding the modifying enzymes to the core peptide. Following these modifications, the leader peptide is cleaved, and the modified core peptide undergoes macrocyclization to yield the mature this compound.

Thiocillin_Post_Translational_Modifications precursor Precursor Peptide (TclE) Leader Peptide Core Peptide modification_enzymes Modification Enzymes (Encoded by tcl cluster) precursor:f2->modification_enzymes Recognition modified_peptide Modified Core Peptide Thiazole Rings Dehydrated Residues modification_enzymes->modified_peptide Catalysis mature_thiocillin Mature this compound modified_peptide->mature_thiocillin Leader Peptide Cleavage & Macrocyclization

Caption: Post-translational modifications of the TclE precursor peptide.

Experimental Protocols

Culturing Bacillus cereus for this compound Production

Objective: To cultivate Bacillus cereus under conditions that promote the production of this compound.

Materials:

  • Bacillus cereus strain (e.g., ATCC 14579)

  • Nutrient Broth (NB) medium or other suitable production medium

  • Sterile culture flasks

  • Incubator shaker

Procedure:

  • Prepare the desired volume of nutrient broth in culture flasks and sterilize by autoclaving.

  • Inoculate the sterile medium with a fresh culture of Bacillus cereus.

  • Incubate the culture at 28-30°C with shaking at 200 rpm for 48-72 hours. Production of this compound typically occurs during the stationary phase of growth.

Extraction of this compound

Objective: To extract this compound from the Bacillus cereus culture.

Materials:

  • Bacillus cereus culture from Protocol 1

  • Centrifuge

  • Methanol

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Harvest the bacterial culture by centrifugation at 8,000 x g for 15 minutes to separate the supernatant and the cell pellet (mycelium).

  • Extraction from Mycelium:

    • Resuspend the cell pellet in methanol and stir for 2-3 hours at room temperature.

    • Centrifuge the methanol suspension to remove cell debris.

    • Collect the methanol supernatant.

  • Extraction from Supernatant:

    • Perform a liquid-liquid extraction of the culture supernatant with an equal volume of ethyl acetate.

    • Separate the organic (ethyl acetate) layer.

  • Combine the methanol extract from the mycelium and the ethyl acetate extract from the supernatant.

  • Concentrate the combined extracts to dryness using a rotary evaporator.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To purify this compound from the crude extract.

Materials:

  • Crude this compound extract

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile phase B: Acetonitrile with 0.1% TFA

  • Fraction collector

Procedure:

  • Dissolve the crude extract in a small volume of methanol.

  • Filter the dissolved extract through a 0.22 µm syringe filter.

  • Inject the filtered sample onto the C18 column.

  • Elute the compounds using a linear gradient of mobile phase B in mobile phase A (e.g., 20% to 80% B over 40 minutes) at a flow rate of 1 mL/min.

  • Monitor the elution profile at 275 nm and 348 nm.

  • Collect the fractions corresponding to the peak of this compound.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Thiocillin_Purification_Workflow culture Bacillus cereus Culture extraction Solvent Extraction (Methanol/Ethyl Acetate) culture->extraction crude_extract Crude Extract extraction->crude_extract hplc Reverse-Phase HPLC (C18 Column) crude_extract->hplc pure_thiocillin Pure this compound hplc->pure_thiocillin

Caption: Experimental workflow for the purification of this compound.

Characterization of this compound

Objective: To confirm the identity and structure of the purified this compound.

Methods:

  • Mass Spectrometry (MS): Determine the molecular weight of the purified compound using high-resolution mass spectrometry (HR-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure of this compound using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Confirm the characteristic absorption maxima of the thiopeptide core.

Conclusion

The discovery of this compound from Bacillus cereus and the subsequent elucidation of its intricate biosynthetic pathway have provided valuable insights into the vast chemical diversity of microbial natural products. The ribosomal origin and extensive post-translational modifications of this compound exemplify a fascinating strategy for the production of complex bioactive molecules. The detailed protocols and data presented in this guide are intended to facilitate further research into this promising class of antibiotics, including efforts towards analog generation, mechanism of action studies, and the development of novel therapeutic agents.

References

The Definitive Structural Assignment of Thiocillin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the complete structural assignment of Thiocillin I, a potent thiopeptide antibiotic. The elucidation of its complex macrocyclic structure, rich in thiazole and dehydroalanine residues, was definitively confirmed through a landmark total synthesis. This document details the key experimental protocols and spectroscopic data that were instrumental in this achievement, presenting a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

Spectroscopic Data and Structural Confirmation

The unequivocal structural assignment of this compound was achieved through a combination of spectroscopic analysis and, most critically, total chemical synthesis. The comparison of spectroscopic data from the natural product with the synthesized molecule provided the ultimate proof of its constitution and stereochemistry.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry was employed to determine the elemental composition of this compound.

Ionization ModeFormulaCalculated Mass (m/z)Measured Mass (m/z)
ESI+C48H50N13O10S6 [M+H]+1160.20531160.2053
Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural identity of natural and synthetic this compound was confirmed by comparing their ¹H NMR spectra. The chemical shifts of all nonexchangeable protons were found to match within a very narrow margin of ±0.01 ppm, with identical coupling constants, leaving no doubt about their identical structures.[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ala-NH8.50d8.0
Val-NH8.45d8.5
Thr-NH8.30d7.5
............
Thz-H8.15s
Pyr-H8.05s
............

Note: This table is a representative summary. The full, detailed NMR assignments can be found in the supporting information of the primary literature.

Experimental Protocols

The definitive structural proof of this compound was established through its total synthesis. The following section outlines the key experimental methodologies employed in this multi-step synthesis.

Isolation and Purification of Natural this compound

This compound is a natural product isolated from the bacterium Bacillus cereus.[3] The general procedure for its isolation involves:

  • Fermentation: Culturing B. cereus in a suitable broth medium to induce the production of the antibiotic.

  • Extraction: Extraction of the bacterial culture with an organic solvent, typically a mixture of chloroform and methanol.

  • Chromatography: Purification of the crude extract using a series of chromatographic techniques, including silica gel chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.[4]

Key Synthetic Reactions for Structural Confirmation

The total synthesis of this compound was a complex undertaking that involved the assembly of several key fragments and a final macrocyclization step. The following are representative experimental protocols for some of the critical transformations.

A modified Bohlmann-Rahtz reaction was utilized to construct the central pyridine-bis(thiazole) core of this compound.[1][2]

  • Reaction: A mixture of an enolizable ketone, an ynone, and ammonium acetate is refluxed in a suitable solvent, such as ethanol or a toluene/acetic acid mixture.

  • Procedure: To a solution of the ynone (1.0 eq) in the chosen solvent, the enolizable ketone (1.1 eq) and ammonium acetate (5.0 eq) are added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired pyridine derivative.[1][2]

The thiazole rings, characteristic of thiopeptides, were constructed using a modified Hantzsch thiazole synthesis.

  • Reaction: Condensation of a thioamide with an α-haloketone.

  • Procedure: The α-haloketone (1.0 eq) is added to a solution of the thioamide (1.1 eq) in a suitable solvent like ethanol. The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the resulting crude product is purified by crystallization or column chromatography.

The various amino acid and thiazole-containing fragments were assembled using standard peptide coupling reagents.

  • Reaction: Amide bond formation between a carboxylic acid and an amine.

  • Procedure: To a solution of the carboxylic acid (1.0 eq), the amine (1.1 eq), and a coupling agent such as BOP-Cl or EDCI/HOBt in an aprotic solvent (e.g., dichloromethane or acetonitrile), a base like triethylamine is added. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with aqueous solutions to remove excess reagents and byproducts, dried over an anhydrous salt, and the solvent is evaporated. The product is purified by chromatography.[1][2]

The final step in the total synthesis was the intramolecular cyclization to form the macrocyclic structure of this compound.

  • Reaction: Intramolecular amide bond formation of a linear peptide precursor.

  • Procedure: The linear peptide precursor is dissolved in a polar aprotic solvent such as DMF at high dilution to favor intramolecular cyclization over intermolecular polymerization. A macrolactamization reagent, for instance, DPPA (diphenylphosphoryl azide), and a base like triethylamine are added.[2] The reaction is stirred at room temperature for several hours. After completion, the solvent is removed in vacuo, and the crude macrocycle is purified by preparative HPLC.

Visualizations

The following diagrams illustrate the experimental workflow for the structural assignment and the final confirmed structure of this compound.

experimental_workflow cluster_isolation Isolation & Initial Characterization cluster_synthesis Total Synthesis for Structural Confirmation cluster_confirmation Structural Confirmation B_cereus Bacillus cereus Fermentation Extraction Solvent Extraction B_cereus->Extraction Purification Chromatographic Purification Extraction->Purification Natural_Product Natural this compound Purification->Natural_Product Spectroscopy Spectroscopic Analysis (NMR, HRMS) Natural_Product->Spectroscopy Comparison Comparative Analysis (NMR, HRMS) Spectroscopy->Comparison Fragments Fragment Synthesis Pyridine_Core Pyridine Core Formation (Bohlmann-Rahtz) Fragments->Pyridine_Core Thiazoles Thiazole Synthesis Fragments->Thiazoles Assembly Fragment Assembly (Peptide Coupling) Pyridine_Core->Assembly Thiazoles->Assembly Linear_Precursor Linear Peptide Precursor Assembly->Linear_Precursor Macrocyclization Macrocyclization Linear_Precursor->Macrocyclization Synthetic_Product Synthetic this compound Macrocyclization->Synthetic_Product Synthetic_Product->Comparison Final_Structure Confirmed Structure of this compound Comparison->Final_Structure

Experimental workflow for the structural assignment of this compound.

Thiocillin_I_Structure cluster_macrocycle This compound Pyridine Pyridine Core Thz1 Thiazole Pyridine->Thz1 Thz2 Thiazole Pyridine->Thz2 Peptide_backbone Peptide Backbone Thz1->Peptide_backbone Thz2->Peptide_backbone Thz3 Thiazole Thz3->Peptide_backbone Thz4 Thiazole Thz4->Peptide_backbone Thz5 Thiazole Thz5->Peptide_backbone Dha1 Dehydroalanine Dha1->Peptide_backbone Dha2 Dehydroalanine Dha2->Peptide_backbone caption Simplified schematic of the this compound structure.

Simplified schematic of the this compound structure.

Conclusion

The complete structural assignment of this compound, unequivocally confirmed by total synthesis, represents a significant achievement in natural product chemistry. The methodologies and analytical data presented in this guide underscore the power of combining modern synthetic strategies with advanced spectroscopic techniques to elucidate complex molecular architectures. This foundational knowledge is crucial for future research into the medicinal potential of this compound and its analogues, paving the way for the development of novel therapeutic agents.

References

An In-Depth Technical Guide to the Mechanism of Action of Thiocillin I on the Bacterial Ribosome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiocillin I is a member of the thiopeptide class of ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotics. Exhibiting potent activity primarily against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA), this compound executes its antibacterial action by targeting the bacterial ribosome. Specifically, it binds to the 50S large subunit at a critical functional hub known as the GTPase Associated Center (GAC). This interaction sterically occludes the binding of Elongation Factor G (EF-G), a key GTPase essential for the translocation step of protein synthesis. By preventing EF-G from catalyzing the movement of tRNAs and mRNA through the ribosome, this compound effectively stalls polypeptide chain elongation, leading to the cessation of protein synthesis and bacterial growth inhibition. This guide provides a detailed examination of this mechanism, including the specific binding site, quantitative activity data, key experimental methodologies used in its study, and known resistance pathways.

Introduction to this compound

This compound belongs to a family of structurally complex thiopeptide antibiotics produced by various bacteria, with the this compound variants originating from Bacillus cereus.[1] Like other thiopeptides, its intricate scaffold, featuring a nitrogen-rich heterocyclic core of a trithiazolylpyridine ring system, is biosynthesized from a precursor peptide that undergoes extensive post-translational modifications.[2][3][4] This rigid, unique chemical architecture is crucial for its specific interaction with the ribosomal target.[2][3] Thiopeptides are of significant interest because they target a conserved and essential bacterial process, protein synthesis, offering a mechanism of action distinct from many commonly used antibiotics.[5]

The Bacterial Ribosome: A Prime Antibiotic Target

The bacterial 70S ribosome, composed of the 30S small subunit and 50S large subunit, is the central machinery for protein synthesis and a validated target for numerous antibiotic classes.[6][7] The process of translation elongation is a primary target. This cyclical process involves:

  • Decoding: Selection of the correct aminoacyl-tRNA (aa-tRNA) at the ribosomal A-site.

  • Peptide Bond Formation: Catalysis by the peptidyl transferase center (PTC) on the 50S subunit.

  • Translocation: Movement of the tRNAs and associated mRNA by one codon, a step catalyzed by the GTPase Elongation Factor G (EF-G).[8]

Antibiotics that interfere with any of these steps can effectively halt protein production. This compound is a potent inhibitor of the translocation phase.[8][9]

Core Mechanism of Action: Inhibition of Elongation Factor G

This compound Binding Site on the 50S Ribosome

This compound and related 26-membered macrocycle thiopeptides like thiostrepton and micrococcin bind with high affinity to a specific cleft on the 50S subunit.[4][10] This binding site is formed at the interface of ribosomal protein uL11 (formerly L11) and helices 43 and 44 of the 23S rRNA.[5][10] This region is termed the GTPase Associated Center (GAC) due to its critical role in interacting with translational GTPases such as EF-G.

Structural studies on the related antibiotic thiostrepton have revealed that the antibiotic sits snugly within this cleft.[5] Key interactions occur between the antibiotic and universally conserved nucleotides of the 23S rRNA, specifically A1067 in helix 43 and A1095 in helix 44.[2][11] The rigid, heterocyclic core of the thiopeptide is the primary determinant for this high-affinity binding.[2][3]

Steric Hindrance of EF-G and Inhibition of Translocation

The primary mechanism of action of this compound is the inhibition of the EF-G-catalyzed translocation step of elongation.[9][12] After peptide bond formation, EF-G binds to the ribosome, hydrolyzes GTP, and induces a conformational change that moves the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site.

The binding site of this compound directly overlaps with the binding site for domain V of EF-G.[10][12] By occupying the GAC, this compound physically prevents the stable binding and accommodation of EF-G on the ribosome.[10][12] While some studies suggest that an initial, transient interaction of EF-G may still occur, the presence of the antibiotic prevents the subsequent conformational changes necessary for GTP hydrolysis and translocation, effectively freezing the ribosome in a pre-translocational state.[12][13] This leads to a complete halt of the elongation cycle.[8]

Thiocillin_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_gac GTPase Associated Center (GAC) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit L11 Protein uL11 23S_rRNA 23S rRNA (H43/H44) Thiocillin_I This compound Thiocillin_I->23S_rRNA Inhibition Protein Synthesis Inhibited Thiocillin_I->Inhibition EFG Elongation Factor G (EF-G) EFG->L11 Binding Blocked EFG->23S_rRNA Translocation Translocation (A → P site) EFG->Translocation Protein_Synthesis Protein Synthesis Continues Translocation->Protein_Synthesis

Figure 1. Mechanism of this compound action on the bacterial ribosome.

Quantitative Analysis of this compound Activity

The biological activity of this compound is quantified through in vitro assays measuring direct inhibition of translation and cell-based assays determining the minimum concentration required to inhibit bacterial growth.

Table 1: In Vitro Ribosomal Inhibition of Thiopeptides Specific IC₅₀ or K_d values for this compound are not readily available in the cited literature. Data for closely related thiopeptides are provided for context.

CompoundAssay TypeTargetValueReference
ThiostreptonGTP Hydrolysis InhibitionE. coli 70S Ribosome + EF-GIC₅₀ ≈ 0.15 µM[10]
ThiostreptonRibosome BindingE. coli Ribosomes>1000-fold reduced binding with A1067 mutations[2]
MicrococcinRibosome BindingE. coli RibosomesSignificantly reduced binding with A1067/A1095 mutations[2]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

OrganismStrainMIC (µg/mL)Reference
Bacillus subtilisATCC 66334[14]
Bacillus subtilisPCI 2191.56[14]
Staphylococcus aureus (MRSA)COL~0.1 - 0.2[15]
Staphylococcus aureus (MRSA)MW2~0.1 - 0.2[15]
Vancomycin-Resistant Enterococcus faecalisVRE 110.06[14]

Key Experimental Methodologies

The elucidation of this compound's mechanism of action relies on a combination of structural biology, biochemical, and microbiological techniques.

Structural Determination via Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a cornerstone technique for visualizing antibiotic-ribosome complexes at near-atomic resolution.[16][17]

Detailed Protocol:

  • Ribosome Preparation: Isolate and purify 70S ribosomes from a suitable bacterial source (e.g., Escherichia coli or Thermus thermophilus). Ribosomes are often purified via sucrose gradient centrifugation.

  • Complex Formation: Incubate the purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.

  • Vitrification: Apply a small volume (2-3 µL) of the ribosome-antibiotic complex solution to a cryo-EM grid. The grid is then rapidly plunged into liquid ethane, flash-freezing the sample in a thin layer of amorphous (vitreous) ice, which preserves the native structure.

  • Data Collection: Transfer the frozen grid to a transmission electron microscope (TEM) equipped with a direct electron detector. Collect thousands of images (micrographs), often as movie frames to allow for motion correction.[16]

  • Image Processing:

    • Motion Correction: Align the frames of each movie to correct for beam-induced motion.

    • Particle Picking: Computationally identify individual ribosome particles from the micrographs.

    • 2D and 3D Classification: Classify the particle images to remove damaged particles and sort them into structurally homogeneous groups.

    • 3D Reconstruction: Combine the classified 2D particle images to generate a high-resolution 3D density map of the this compound-ribosome complex.

  • Model Building and Refinement: Fit atomic models of the ribosome and this compound into the cryo-EM density map and refine the coordinates to best fit the data.

CryoEM_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Analysis p1 Purify 70S Ribosomes p2 Incubate with This compound p1->p2 p3 Apply to Grid & Plunge-Freeze p2->p3 d1 Collect Micrographs (TEM) p3->d1 d2 Motion Correction & Particle Picking d1->d2 d3 2D/3D Classification d2->d3 d4 3D Reconstruction d3->d4 a1 Build Atomic Model d4->a1 a2 Refine and Validate Structure a1->a2

Figure 2. A generalized experimental workflow for Cryo-EM structural analysis.

In Vitro Translation Inhibition Assay

These assays directly measure the effect of an antibiotic on protein synthesis in a cell-free system.[1][4]

Detailed Protocol:

  • System Setup: Use a commercial cell-free transcription-translation system (e.g., PURExpress, reconstituted from purified E. coli components) or a prepared S30 cell extract.

  • Reporter Construct: Utilize a DNA template encoding a reporter protein, such as luciferase or Green Fluorescent Protein (GFP).[18]

  • Reaction Preparation: In a multi-well plate, assemble the reaction mixtures containing the cell-free system components, the DNA reporter template, and amino acids.

  • Inhibitor Addition: Add this compound at a range of concentrations (serial dilutions) to the appropriate wells. Include a no-antibiotic positive control and a no-template negative control.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 1-2 hours) to allow for protein synthesis.

  • Signal Detection: Measure the reporter signal. For luciferase, add the luciferin substrate and measure luminescence. For GFP, measure fluorescence.

  • Data Analysis: Plot the signal intensity against the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value—the concentration of antibiotic that inhibits protein synthesis by 50%.[11]

Broth Microdilution MIC Assay

This is the standard method for determining the minimum inhibitory concentration (MIC) of an antibiotic against a specific bacterial strain.[19][20]

Detailed Protocol:

  • Antibiotic Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the antibiotic in cation-adjusted Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate.[21]

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[19]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[21]

Mechanisms of Resistance

Bacterial resistance to thiopeptide antibiotics like this compound primarily arises from modifications to the drug's target site.

  • Modification of 23S rRNA: Mutations at the key interacting nucleotides, such as A1067 or A1095, can dramatically reduce the binding affinity of the antibiotic, conferring resistance.[2] This is a common mechanism for thiopeptide resistance.

  • Modification of Ribosomal Protein uL11: Mutations in the gene rplK, which encodes protein uL11, can alter the structure of the binding pocket and prevent effective binding of this compound.[10]

  • Producer Self-Resistance: The producing organism, B. cereus, possesses genes (tclQ, tclT) that encode variant copies of ribosomal protein L11. It is hypothesized that these variant proteins may sequester the antibiotic within the cell or form modified ribosomes that are insensitive to this compound, thus protecting the producer from its own toxic product.[1]

Resistance_Mechanisms Thiocillin This compound Ribosome Ribosome Binding Site (uL11 / 23S rRNA) Thiocillin->Ribosome Binds to Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Leads to Resistance Bacterial Resistance Resistance->Ribosome Alters Target Mutation_rRNA Mutation in 23S rRNA (e.g., A1067G) Resistance->Mutation_rRNA Mutation_L11 Mutation in uL11 (rplK gene) Resistance->Mutation_L11 Producer_Self_Immunity Producer Self-Immunity (e.g., variant L11) Resistance->Producer_Self_Immunity

Figure 3. Logical relationship of this compound action and resistance pathways.

Conclusion and Future Directions

This compound is a potent inhibitor of bacterial protein synthesis with a well-defined mechanism of action. It targets a conserved and functionally critical site on the bacterial ribosome, preventing the essential process of translocation by blocking EF-G binding. The detailed structural and biochemical understanding of its interaction with the ribosome provides a solid foundation for structure-based drug design. Future efforts can focus on synthesizing novel thiopeptide analogs with improved pharmacological properties, such as enhanced solubility and a broader spectrum of activity that includes Gram-negative pathogens, to develop next-generation antibiotics capable of combating the growing threat of antimicrobial resistance.

References

A Technical Guide to the Thiocillin I Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thiocillin I is a potent thiopeptide antibiotic with significant activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] A member of the thiazolyl peptide family, its complex architecture, featuring a trithiazolyl-pyridine core, arises not from non-ribosomal peptide synthetases (NRPS), but from an elaborate series of post-translational modifications on a ribosomally synthesized precursor peptide.[2][3] This discovery has shifted the paradigm for thiopeptide biosynthesis and opened new avenues for antibiotic development through genetic engineering. This guide provides an in-depth analysis of the this compound biosynthetic gene cluster (BGC), its associated biosynthetic pathway, key experimental validations, and the potential for combinatorial biosynthesis.

The this compound (tcl) Biosynthetic Gene Cluster

The BGC responsible for this compound production, designated the tcl cluster, was first identified in Bacillus cereus ATCC 14579.[2][4] The cluster spans approximately 22 kb and contains 24 distinct genes.[4][5] A notable feature of the B. cereus cluster is the presence of four identical tandem genes (tclE-H) that encode the precursor peptide.[3] However, studies have shown that a single copy of this gene is sufficient to restore thiocillin production in a knockout strain.[1][6] A more compact, homologous cluster has also been identified on a plasmid in Staphylococcus epidermidis, containing only a single precursor peptide gene.[7]

Genetic Organization

The organization of the tcl cluster in B. cereus ATCC 14579 is depicted below. The core components include genes for the precursor peptide, enzymes for post-translational modifications, transport, and self-resistance.

tcl_gene_cluster Organization of the this compound (tcl) Gene Cluster cluster_precursors Precursor Peptides cluster_modification Modification Enzymes cluster_resistance Resistance/Other tclE tclE tclF tclF tclG tclG tclH tclH tclI tclI tclJ tclJ tclK tclK tclL tclL tclM tclM tclN tclN tclO tclO tclQ tclQ tclT tclT tclX tclX

Caption: Key genes in the tcl cluster from B. cereus.

Core Gene Functions

The functions of the key genes within the tcl cluster have been assigned based on homology and experimental verification.[3][4][7][8]

Gene(s)Putative FunctionEvidence
tclE, tclF, tclG, tclH Precursor Peptide SynthesisFour identical genes encoding a 52-residue peptide. Knockout abolishes production.[1][3]
tclK DehydrataseHomologous to LanB-type lantibiotic dehydratases; proposed to dehydrate Ser/Thr residues.[4][6]
tclJ, tclN Cyclodehydratase/DehydrogenaseHomologous to enzymes in cyanobactin/microcin B17 pathways; proposed to catalyze thiazole formation from Cys residues.[4][5]
tclM Pyridine SynthaseCandidate for catalyzing the [4+2] cycloaddition to form the central pyridine ring from two dehydroalanine residues.[3][8]
tclO O-methyltransferaseResponsible for methylation at the Thr-8 position, creating some thiocillin variants.[9]
tclQ, tclT Self-ResistanceEncode paralogs of ribosomal protein L11, the target of thiocillin, preventing self-inhibition.[4][10]

The this compound Biosynthetic Pathway

This compound biosynthesis is a remarkable example of a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) pathway. The process begins with the translation of a precursor peptide, followed by a cascade of enzymatic modifications to form the mature, biologically active antibiotic.

biosynthetic_pathway This compound Biosynthetic Pathway cluster_ribosome Ribosomal Synthesis cluster_peptide Peptide Stages ribosome Ribosome precursor Precursor Peptide (52 aa) Leader-SCTTCVCTCSCCTT ribosome->precursor tclE_gene tclE gene tclE_gene->ribosome Transcription & Translation modified_precursor Modified Precursor (Dehydrations, Thiazoles, Pyridine) precursor->modified_precursor PTMs dehydratase TclK (Dehydratase) precursor->dehydratase Ser/Thr -> Dha/Dhb cyclodehydratase TclJ, TclN (Cyclodehydratase) precursor->cyclodehydratase Cys -> Thiazole pyridine_synthase TclM (Pyridine Synthase) precursor->pyridine_synthase 2 Dha -> Pyridine mature_thiocillin Mature this compound modified_precursor->mature_thiocillin protease Protease (Leader Cleavage) modified_precursor->protease Leader Peptide Removal

Caption: Overview of the ribosomal synthesis and post-translational modification cascade.

The key steps are:

  • Precursor Synthesis : The tclE-H genes are translated into a 52-amino acid precursor peptide, which consists of a 38-residue N-terminal leader peptide and a 14-residue C-terminal core peptide (SCTTCVCTCSCCTT).[3][4]

  • Dehydration : The dehydratase TclK converts serine and threonine residues within the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[4]

  • Thiazole Formation : The cyclodehydratase/dehydrogenase enzymes (TclJ, TclN) catalyze the conversion of all six cysteine residues into thiazole rings.[4]

  • Pyridine Synthesis : The enzyme TclM is predicted to catalyze a formal [4+2] cycloaddition between two Dha residues (derived from Ser-1 and Ser-10) to construct the central trithiazolyl-pyridine core.[3][11]

  • Leader Peptide Cleavage : A protease removes the N-terminal leader peptide to release the mature, macrocyclic antibiotic.

Self-Resistance Mechanism

The producing organism, B. cereus, must protect itself from the antibiotic it creates. Thiocillin functions by binding to the ribosomal protein L11 and 23S rRNA, thereby disrupting protein synthesis.[4] The tcl cluster encodes two identical paralogs of the L11 protein, TclQ and TclT. These likely function as decoy targets, sequestering the antibiotic or replacing the native L11 to ensure translation can proceed, thus conferring resistance.[4][10]

resistance_mechanism Thiocillin Self-Resistance thiocillin This compound ribosome Ribosome (Native L11) thiocillin->ribosome INHIBITS Translation tclQ_T TclQ / TclT (L11 Paralog) tclQ_T->ribosome Protects / Replaces

Caption: Role of L11 paralogs in conferring self-resistance.

Quantitative Data

Antibiotic Activity

The Thiocillin family exhibits potent activity against Gram-positive bacteria. The stochastic modifications at several positions result in a family of eight related compounds produced by B. cereus, with four major variants showing similar efficacy.[1]

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Thiocillin VariantsBacillus subtilis0.2 - 0.9 µg/mL[1]
Thiocillin VariantsMethicillin-resistant Staphylococcus aureus (MRSA)< 0.03 – 0.1 µg/mL[1]
Mutasynthesis and Production Yields

Genetic manipulation of the precursor peptide gene (tclE) has demonstrated the flexibility of the biosynthetic machinery, allowing for the creation of numerous novel thiocillin analogs.[1]

Precursor Peptide MutationNumber of Novel Variants ProducedReference
14 single amino acid substitutions at 5 non-core positions65[1]
Alanine scan of all 14 core residues67 (from 12/14 viable mutants)[11]
Cysteine-to-Serine scan (6 residues)46 (from 5/6 viable mutants)[11]
Heterologous Production Yield Reference
Thiocillin IV in recombinant Bacillus2.4 mg/L[9]

Key Experimental Protocols & Workflows

The function of the tcl gene cluster was elucidated through a series of genetic and analytical experiments.

Gene Knockout and Complementation Workflow

The definitive link between the tcl cluster and thiocillin production was established by gene knockout, followed by rescue experiments.[1]

experimental_workflow Workflow for Gene Function Validation cluster_ko 1. Gene Knockout cluster_analysis1 2. Analysis cluster_rescue 3. Complementation (Rescue) cluster_analysis2 4. Analysis wt_strain B. cereus WT hom_recomb Homologous Recombination (Plasmid with flanking regions, no tclE-H) wt_strain->hom_recomb ko_strain tclΔE-H Knockout Strain hom_recomb->ko_strain hplc_ms1 HPLC / LC-MS Analysis ko_strain->hplc_ms1 campbell Campbell Integration (Plasmid with single tclE gene) ko_strain->campbell result1 Result: No Thiocillin Production hplc_ms1->result1 rescue_strain tclE Knock-In Strain campbell->rescue_strain hplc_ms2 HPLC / LC-MS Analysis rescue_strain->hplc_ms2 result2 Result: Thiocillin Production Restored hplc_ms2->result2

References

An In-depth Technical Guide to the Post-Translational Modifications in Thiocillin I Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thiocillin I, a potent thiopeptide antibiotic, undergoes a remarkable series of post-translational modifications (PTMs), transforming a ribosomally synthesized precursor peptide into a highly complex and biologically active molecule. This guide provides a comprehensive overview of the intricate enzymatic cascade responsible for these modifications. We delve into the genetic basis of this compound biosynthesis, detailing the precursor peptide and the enzymatic machinery encoded by the tcl gene cluster in Bacillus cereus ATCC 14579. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents visual representations of the biosynthetic pathway to facilitate a deeper understanding of this complex natural product's formation.

Introduction to this compound and its Biosynthesis

This compound belongs to the family of ribosomally synthesized and post-translationally modified peptides (RiPPs), a class of natural products renowned for their structural diversity and potent biological activities. The biosynthesis of this compound is a fascinating example of nature's ability to generate complex chemical scaffolds from simple building blocks. The process begins with the ribosomal synthesis of a 52-residue precursor peptide. The C-terminal 14 amino acids of this precursor then undergo an astonishing 13 post-translational modifications, making this compound one of the most heavily modified peptides known to date[1][2]. These modifications are orchestrated by a suite of enzymes encoded within a dedicated biosynthetic gene cluster. Understanding this intricate process is crucial for efforts in biosynthetic engineering and the development of novel thiopeptide antibiotics.

The Precursor Peptide and the tcl Gene Cluster

The genetic blueprint for this compound biosynthesis resides within the tcl gene cluster in Bacillus cereus ATCC 14579[1]. This cluster contains four identical genes (tclE-H) that each encode the 52-amino acid precursor peptide. This precursor consists of a 38-residue N-terminal leader peptide and a 14-residue C-terminal core peptide, the latter of which is the substrate for the extensive post-translational modifications[3].

The sequence of the C-terminal 14-residue core peptide is: H₂N-Ser-Cys-Thr-Thr-Cys-Val-Cys-Thr-Cys-Ser-Cys-Cys-Thr-Thr-COOH [1]

The leader peptide is thought to act as a recognition element for the modifying enzymes, guiding them to the core peptide to perform their specific catalytic functions. Following the modification cascade, the leader peptide is cleaved to release the mature this compound.

The Enzymatic Cascade of Post-Translational Modifications

The transformation of the linear precursor peptide into the complex macrocyclic structure of this compound involves a series of enzymatic reactions, including thiazole formation, dehydration, and pyridine ring synthesis. While the exact order of all 13 modifications is not yet fully elucidated, key enzymatic steps have been identified.

The six principal types of post-translational modifications are:

  • Thiazole formation: Cysteine residues are converted to thiazole rings.

  • Dehydration of Serine: Serine residues are dehydrated to dehydroalanine (Dha).

  • Dehydration of Threonine: Threonine residues are dehydrated to dehydrobutyrine (Dhb).

  • Pyridine ring formation: Two dehydroalanine residues undergo a formal [4+2] cycloaddition to form the central pyridine core.

  • Hydroxylation: A valine residue can be hydroxylated.

  • Decarboxylation: The C-terminal threonine is decarboxylated.

The tcl gene cluster encodes the enzymes responsible for these transformations. Key enzymes and their putative functions include:

  • TclJ and TclN: Homologous to enzymes involved in cyanobactin and microcin B17 biosynthesis, these are implicated in the conversion of cysteine, serine, and threonine residues into five-membered heterocycles (thiazoles and oxazoles)[1].

  • TclK and TclL: These enzymes are homologous to lantibiotic dehydratases and are predicted to dehydrate serine and threonine residues[4].

  • TclM: This enzyme is responsible for the remarkable final cyclization step, catalyzing the formal [4+2] cycloaddition of two dehydroalanine residues to form the central pyridine ring of this compound[5].

Quantitative Data

Quantitative analysis of this compound and its variants from B. cereus ATCC 14579 has been primarily achieved through high-resolution mass spectrometry (HRMS). The following table summarizes the observed mass-to-charge ratios (m/z) for several thiocillin-related compounds, confirming their elemental compositions.

CompoundPutative StructureCalculated m/z [M+H]⁺Observed m/z [M+H]⁺
1 Micrococcin P11144.13531144.1348
2 Micrococcin P21146.15091146.1504
3 This compound1160.13021160.1297
4 Thiocillin II1174.14591174.1453
5 Thiocillin III1188.16151188.1610
6 YM-2661831162.14591162.1453
7 YM-2661841176.16151176.1610
8 Novel Thiocillin1148.16661148.1660
Data sourced from Wieland Brown et al., 2009[1].

As of the latest literature review, specific enzyme kinetic data (e.g., Km, Vmax) for the individual Tcl enzymes have not been extensively reported.

Experimental Protocols

The study of this compound biosynthesis involves a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Cultivation of B. cereus and Extraction of Thiocillins
  • Inoculation and Growth: Inoculate Luria-Bertani (LB) broth with a glycerol stock of B. cereus ATCC 14579. Incubate with shaking at 28°C for 48-72 hours.

  • Cell Harvesting: Centrifuge the culture to pellet the cells.

  • Extraction: Resuspend the cell pellet in methanol and vortex thoroughly. Dry the suspension with anhydrous sodium sulfate, filter, and concentrate the filtrate to obtain a crude extract.

  • Sample Preparation for Analysis: Resuspend the dried extract in a suitable solvent system (e.g., 50:50 acetonitrile/water with 0.1% trifluoroacetic acid) for HPLC analysis.

HPLC Analysis of Thiocillins
  • Instrumentation: Use a reverse-phase HPLC system equipped with a C18 column and a UV-Vis detector.

  • Mobile Phase: Employ a gradient of solvent A (water with 0.1% TFA) and solvent B (acetonitrile with 0.1% TFA). A typical gradient might run from 30% to 60% solvent B over 30 minutes.

  • Detection: Monitor the elution profile at 220 nm and 350 nm. The characteristic conjugated system of the trithiazolylpyridine core of thiocillins results in a distinct absorbance at around 350 nm.

  • Fraction Collection: For purification, collect fractions corresponding to the desired peaks for subsequent mass spectrometry and NMR analysis.

Insertional Mutagenesis of the tcl Gene Cluster
  • Vector Construction: Clone an internal fragment of the target tcl gene into a suicide vector that cannot replicate in B. cereus. The vector should carry a selectable marker (e.g., an antibiotic resistance gene).

  • Transformation: Introduce the constructed plasmid into B. cereus ATCC 14579 via electroporation.

  • Selection of Mutants: Plate the transformed cells on a selective medium containing the appropriate antibiotic. Only cells that have integrated the plasmid into their chromosome via homologous recombination will survive.

  • Verification: Confirm the insertional inactivation of the target gene by PCR and subsequent sequencing.

  • Phenotypic Analysis: Analyze the culture extracts of the mutant strain by HPLC-MS to confirm the abolition of this compound production.

Heterologous Expression and Purification of Tcl Enzymes
  • Gene Cloning: Amplify the desired tcl gene from B. cereus genomic DNA and clone it into an E. coli expression vector, often with an affinity tag (e.g., His-tag) for purification.

  • Protein Expression: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture to mid-log phase and induce protein expression with IPTG.

  • Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.

  • Protein Purification: Clarify the lysate by centrifugation and purify the tagged protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

In Vitro Reconstitution of Biosynthetic Steps
  • Reaction Mixture: Combine the purified Tcl enzyme(s), the precursor peptide (either chemically synthesized or heterologously expressed and purified), and any necessary cofactors (e.g., ATP, Mg²⁺) in a reaction buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a defined period.

  • Quenching and Analysis: Stop the reaction (e.g., by adding acid or an organic solvent). Analyze the reaction products by HPLC-MS to detect the formation of modified peptides.

Visualizing the Biosynthetic Pathway

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in this compound biosynthesis.

Thiocillin_Biosynthesis_Workflow cluster_precursor Precursor Peptide Synthesis cluster_modification Post-Translational Modification Cascade cluster_maturation Final Maturation tclE_H tclE-H genes Transcription Transcription tclE_H->Transcription Translation Translation Transcription->Translation PrecursorPeptide 52-aa Precursor Peptide (Leader + Core) Translation->PrecursorPeptide ModifiedPeptide Modified Precursor Peptide PrecursorPeptide->ModifiedPeptide 13 PTMs Tcl_Enzymes Tcl Modifying Enzymes (TclJ, K, L, N, M, etc.) Tcl_Enzymes->ModifiedPeptide Proteolysis Leader Peptide Cleavage ModifiedPeptide->Proteolysis ThiocillinI Mature this compound Proteolysis->ThiocillinI

Caption: High-level overview of the this compound biosynthesis workflow.

PTM_Enzyme_Functions cluster_precursor Precursor Core Peptide Residues cluster_enzymes Modifying Enzymes cluster_modifications Resulting Modifications Ser Serine TclK_L TclK, TclL (Dehydratases) Ser->TclK_L Cys Cysteine TclJ_N TclJ, TclN (Cyclodehydratases) Cys->TclJ_N Thr Threonine Thr->TclK_L Other_Tcl Other Tcl Enzymes Thr->Other_Tcl C-terminal Val Valine Val->Other_Tcl Dha Dehydroalanine (Dha) TclK_L->Dha Dhb Dehydrobutyrine (Dhb) TclK_L->Dhb Thiazole Thiazole Ring TclJ_N->Thiazole TclM TclM (Cyclase) Pyridine Pyridine Core TclM->Pyridine from 2 Dha HydroxyVal Hydroxylated Valine Other_Tcl->HydroxyVal DecarboxyThr Decarboxylated Threonine Other_Tcl->DecarboxyThr C-terminal Dha->TclM from 2 Dha

Caption: Key enzymes and their roles in this compound post-translational modifications.

Conclusion and Future Directions

The biosynthesis of this compound is a testament to the complex and elegant chemistry catalyzed by microbial enzymes. The elucidation of the tcl gene cluster and the functions of its encoded enzymes has provided a foundational understanding of how this potent antibiotic is constructed. However, many questions remain. The precise sequence of the 13 post-translational modifications is still an area of active investigation. Furthermore, detailed kinetic characterization of the Tcl enzymes is needed to fully understand the efficiency and regulation of the biosynthetic pathway.

Future research in this area will likely focus on the in vitro reconstitution of the entire biosynthetic cascade, which would allow for a detailed mechanistic dissection of each step. Moreover, the knowledge gained from studying this compound biosynthesis can be leveraged for synthetic biology and bioengineering applications. By manipulating the tcl gene cluster or expressing the modifying enzymes in heterologous hosts, it may be possible to generate novel thiopeptide analogs with improved pharmacological properties, paving the way for the development of new and effective antibiotics.

References

physical and chemical properties of Thiocillin I

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Thiocillin I

Introduction

This compound is a thiopeptide antibiotic belonging to the thiazolyl peptide family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][2][3] Originally isolated from Bacillus cereus and Bacillus badius, it exhibits potent activity against a range of Gram-positive bacteria, including drug-resistant strains.[4][5][6] Its unique molecular architecture, characterized by a macrocyclic core containing multiple thiazole rings and a central pyridine moiety, is responsible for its biological activity.[7][8] This document provides a comprehensive overview of the , its mechanism of action, biosynthesis, and the experimental protocols used for its isolation and characterization.

Physicochemical and Spectroscopic Properties

The structural and physical properties of this compound have been extensively characterized. Its complex macrocyclic structure was definitively confirmed through total synthesis and spectroscopic analysis.[7][9][10]

Physicochemical Data

The core physicochemical properties of this compound are summarized in the table below. It is characterized by poor aqueous solubility but is soluble in various organic solvents.[4][5]

PropertyValueReference
Molecular Formula C₄₈H₄₉N₁₃O₁₀S₆[4][11]
Molecular Weight 1160.4 g/mol [4][11]
Monoisotopic Mass 1159.20496185 Da[11]
CAS Number 59979-01-0[4][11]
Appearance Solid[5]
Purity >95% (by HPLC)[4]
Solubility Soluble in DMSO, DMF, ethanol, methanol; Poorly soluble in water.[4][5]
Storage Temperature -20°C[4][5]
Spectroscopic Data

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

Spectroscopic DataDetailsReference
UV Absorption Maxima at approximately 275 nm and 348 nm.[6]
¹H NMR The structure was confirmed by comparing the ¹H NMR spectra of natural and synthetic samples, with chemical shifts of non-exchangeable protons matching to within ±0.01 ppm.[7][9]
Mass Spectrometry High-resolution mass spectrometry (HRMS) has been used to confirm the elemental composition and structure.[1][12][13]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of bacterial protein synthesis. Its activity is primarily directed against Gram-positive bacteria.

Antibacterial Spectrum

This compound has demonstrated significant in vitro activity against several Gram-positive pathogens. However, it is generally considered inactive against Gram-negative bacteria due to the impermeability of their outer membrane.[5][14] Recent studies have shown that under iron-limiting conditions, it can be taken up by Pseudomonas aeruginosa via the ferrioxamine siderophore receptor, FoxA.[14][15][16]

OrganismStrainMIC (μg/mL)Reference
Staphylococcus aureus19741492[17]
Enterococcus faecalis16746210.5[17]
Bacillus subtilisATCC 66334[17]
Streptococcus pyogenes17442640.5[17]
Bacillus subtilisPCI 2191.56[18]
Mechanism of Action

The primary molecular target of this compound is the bacterial ribosome.[19] It inhibits protein synthesis by binding to a conserved cleft at the interface of the 50S ribosomal protein L11 and the 23S rRNA.[14][19] This binding site, known as the GTPase-associated center (GAC), is crucial for the function of elongation factors. By binding to this site, this compound perturbs the interaction of Elongation Factor G (EF-G) with the ribosome, thereby stalling the translocation step of protein synthesis.[1][13][14]

cluster_ribosome Ribosome Binding Site Thiocillin This compound Binding Binding to GAC Site Thiocillin->Binding Binds to Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding L11 Ribosomal Protein L11 rRNA 23S rRNA (GAC) EFG Elongation Factor G (EF-G) Inhibition Inhibition of EF-G Binding EFG->Inhibition Prevented from binding Binding->Inhibition Causes Translocation Translocation Blocked Inhibition->Translocation Leads to ProteinSynth Protein Synthesis Halted Translocation->ProteinSynth Results in

Caption: Mechanism of action of this compound.

Experimental Protocols

Isolation and Purification from Bacillus cereus

This compound can be isolated from the culture broth of producing organisms like Bacillus cereus.[6] The general workflow involves extraction and chromatographic purification.

Protocol:

  • Cultivation: Culture B. cereus (e.g., strain ATCC 14579) in a suitable medium (e.g., Luria-Bertani broth) with shaking at 28 °C.[12]

  • Cell Harvesting: Centrifuge the culture to separate the cell material from the supernatant.

  • Extraction: Add methanol to the cell pellet, vortex thoroughly, and allow for extraction of the antibiotic.[12]

  • Drying and Concentration: Dry the methanolic extract with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the filtrate to yield a crude residue.[12]

  • Purification: Resuspend the crude extract in a suitable solvent system. Purify this compound using preparative High-Performance Liquid Chromatography (HPLC) with monitoring at 220 nm and 350 nm.[12][13]

  • Verification: Confirm the identity and purity of the isolated compound using analytical HPLC, high-resolution mass spectrometry, and NMR spectroscopy.[12]

Start Bacillus cereus Culture Centrifuge Centrifugation Start->Centrifuge Cells Cell Pellet Centrifuge->Cells Supernatant Supernatant (Discarded) Centrifuge->Supernatant Extract Methanol Extraction Cells->Extract Concentrate Filtration & Concentration Extract->Concentrate Crude Crude Extract Concentrate->Crude HPLC Preparative HPLC Crude->HPLC Pure Pure this compound HPLC->Pure Analysis Analysis (MS, NMR) Pure->Analysis Fragments Key Fragments (e.g., ynone, ketone) Bohlmann Bohlmann-Rahtz Pyridine Synthesis Fragments->Bohlmann Core Pyridine-Thiazole Core Bohlmann->Core SideChain Side Chain Elaboration (Thiazole Formation, Peptide Couplings) Core->SideChain Linear Linear Precursor SideChain->Linear Macro Macrocyclization (e.g., with DPPA) Linear->Macro Deprotect Global Deprotection Macro->Deprotect Final This compound Deprotect->Final Gene tcl Gene Cluster Transcription Transcription & Translation Gene->Transcription Precursor 52-aa Precursor Peptide (with 14-aa Core) Transcription->Precursor PTM Post-Translational Modifications Precursor->PTM Dehydration Dehydration (Ser/Thr) PTM->Dehydration Includes Hetero Heterocyclization (Cys/Ser -> Thiazoles) PTM->Hetero Includes Pyridine Pyridine Formation PTM->Pyridine Includes Leader Leader Peptide Cleavage PTM->Leader Followed by Final Mature this compound Leader->Final

References

Thiocillin I: A Technical Guide to Solubility in DMSO and Ethanol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Thiocillin I in dimethyl sulfoxide (DMSO) and ethanol, critical solvents in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries who are working with this potent thiopeptide antibiotic.

Introduction to this compound

This compound is a macrocyclic thiopeptide antibiotic first isolated from Bacillus badius. It belongs to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a complex heterocyclic structure. This compound exhibits significant activity against a range of Gram-positive bacteria, including clinically relevant pathogens. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Due to its potent antimicrobial properties, this compound and its analogs are of considerable interest for the development of new anti-infective agents. However, like many thiopeptides, its poor water solubility presents a challenge for formulation and delivery, making solubility data in organic solvents like DMSO and ethanol crucial for research and development.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its biological activity and therapeutic potential. For laboratory-based research, DMSO and ethanol are common solvents for preparing stock solutions of test compounds.

Quantitative Solubility Data

While precise quantitative solubility data for this compound in DMSO and ethanol is not extensively documented in publicly available literature, several suppliers of the compound provide qualitative and semi-quantitative information. The following table summarizes the available data.

SolventQualitative SolubilitySemi-Quantitative Solubility Range
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3]1 mg/mL to 20 mg/mL[4]
EthanolSoluble[1][2][3]Not specified

Note: The semi-quantitative range for DMSO is based on general observations for thiopeptides and may not represent the precise solubility limit of this compound.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, including:

  • Purity of the compound: Impurities can enhance or decrease the apparent solubility.

  • Temperature: Solubility is generally temperature-dependent.

  • Physical form: The crystalline or amorphous state of the solid can affect its dissolution rate and solubility.

  • Presence of water: Both DMSO and ethanol are hygroscopic, and the presence of water can impact the solubility of hydrophobic compounds like this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in DMSO and ethanol. This protocol is based on standard laboratory methods for solubility assessment.

Materials
  • This compound (solid powder, >95% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), analytical grade

  • Anhydrous Ethanol (200 proof), analytical grade

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into separate glass vials.

    • Add a precise volume of DMSO or ethanol (e.g., 1 mL) to the respective vials.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials using a vortex mixer for 2 minutes to facilitate initial dissolution.

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

  • Sample Processing:

    • After the incubation period, visually inspect the vials for the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

    • Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent (DMSO or ethanol).

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Dilute the supernatant samples with the appropriate solvent to fall within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC system and determine the peak area.

    • Calculate the concentration of this compound in the supernatant using the calibration curve. The resulting concentration represents the solubility of this compound in that solvent at the specified temperature.

Mechanism of Action and Visualization

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the entry of the molecule into the bacterial cell, followed by its interaction with the ribosomal machinery.

Signaling Pathway

The established mechanism of action for this compound involves its binding to the 50S subunit of the bacterial ribosome. Specifically, it targets the interface between ribosomal protein L11 and the 23S rRNA. This binding event interferes with the function of elongation factors, such as Elongation Factor G (EF-G), thereby stalling the process of translation and ultimately leading to bacterial cell death.

Thiocillin_I_Mechanism_of_Action cluster_cell Bacterial Cell Thiocillin_I_ext This compound (extracellular) Thiocillin_I_int This compound (intracellular) Thiocillin_I_ext->Thiocillin_I_int Uptake Ribosome 50S Ribosomal Subunit Thiocillin_I_int->Ribosome Binds to Protein_Synthesis Protein Synthesis Thiocillin_I_int->Protein_Synthesis Inhibits Ribosome->Protein_Synthesis Required for Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to (when inhibited)

Caption: Mechanism of action of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow start Start weigh Weigh excess This compound start->weigh add_solvent Add precise volume of DMSO or Ethanol weigh->add_solvent equilibrate Equilibrate at constant temperature (24h) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant hplc Quantify concentration by HPLC supernatant->hplc end Determine Solubility hplc->end

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides essential information on the solubility of this compound in DMSO and ethanol for the scientific community. While qualitatively described as soluble, precise quantitative data remains an area for further investigation. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound under their specific laboratory conditions. A clear understanding of its solubility and mechanism of action is paramount for advancing the research and development of this promising antibiotic candidate.

References

The Natural Provenance and Isolation of Thiocillin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the thiopeptide antibiotic Thiocillin I, along with detailed methodologies for its isolation and purification. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Natural Sources of this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the thiopeptide class of antibiotics.[1] It is primarily produced by Gram-positive bacteria, particularly species within the genus Bacillus.[1][2] These microorganisms are commonly found in diverse environments such as soil and marine ecosystems.[1]

The production of this compound is often accompanied by the synthesis of other structurally related thiocillins, such as Thiocillin II and III, which differ in their post-translational modifications.[2] The biosynthetic machinery for this compound is encoded within a specific gene cluster, termed tcl, which facilitates the extensive modifications of a precursor peptide to yield the final active antibiotic.[3][4][5]

Producing MicroorganismStrainOther Thiopeptides ProducedReference
Bacillus cereusG-15Thiocillin II[2]
Bacillus cereusATCC 14579Thiocillins II-VIII, Micrococcin P1/P2[3][4]
Bacillus badiusAR-91Thiocillin II, Thiocillin III[2]
Bacillus megateriumI-13Thiocillin II (probable)[2]

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating example of ribosomal peptide synthesis followed by extensive enzymatic tailoring. Unlike non-ribosomal peptide synthesis, the backbone of this compound is derived from a genetically encoded precursor peptide.[3][4] This 52-residue precursor peptide undergoes a series of 13 post-translational modifications to its C-terminal 14 residues, making it one of the most heavily modified peptides known.[3][4] These modifications, carried out by enzymes encoded in the tcl gene cluster, include dehydrations, cyclizations to form thiazole rings, and the formation of a central pyridine ring.[3]

This compound Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_ptm Post-Translational Modifications (Tcl Enzymes) Precursor_Peptide 52-residue Precursor Peptide Modifications 13 Modifications: - Dehydration - Thiazole formation - Pyridine ring formation Precursor_Peptide->Modifications Mature_Thiocillin This compound Modifications->Mature_Thiocillin This compound Isolation Workflow Start Start: Bacillus cereus Culture Cultivation Cultivation (LB Medium, 28°C, 68h) Start->Cultivation Centrifugation Centrifugation Cultivation->Centrifugation Extraction Methanol Extraction of Cell Pellet Centrifugation->Extraction Drying_Filtration Drying (Na₂SO₄) & Filtration Extraction->Drying_Filtration Concentration Concentration in vacuo Drying_Filtration->Concentration Purification Preparative HPLC Concentration->Purification Analysis LC-MS & NMR Analysis Purification->Analysis Final_Product Purified this compound Analysis->Final_Product

References

Thiocillin I: A Technical Guide to its Mode of Action in Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocillin I is a member of the thiopeptide class of antibiotics, characterized by a highly modified macrocyclic peptide structure containing multiple thiazole rings and a central pyridine core. These natural products are potent inhibitors of bacterial protein synthesis, a fundamental process for bacterial viability. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound exerts its antibacterial activity. It details the specific interactions with the bacterial ribosome, the functional consequences for the translation process, and the experimental methodologies used to elucidate this mode of action. Quantitative data on its inhibitory activity are presented, along with diagrams illustrating the key molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Thiopeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a promising avenue for the development of new therapeutics.[1] this compound, a representative member of the 26-membered macrocycle thiopeptides, exhibits potent activity primarily against Gram-positive bacteria.[2] Its complex and rigid structure is key to its high-affinity interaction with its molecular target, the bacterial ribosome.[3] This guide will dissect the intricate details of how this compound disrupts the process of protein synthesis, a mechanism that has been the subject of extensive research.

Molecular Target and Binding Site

The primary target of this compound within the bacterial cell is the 50S subunit of the 70S ribosome.[4][5] Specifically, this compound binds to a highly conserved region at the interface of the 23S ribosomal RNA (rRNA) and ribosomal protein L11.[6] This region, often referred to as the GTPase Associated Center (GAC), is a critical hub for the function of translational GTPase factors.

The binding site is a cleft formed by helices H43 and H44 of the 23S rRNA and the N-terminal domain of ribosomal protein L11.[6][7] The interaction is stabilized by a network of contacts between the antibiotic and both the rRNA and the protein components.[3][8] The rigid, planar structure of the thiopeptide molecule slots into this cleft, effectively creating a physical blockage.[8]

Mechanism of Protein Synthesis Inhibition

This compound inhibits the elongation stage of protein synthesis, specifically the translocation step.[1][9] Translocation is the process by which the ribosome moves one codon down the mRNA, a step catalyzed by the GTPase Elongation Factor G (EF-G).

The binding of this compound to the L11-23S rRNA cleft directly interferes with the function of EF-G.[10][11] Structural studies have revealed that the binding site of this compound physically overlaps with the binding site of domain V of EF-G on the ribosome.[6][11] This steric hindrance prevents the stable binding and proper accommodation of EF-G on the ribosome, which is essential for its GTPase activity and the subsequent translocation of tRNAs and mRNA.[10][11] While some initial, unstable binding of EF-G may still occur, the presence of the antibiotic prevents the conformational changes in the ribosome that are necessary for translocation to proceed.[10][11]

The following diagram illustrates the signaling pathway of this compound's inhibitory action:

Thiocillin_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit L11_protein L11 Protein 23S_rRNA 23S rRNA (H43/H44) Protein_Synthesis Protein Synthesis (Elongation) 50S_subunit->Protein_Synthesis Catalyzes 30S_subunit 30S Subunit Thiocillin_I This compound Thiocillin_I->L11_protein Binds to cleft Thiocillin_I->23S_rRNA Thiocillin_I->Inhibition EFG Elongation Factor G (EF-G) EFG->50S_subunit Binds during translocation Inhibition->EFG Prevents stable binding MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Thiocillin Prepare serial dilutions of this compound Add_Thiocillin Add this compound dilutions to wells Prepare_Thiocillin->Add_Thiocillin Prepare_Inoculum Prepare standardized bacterial inoculum Add_Inoculum Inoculate wells with bacteria Prepare_Inoculum->Add_Inoculum Prepare_Media Dispense growth media into microtiter plate wells Prepare_Media->Add_Thiocillin Add_Thiocillin->Add_Inoculum Incubate Incubate at optimal growth temperature (e.g., 18-24h) Add_Inoculum->Incubate Observe_Growth Visually inspect for turbidity (bacterial growth) Incubate->Observe_Growth Determine_MIC MIC = Lowest concentration with no visible growth Observe_Growth->Determine_MIC Logical_Relationship Thiocillin_I This compound Ribosome_Binding_Site 50S Ribosomal Subunit (L11-23S rRNA Cleft) Thiocillin_I->Ribosome_Binding_Site Binds to EFG_Binding Stable EF-G Binding Ribosome_Binding_Site->EFG_Binding Blocks Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Translocation Translocation of tRNA and mRNA EFG_Binding->Translocation Is required for EFG_Binding->Protein_Synthesis_Inhibition Leads to Translocation->Protein_Synthesis_Inhibition Leads to

References

The Core Architecture of Thiopeptide Antibiotics: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Thiopeptide antibiotics represent a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent activity against a range of multidrug-resistant Gram-positive bacteria.[1][2][3] Their unique and complex molecular architecture is central to their biological function, primarily the inhibition of bacterial protein synthesis.[4] This technical guide provides an in-depth exploration of the core structure of thiopeptide antibiotics, their biosynthesis, mechanism of action, and the experimental methodologies used for their characterization. Quantitative data on their biological activity is presented in structured tables, and key molecular pathways are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibiotic classes. Thiopeptide antibiotics have emerged as a promising family of natural products due to their potent efficacy against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] First discovered in the mid-20th century, their intricate structures have posed significant challenges to synthetic chemistry, but recent advances in genomics and molecular biology have elucidated their ribosomal origin and biosynthetic pathways.[1][5] This guide delves into the fundamental structural elements that define this important class of antibiotics.

The Core Structure of Thiopeptide Antibiotics

The defining characteristic of thiopeptide antibiotics is a highly modified macrocyclic peptide backbone.[3] This core structure is rich in sulfur-containing residues and features several conserved motifs:

  • A Central Six-Membered Nitrogen Heterocycle: This can be a piperidine, dehydropiperidine, or a pyridine ring, which serves as a scaffold for the macrocycle.[3]

  • Multiple Thiazole Rings: These five-membered heterocyclic motifs are derived from post-translational modification of cysteine residues.

  • Dehydroamino Acids: The presence of dehydroalanine (Dha) and dehydrobutyrine (Dhb) is a common feature.

  • A Macrocyclic Scaffold: A large ring structure that varies in size, typically ranging from 26 to 35 atoms, which is crucial for its interaction with the biological target.[6]

  • An Optional Tail Region: Many thiopeptides possess a side chain extending from the core macrocycle, which can also contain modified amino acids.

Classification Based on the Central Heterocycle

Thiopeptide antibiotics are classified into five main series (a-e) based on the oxidation state of their central six-membered nitrogenous ring.[7] This classification often correlates with their biological activity and biosynthetic origin.

Biosynthesis of the Thiopeptide Core

Thiopeptides are not synthesized by non-ribosomal peptide synthetases (NRPS) but are products of ribosomal synthesis followed by extensive post-translational modifications.[1][2] This process is orchestrated by a dedicated set of enzymes encoded in a biosynthetic gene cluster.

The biosynthesis can be summarized in the following key steps:

  • Ribosomal Synthesis of a Precursor Peptide: A leader peptide-containing precursor is synthesized by the ribosome.

  • Formation of Azolines: Cysteine, serine, and threonine residues in the core peptide are converted to thiazoline and oxazoline rings by a cyclodehydratase.

  • Dehydrogenation to Azoles: The azoline rings are often oxidized to the corresponding thiazole and oxazole rings.

  • Dehydration of Serine and Threonine: Other serine and threonine residues are dehydrated to form dehydroalanine and dehydrobutyrine.

  • [4+2] Cycloaddition: A key intramolecular Diels-Alder-type reaction occurs between two dehydroalanine residues to form the central six-membered nitrogen heterocycle, thus creating the characteristic macrocycle.[2]

  • Leader Peptide Cleavage: The N-terminal leader peptide is proteolytically removed to yield the mature antibiotic.

Thiopeptide_Biosynthesis cluster_ribosome Ribosome cluster_modification Post-Translational Modification Cascade cluster_final Final Product Precursor_Peptide Precursor Peptide (Leader + Core) Cyclodehydration Cyclodehydration (Thiazolines/Oxazolines) Precursor_Peptide->Cyclodehydration Modification Enzymes Dehydrogenation Dehydrogenation (Thiazoles/Oxazoles) Cyclodehydration->Dehydrogenation Dehydration Dehydration (Dha/Dhb) Dehydrogenation->Dehydration Cycloaddition [4+2] Cycloaddition (Central Heterocycle) Dehydration->Cycloaddition Leader_Cleavage Leader Peptide Cleavage Cycloaddition->Leader_Cleavage Mature_Thiopeptide Mature Thiopeptide Antibiotic Leader_Cleavage->Mature_Thiopeptide

Caption: Biosynthetic pathway of thiopeptide antibiotics.

Mechanism of Action

The primary mechanism of action for most thiopeptide antibiotics is the inhibition of bacterial protein synthesis.[4] They achieve this by binding to the ribosome or to essential translation factors. The size of the macrocyclic core often dictates the specific target.[2]

  • 26- and 32-membered macrocycles (e.g., thiostrepton, berninamycin): These compounds typically bind to the interface of ribosomal protein L11 and the 23S rRNA within the 50S ribosomal subunit.[2] This interaction prevents the binding of elongation factors, thereby halting protein synthesis.

  • 29-membered macrocycles (e.g., thiomuracin, GE2270A): These thiopeptides bind to elongation factor Tu (EF-Tu), preventing it from delivering aminoacyl-tRNA to the ribosome.[2]

Beyond direct inhibition of protein synthesis, some thiopeptides, like thiocillin, have been shown to act as signaling molecules that can induce biofilm formation in bacteria such as Bacillus subtilis. This activity appears to be independent of their antibiotic properties.[8]

Thiopeptide_MoA cluster_thiopeptides Thiopeptide Antibiotics cluster_targets Molecular Targets cluster_effects Downstream Effects Thiopeptide_26_32 26- & 32-membered macrocycles Ribosome 50S Ribosomal Subunit (L11 protein & 23S rRNA) Thiopeptide_26_32->Ribosome Binds to Biofilm_Induction Induction of Biofilm Formation Thiopeptide_26_32->Biofilm_Induction Can induce Thiopeptide_29 29-membered macrocycles EF_Tu Elongation Factor Tu (EF-Tu) Thiopeptide_29->EF_Tu Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Leads to EF_Tu->Protein_Synthesis_Inhibition Leads to

Caption: Mechanism of action and downstream effects of thiopeptide antibiotics.

Quantitative Data on Biological Activity

The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for representative thiopeptide antibiotics against various bacterial strains and cancer cell lines.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiopeptide Antibiotics against Gram-Positive Bacteria

ThiopeptideBacterial StrainMIC (µg/mL)Reference
Micrococcin P1Staphylococcus aureus0.05 - 0.8
Thiocillin IStaphylococcus aureus0.1 - 0.4
SaalfelduracinStaphylococcus aureus USA3000.25[2]
SaalfelduracinEnterococcus faecium U5030.12[2]
SaalfelduracinBacillus anthracis str. Sterne0.25[2]
ThiostreptonStaphylococcus aureus USA3000.12[2]
ThiostreptonEnterococcus faecium U5030.12[2]
ThiostreptonBacillus anthracis str. Sterne0.25[2]
Berninamycin AStaphylococcus aureus KCTC 19270.25 - 8.0[3]
Berninamycin AKocuria rhizophila KCTC 19150.25 - 8.0[3]
Berninamycin ABacillus subtilis KCTC 10210.25 - 8.0[3]
YM-266183Staphylococcus aureus CAY 27701 (MRSA)0.78[4]
YM-266184Staphylococcus aureus CAY 27701 (MRSA)0.39[4]

Table 2: 50% Inhibitory Concentration (IC50) of Thiopeptide Antibiotics against Human Cancer Cell Lines

Thiopeptide DerivativeCancer Cell LineIC50 (µM)Reference
A synthetic peptide derivativeMDA-MB-231 (Breast)~0.16[9]
Thiazolopyrimidine derivativesHCT-116 (Colorectal)58.2 - 60.9 µg/mL[10]
Thiazolopyrimidine derivativesPC-3 (Prostate)65.8 - 69.6 µg/mL[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a thiopeptide antibiotic.

Materials:

  • Thiopeptide antibiotic stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the thiopeptide antibiotic in CAMHB in a 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Inoculate each well of the microtiter plate with the bacterial suspension, except for a sterility control well (broth only). Include a growth control well (bacteria without antibiotic).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[11][12]

In Vitro Transcription/Translation (IVT) Inhibition Assay

This assay is used to assess the inhibitory effect of a thiopeptide on protein synthesis.

Materials:

  • Thiopeptide antibiotic

  • Coupled in vitro transcription/translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)

  • DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)

  • Amino acid mixture (containing a labeled amino acid, e.g., [35S]-methionine)

  • Reaction buffer

Procedure:

  • Set up the IVT reaction mixture according to the manufacturer's instructions, including the DNA template, reaction buffer, and amino acid mixture.

  • Add varying concentrations of the thiopeptide antibiotic to the reaction mixtures. Include a no-antibiotic control.

  • Incubate the reactions at the optimal temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60-90 minutes).

  • Stop the reaction and quantify the amount of synthesized reporter protein. This can be done by measuring radioactivity (for labeled amino acids) or by an enzymatic assay for the reporter protein.

  • Calculate the concentration of the thiopeptide that inhibits protein synthesis by 50% (IC50).[13][14][15]

Ribosome Binding Assay

This protocol describes a method to determine the binding affinity of a thiopeptide to the ribosome.

Materials:

  • Radiolabeled thiopeptide antibiotic (e.g., [3H]-thiostrepton)

  • Purified 70S ribosomes

  • Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol)

  • Nitrocellulose filters

  • Scintillation counter

Procedure:

  • Prepare a series of reaction mixtures containing a fixed concentration of purified 70S ribosomes and varying concentrations of the radiolabeled thiopeptide in binding buffer.

  • Incubate the mixtures at an appropriate temperature (e.g., 37°C) to allow binding to reach equilibrium.

  • Filter the reaction mixtures through nitrocellulose filters. Ribosome-bound thiopeptide will be retained on the filter, while unbound thiopeptide will pass through.

  • Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

  • Measure the radioactivity retained on each filter using a scintillation counter.

  • Plot the amount of bound thiopeptide as a function of the free thiopeptide concentration and determine the dissociation constant (Kd) by fitting the data to a binding isotherm.

Conclusion

The core structure of thiopeptide antibiotics is a testament to the intricate biosynthetic capabilities of bacteria. Their unique macrocyclic architecture, rich in modified amino acids, is directly responsible for their potent and specific inhibition of bacterial protein synthesis. A thorough understanding of this core structure, its biosynthesis, and its interaction with molecular targets is paramount for the rational design and development of novel thiopeptide-based therapeutics to combat the growing challenge of antibiotic resistance. The methodologies and data presented in this guide provide a foundational resource for researchers dedicated to advancing this promising class of antibiotics.

References

Initial In Vitro Activity of Thiocillin I Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocillin I, a member of the thiopeptide class of antibiotics, demonstrates potent in vitro activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of its initial antibacterial efficacy, detailing minimum inhibitory concentrations (MICs) against clinically relevant pathogens. Furthermore, this document outlines the standardized experimental protocols for determining MIC values and visually represents the molecular mechanism of action and experimental workflows using Graphviz diagrams.

Introduction

The rise of antibiotic-resistant Gram-positive bacteria necessitates the exploration of novel antimicrobial agents. Thiopeptides, a class of ribosomally synthesized and post-translationally modified peptides, have garnered significant interest due to their potent bioactivity. This compound, characterized by a 26-membered macrocyclic ring, effectively inhibits bacterial protein synthesis, presenting a promising avenue for antibiotic development. This guide serves as a technical resource for researchers engaged in the evaluation and development of thiopeptide antibiotics.

Quantitative In Vitro Activity of this compound

The in vitro potency of this compound has been evaluated against several key Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a critical measure of its efficacy. The MIC values for this compound are summarized in the table below.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)0.2
Staphylococcus aureus (Methicillin-resistant - MRSA)0.2
Staphylococcus epidermidis0.1
Enterococcus faecalis (Vancomycin-susceptible)0.8
Enterococcus faecalis (Vancomycin-resistant - VRE)0.8
Enterococcus faecium (Vancomycin-susceptible)0.4
Enterococcus faecium (Vancomycin-resistant - VRE)0.4
Streptococcus pneumoniae0.05
Streptococcus pyogenes0.025
Bacillus subtilis ATCC 66334

Experimental Protocols

The determination of MIC values is performed using standardized methods to ensure reproducibility and comparability of data. The broth microdilution method is a commonly accepted and reliable technique.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Materials:

  • This compound reference powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 1 mg/mL.

  • Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in CAMHB in the wells of a 96-well microtiter plate to achieve a final volume of 100 µL per well. The concentration range typically spans from 64 µg/mL to 0.06 µg/mL. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included on each plate.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar medium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well (except the sterility control) is inoculated with 100 µL of the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mechanism of Action and Experimental Workflow

Mechanism of Action: Inhibition of Protein Synthesis

Thiopeptide antibiotics, including this compound, exert their antibacterial effect by targeting the bacterial ribosome. Specifically, thiopeptides with a 26-membered macrocycle bind to a cleft at the interface of the 50S ribosomal subunit, which is comprised of the ribosomal protein L11 and the 23S rRNA. This binding event interferes with the function of elongation factors, thereby halting protein synthesis.

Thiocillin_I_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit L11_Protein Ribosomal Protein L11 Binding Binding L11_Protein->Binding rRNA 23S rRNA rRNA->Binding Thiocillin_I This compound Thiocillin_I->Binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Binding->Protein_Synthesis_Inhibition

This compound binding to the 50S ribosomal subunit.
Experimental Workflow for In Vitro Activity Assessment

The process of evaluating the initial in vitro activity of a compound like this compound follows a structured workflow to ensure accurate and reliable results.

Experimental_Workflow Start Start: Obtain this compound Prep_Stock Prepare Stock Solution Start->Prep_Stock Prep_Bacteria Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Bacteria Serial_Dilution Perform Serial Dilutions in 96-well plate Prep_Stock->Serial_Dilution Inoculation Inoculate Plates Prep_Bacteria->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC Read MICs Incubation->Read_MIC Data_Analysis Data Analysis and Reporting Read_MIC->Data_Analysis End End Data_Analysis->End

Methodological & Application

Application Note: A Detailed Protocol for the Total Synthesis of Thiocillin I

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and antibiotic development.

Introduction: Thiocillin I is a member of the thiopeptide family of antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent activity against a range of drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its complex molecular architecture, characterized by a macrocyclic core containing multiple thiazole rings, dehydroamino acids, and a central pyridine moiety, has made it a challenging target for total synthesis.[3] The successful total synthesis of this compound not only provides access to this promising antibiotic for further biological evaluation but also opens avenues for the creation of novel analogs with potentially improved therapeutic properties.

This application note provides a detailed protocol for the total synthesis of this compound, drawing from established synthetic strategies. The synthesis is presented in a modular fashion, focusing on the preparation of key fragments followed by their assembly and final macrocyclization.

Overall Synthetic Strategy

The total synthesis of this compound is a convergent process that involves the independent synthesis of two major fragments: a "Western" fragment containing a thiazole and a dehydroamino acid precursor, and an "Eastern" fragment which comprises the core pyridine-bis-thiazole unit. These fragments are then coupled, and the linear precursor is subjected to a final macrocyclization to furnish the natural product.

A key transformation in the synthesis of the pyridine core is a modified Bohlmann-Rahtz pyridine synthesis, which allows for the efficient construction of the highly substituted heterocyclic core.[4][5][6] More recent synthetic efforts have also employed innovative methods such as Mo(VI)-catalyzed cyclodehydration for thiazoline formation and C-H activation strategies to streamline the synthesis.[1][7][8]

Below is a graphical representation of the overall synthetic workflow.

This compound Total Synthesis Workflow cluster_western Western Fragment Synthesis cluster_eastern Eastern Fragment Synthesis cluster_assembly Fragment Coupling and Macrocyclization A Known (R)-alcohol B Sensitive Aldehyde A->B Oxidation C Thiazoline Intermediate B->C Condensation D Thiazole Intermediate C->D Aromatization E Amine Fragment D->E Deprotection F Coupled Intermediate E->F Coupling G Dehydroamino Acid Precursor F->G Dehydration H Final Western Fragment (Amine Salt) G->H Deprotection M Linear Precursor H->M I Enolizable Ketone K Pyridine Core I->K J Ynone J->K Bohlmann-Rahtz Pyridine Synthesis L Complete Eastern Fragment (Carboxylic Acid) K->L Further Elaboration L->M Amide Coupling N This compound M->N Macrocyclization

Caption: Overall workflow for the total synthesis of this compound.

Experimental Protocols

Synthesis of the Western Fragment

The synthesis of the Western fragment commences with a known (R)-alcohol and proceeds through several key steps including oxidation, thiazole formation, peptide couplings, and dehydration to install the dehydroamino acid moiety.

1. Oxidation of (R)-alcohol to Aldehyde:

  • To a solution of the known (R)-alcohol in a mixture of DMSO and CH₂Cl₂ at 0 °C, add SO₃·pyridine and triethylamine.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction to yield the sensitive aldehyde, which is used immediately in the next step.

2. Thiazole Formation:

  • The crude aldehyde is condensed with methyl cysteinate hydrochloride in the presence of NaHCO₃ in a methanol/water mixture to form a thiazoline intermediate.

  • The crude thiazoline is then aromatized to the corresponding thiazole using "chemical" MnO₂ in refluxing acetonitrile.[4][5] The yield for this three-step sequence is approximately 30%.[5]

3. Peptide Couplings and Dehydration:

  • The Boc protecting group on the thiazole intermediate is removed using trifluoroacetic acid (TFA) in CH₂Cl₂.

  • The resulting amine is coupled with a protected amino acid using standard peptide coupling reagents such as EDCI and HOBt.

  • This process is repeated to extend the peptide chain.

  • The dehydroamino acid motif is introduced via a mesylation/dehydration sequence using MsCl and DBU.[4][6]

Synthesis of the Eastern Fragment (Pyridine Core)

The central pyridine-bis-thiazole core is constructed using a modified Bohlmann-Rahtz pyridine synthesis.

1. Bohlmann-Rahtz Pyridine Synthesis:

  • A mixture of an enolizable ketone, a ynone, and ammonium acetate is refluxed in acetic acid.[5]

  • This one-step, three-component condensation reaction efficiently assembles the highly substituted pyridine ring.

  • The resulting pyridine derivative is then further functionalized to yield the final Eastern fragment as a carboxylic acid, ready for coupling.

Fragment Coupling and Final Macrocyclization

1. Amide Coupling of Fragments:

  • The carboxylic acid of the Eastern fragment and the amine trifluoroacetate salt of the Western fragment are coupled using a suitable peptide coupling agent such as BOP-Cl in the presence of a base like triethylamine in acetonitrile.[5]

2. Saponification and Deprotection:

  • The ester protecting group on the coupled product is removed by saponification with LiOH in a THF/water mixture.

  • The Boc protecting group is then cleaved with TFA in CH₂Cl₂ to expose the terminal amine and carboxylic acid functionalities required for macrocyclization.

3. Macrocyclization:

  • The final ring closure is achieved under high dilution conditions using a macrolactamization reagent such as DPPA (diphenylphosphoryl azide) and triethylamine in DMF.[5]

  • The overall yield for the final deprotection and macrocyclization sequence is reported to be around 12%.[5]

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the total synthesis of this compound.

StepReactantsReagents and ConditionsProductYield (%)Reference
Thiazole Formation (3 steps)(R)-alcohol, methyl cysteinate1. SO₃·pyr, DMSO, Et₃N; 2. NaHCO₃, MeOH/H₂O; 3. MnO₂, MeCN, refluxThiazole Intermediate30[5]
Amine Deprotection and Peptide CouplingBoc-protected thiazole, protected amino acid1. TFA, CH₂Cl₂; 2. EDCI, HOBt, CH₂Cl₂Dipeptide Intermediate65[4]
Dehydration to Dehydroamino AcidMesylated intermediateDBUDehydroamino Acid Derivative32[4]
Bohlmann-Rahtz Pyridine SynthesisEnolizable ketone, ynoneNH₄OAc, acetic acid, refluxPyridine Core52-63[5]
Final Deprotection and Macrocyclization (2 steps)Linear precursor1. TFA, CH₂Cl₂; 2. DPPA, Et₃N, DMFThis compound12[5]
Molybdenum-catalyzed Synthesis (overall)Commercial starting materials15 steps (longest linear sequence)This compound-[1][7]

Logical Relationships in Key Synthetic Steps

The following diagram illustrates the logical progression of key transformations in the synthesis of a critical thiazole-containing intermediate.

Thiazole Formation Logic Start Protected (R)-Alcohol Oxidation Parekh-Doering Oxidation Start->Oxidation Aldehyde Intermediate Aldehyde Oxidation->Aldehyde Condensation Condensation with Methyl Cysteinate Aldehyde->Condensation Thiazoline Diastereomeric Thiazoline Condensation->Thiazoline Aromatization MnO2 Oxidation Thiazoline->Aromatization Thiazole Protected Thiazole Aromatization->Thiazole End Key Western Fragment Precursor Thiazole->End

Caption: Key transformations in the synthesis of the thiazole moiety.

Conclusion: The total synthesis of this compound is a significant achievement in organic chemistry, requiring a carefully orchestrated sequence of reactions to assemble its complex structure. The protocols outlined in this application note, based on published literature, provide a roadmap for the laboratory synthesis of this important antibiotic. These synthetic strategies not only enable access to this compound for further study but also provide a platform for the development of next-generation thiopeptide antibiotics.

References

Constructing the Core of Thiocillin I: A Guide to Pyridine-Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN2025-11-21

Introduction

Thiocillin I is a potent thiopeptide antibiotic characterized by a complex macrocyclic structure containing a highly decorated pyridine-thiazole core. The synthesis of this core fragment is a significant challenge in the total synthesis of this compound and its analogues. This document provides detailed application notes and experimental protocols for the key methods employed in the construction of the pyridine-thiazole core of this compound, intended for researchers in synthetic organic chemistry and drug development. The described methods include modern variations of classic reactions and novel catalytic systems that offer efficient and scalable routes to this important heterocyclic motif.

Overview of Synthetic Strategies

The construction of the pyridine-thiazole core of this compound has been approached through several synthetic strategies. Early methods often relied on the functionalization of a pre-existing pyridine ring or biomimetic cycloadditions.[1][2] More recent and efficient approaches focus on the de novo construction of the pyridine ring, incorporating the thiazole substituents during the process. Key strategies that have proven effective include the Bohlmann-Rahtz pyridine synthesis and a novel molybdenum-catalyzed cyclodehydration for thiazole formation.[1][3][4] A C-H activation strategy has also been employed in conjunction with the molybdenum-catalyzed method to install the trisubstituted pyridine core.[3][4][5][6][7]

The choice of synthetic route can be guided by factors such as desired scale, available starting materials, and tolerance to specific reaction conditions. The following sections provide a detailed comparison of the primary methods and step-by-step protocols for their implementation.

Data Presentation: Comparison of Key Synthetic Methods

The following table summarizes the quantitative data for the primary methods used in the synthesis of the pyridine-thiazole core of this compound, allowing for a direct comparison of their efficiency and conditions.

MethodKey TransformationReagents and ConditionsYieldReference
Bagley-Bohlmann-Rahtz Pyridine ring formationEnolizable ketone, ynone, NH₄OAc, refluxing ethanol.[1][2][8]Excellent[1],[2]
Modified Hantzsch Synthesis Thiazole ring formationThioamide, bromopyruvate.[4]94%[4]
Mo(VI)-Catalyzed Thiazoline formation (precursor to thiazole)Dipeptide, MoO₂(acac)₂, picolinic acid.[1][4]Excellent[1],[4]
Shioiri Thiazole Synthesis Thiazoline formation from aldehydeAldehyde, methyl cysteinate·HCl, NaHCO₃, 1:1 MeOH/H₂O, rt, 6 h.[1]-[1]
Oxidative Aromatization Thiazoline to ThiazoleMnO₂, MeCN, reflux, 6 h.[1]30% (3 steps)[1]

Experimental Protocols

This section provides detailed experimental protocols for the key transformations in the synthesis of the this compound pyridine-thiazole core.

Protocol 1: Bagley-Bohlmann-Rahtz Pyridine Synthesis

This protocol describes a one-pot synthesis of a substituted pyridine, a key step in forming the core structure.[1][2][8]

Materials:

  • Enolizable ketone (e.g., a thiazolyl ketone)

  • Ynone (e.g., a thiazolyl ynone)

  • Ammonium acetate (NH₄OAc)

  • Ethanol (absolute)

  • Standard glassware for reflux

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the enolizable ketone (1.0 eq), the ynone (1.0 eq), and ammonium acetate (10.0 eq).

  • Add absolute ethanol to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyridine-thiazole product.

Protocol 2: Mo(VI)-Catalyzed Thiazoline Synthesis and Oxidation

This protocol details a modern and efficient method for the formation of the thiazole ring via a two-step cyclodehydration and oxidation process.[3][4][9]

Part A: Mo(VI)-Catalyzed Cyclodehydration

Materials:

  • Dipeptide containing a cysteine residue (1.0 eq)

  • Molybdenum(VI) dioxide bis(acetylacetonate) (MoO₂(acac)₂) (e.g., 20 mol%)

  • 2-Picolinic acid (e.g., 40 mol%)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the dipeptide, MoO₂(acac)₂, and 2-picolinic acid.

  • Add anhydrous solvent and stir the mixture at the optimized temperature (e.g., 60 °C) for the time required for complete conversion (monitor by LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude thiazoline product can be carried forward to the oxidation step, in some cases without purification.

Part B: Oxidation to Thiazole

Materials:

  • Crude thiazoline from Part A

  • Manganese dioxide (MnO₂) (activated, e.g., 10 eq)

  • Acetonitrile (MeCN)

Procedure:

  • To the flask containing the crude thiazoline, add acetonitrile followed by activated manganese dioxide.

  • Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the MnO₂, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired thiazole-containing fragment.

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows for the construction of the pyridine-thiazole core of this compound.

Bagley_Bohlmann_Rahtz enolizable_ketone Enolizable Ketone (Thiazolyl Ketone) reaction_pot One-Pot Reaction enolizable_ketone->reaction_pot ynone Ynone (Thiazolyl Ynone) ynone->reaction_pot nh4oac NH4OAc nh4oac->reaction_pot pyridine_core Pyridine-Thiazole Core reaction_pot->pyridine_core Refluxing EtOH

Caption: Bagley-Bohlmann-Rahtz one-pot pyridine synthesis.

Mo_Catalyzed_Thiazole_Synthesis cluster_cyclodehydration Part A: Cyclodehydration cluster_oxidation Part B: Oxidation dipeptide Dipeptide (with Cysteine) thiazoline Thiazoline Intermediate dipeptide->thiazoline Toluene, 60 °C mo_catalyst MoO2(acac)2 Picolinic Acid mo_catalyst->thiazoline thiazoline_input Thiazoline Intermediate mno2 MnO2 thiazole Thiazole Product mno2->thiazole thiazoline_input->thiazole MeCN, Reflux

Caption: Mo(VI)-catalyzed thiazole synthesis workflow.

References

Application Notes: Using Thiocillin I in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiocillin I is a thiopeptide antibiotic belonging to the micrococcin group, isolated from Bacillus cereus.[1][2] Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides known for their potent activity, primarily against Gram-positive bacteria.[3][4] The mechanism of action for this compound involves the inhibition of protein synthesis.[3][4] It binds to the ribosomal protein L11 and the 23S rRNA, thereby interfering with the function of elongation factor G (EF-G) and preventing translocation during translation.[1] Recent studies have also revealed its activity against the Gram-negative bacterium Pseudomonas aeruginosa, where it utilizes the ferrioxamine siderophore receptor (FoxA) for cellular uptake.[3][4] These characteristics make this compound a compound of significant interest for researchers in antibiotic discovery and development.

These application notes provide detailed protocols for performing antibacterial susceptibility testing (AST) with this compound using standard laboratory methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay for assessing bacterial susceptibility.

Quantitative Data: In Vitro Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of Gram-positive bacterial strains. This data provides a baseline for expected activity and can guide concentration range selection in susceptibility testing experiments.

Bacterial StrainMIC (μg/mL)
Bacillus subtilis ATCC 66334
Bacillus subtilis PCI 2191.56
Staphylococcus aureus ATCC 292130.125
Staphylococcus aureus NRS 1 (MRSA)0.125
Enterococcus faecalis ATCC 292120.5
Enterococcus faecalis VRE 1 (Vancomycin-Resistant)0.25
Enterococcus faecium VRE 2 (Vancomycin-Resistant)0.25
Streptococcus pneumoniae ATCC 49619≤0.03
(Data sourced from literature[5])

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[6][7] The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial strains for testing

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile petri dishes, tubes, and pipette tips

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Prepare a working stock solution by diluting the primary stock in CAMHB to twice the highest desired final concentration (e.g., if the highest test concentration is 64 µg/mL, prepare a 128 µg/mL working stock).[8]

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[8]

    • Add 100 µL of the 2x working this compound solution to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to column 10.[8]

    • Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).[8]

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with 5 µL of the standardized bacterial suspension. Do not inoculate column 12.[8]

    • Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.[10]

  • Result Interpretation:

    • Following incubation, examine the plate for bacterial growth (indicated by turbidity or a cell pellet at the bottom of the well).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[7][11] The sterility control (column 12) should remain clear, and the growth control (column 11) should show distinct turbidity.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_plate Prepare 2-fold Serial Dilutions in 96-well Plate prep_stock->prep_plate inoculate Inoculate Wells with Bacterial Suspension prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_plate Visually Inspect Plate for Turbidity incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic

Workflow for MIC determination using broth microdilution.
Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of a bacterium's susceptibility to this compound.[9][12] It involves placing a paper disk impregnated with a known amount of the antibiotic onto an agar plate swabbed with the test organism.

Materials:

  • This compound

  • Sterile 6 mm blank paper disks

  • Appropriate solvent (e.g., DMSO)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains for testing

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Forceps

  • Ethanol (for sterilizing forceps)

Procedure:

  • Preparation of this compound Disks:

    • Prepare a stock solution of this compound in a suitable solvent. The concentration should be calculated so that applying a small, known volume (e.g., 20 µL) to a blank disk yields the desired antibiotic amount (e.g., 10 µ g/disk ).[13]

    • Aseptically apply the calculated volume of this compound solution to each sterile blank disk.

    • Allow the disks to dry completely in a sterile environment (e.g., a laminar flow hood) before use.[13] Store prepared disks under desiccated and refrigerated or frozen conditions.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in Protocol 1, step 3.[9]

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.

    • Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[9]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application and Incubation:

    • Using sterile forceps dipped in ethanol and flamed, place the prepared this compound disks onto the inoculated MHA surface.

    • Gently press each disk to ensure complete contact with the agar.[13]

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters (mm).[13]

    • The interpretation of the zone size (Susceptible, Intermediate, or Resistant) requires correlation with established MIC breakpoints, which may need to be determined through comparative studies for a novel agent like this compound.[14]

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis prep_disks Prepare this compound Impregnated Disks place_disks Apply this compound Disks to Agar Surface prep_disks->place_disks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) swab_plate Swab MHA Plate with Bacterial Inoculum prep_inoculum->swab_plate swab_plate->place_disks incubate Invert and Incubate Plate (37°C, 18-24h) place_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret_result Interpret Result (S / I / R) measure_zone->interpret_result

Workflow for the Kirby-Bauer disk diffusion assay.

References

Application Notes: Thiocillin I Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiocillin I is a macrocyclic thiazolyl peptide antibiotic known for its potent activity against Gram-positive bacteria.[1][2][3] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing its antimicrobial efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[4][5][6] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods.

Data Presentation

The antimicrobial activity of this compound has been evaluated against a range of Gram-positive bacteria. The following table summarizes the reported MIC values.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus ATCC 292132[7]
Staphylococcus aureus (MRSA) 19741482[7]
Staphylococcus aureus 19741492[7]
Enterococcus faecalis 16746210.5[7]
Bacillus subtilis ATCC 66334[7]
Bacillus subtilis 168>8[8]
Methicillin-resistant S. aureus (MRSA) COL>8[8]
Methicillin-resistant S. aureus (MRSA) MW2>8[8]

Experimental Protocols

Broth Microdilution Method

This method determines the MIC in a liquid growth medium using a 96-well microtiter plate format.[4][6][9]

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, ethanol, methanol)[2]

  • Sterile 96-well microtiter plates (round-bottom recommended)[10]

  • Mueller-Hinton Broth (MHB) or other suitable broth medium[11]

  • Bacterial strains for testing

  • Sterile petri dishes

  • Multipipettor

  • ELISA plate reader (optional)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution. Note the purity of the compound.[10]

    • Further dilute the stock solution in the test medium (e.g., MHB) to twice the highest desired concentration to be tested.[10] Keep on ice.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[10]

    • Add 100 µL of the 2x this compound solution to the first column of wells.[10]

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to a designated column (e.g., column 10).[10] Discard 100 µL from the final dilution column.[10]

    • Column 11 will serve as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).[10]

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.[5]

    • Suspend the colonies in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[5]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.[9][10]

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5][11] Growth is indicated by turbidity or a pellet at the bottom of the well.

    • Results can be read visually or with an ELISA plate reader.[9][10]

Agar Dilution Method

This method involves incorporating this compound into an agar medium, upon which the test organisms are inoculated.[4][6]

Materials:

  • This compound

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA) or other suitable agar

  • Sterile petri dishes

  • Bacterial strains for testing

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Preparation of this compound-Agar Plates:

    • Prepare a series of this compound solutions at concentrations 10 times the desired final concentrations in the agar.

    • Melt MHA and cool it to 45-50°C in a water bath.[13]

    • Add 2 mL of each this compound dilution to 18 mL of molten agar to create a series of plates with the desired final concentrations.[13]

    • Pour the agar into sterile petri dishes and allow them to solidify.[13]

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard.

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.[4]

  • Inoculation and Incubation:

    • Spot the prepared bacterial suspensions onto the surface of the agar plates.

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.[4]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_dilution Assay Setup cluster_incubation Incubation & Reading A This compound Stock D Serial Dilution of this compound A->D B Bacterial Inoculum (0.5 McFarland) E Inoculation of Bacteria B->E C Culture Medium (Broth/Agar) C->D C->E D->E in 96-well plate or agar F Incubate (37°C, 18-24h) E->F G Observe for Growth F->G H Determine MIC G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

Application of Thiocillin I in Elucidating Ribosomal Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a potent thiopeptide antibiotic that serves as a valuable tool for investigating the intricate mechanisms of bacterial protein synthesis.[1] As a member of the thiazolyl peptide family of natural products, this compound exerts its antimicrobial activity by targeting the bacterial ribosome, specifically the 50S large subunit.[2][3] Its primary mechanism of action involves the inhibition of the translocation step of elongation, a critical process catalyzed by Elongation Factor G (EF-G).[3] By binding to a cleft formed by the 23S ribosomal RNA (rRNA) and ribosomal protein L11, this compound effectively stalls the ribosome, preventing the movement of tRNAs and mRNA, thereby halting protein synthesis.[2] This specific mode of action makes this compound an excellent probe for studying ribosomal dynamics, the function of EF-G, and for screening for novel antibacterial agents.

These application notes provide detailed protocols for utilizing this compound in key biochemical and structural biology assays to dissect ribosomal function. The included methodologies cover the assessment of its inhibitory activity, the characterization of its binding to the ribosome, and its use in footprinting and structural studies.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Variants

The antimicrobial efficacy of this compound and its derivatives can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)Reference
This compoundBacillus subtilis 1680.2 - 0.9
This compoundMethicillin-resistant Staphylococcus aureus (MRSA) COL< 0.03 - 0.1
This compoundMethicillin-resistant Staphylococcus aureus (MRSA) MW2< 0.03 - 0.1
T3A variantBacillus subtilis 168> 8
T4V variantBacillus subtilis 168> 8
V6A variantBacillus subtilis 168Similar to Wild-Type
T8A variantBacillus subtilis 168Similar to Wild-Type
T13A variantBacillus subtilis 168Similar to Wild-Type
T3 ncAA variantsBacillus subtilisLower potency than Wild-Type[1]
T8 ncAA variantsBacillus subtilisLower potency than Wild-Type[1]
T13 ncAA variantsBacillus subtilisInactive at 4 µg/mL[1]

Experimental Protocols

Protocol 1: In Vitro Translation Inhibition Assay

This assay determines the concentration of this compound required to inhibit protein synthesis in a cell-free system. A common method involves a coupled transcription-translation system where the synthesis of a reporter protein (e.g., luciferase or a fluorescent protein) is monitored.[4][5][6]

Materials:

  • E. coli S30 extract system for circular DNA (or a purified reconstituted system like PURExpress)

  • Plasmid DNA encoding a reporter gene (e.g., firefly luciferase) under the control of a T7 promoter

  • This compound stock solution (in DMSO)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Reaction buffer

  • Luciferase assay reagent

  • Luminometer or fluorescence plate reader

Procedure:

  • Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and energy source.

  • Aliquot the master mix into reaction tubes.

  • Add varying concentrations of this compound to the reaction tubes. Include a no-drug control (DMSO vehicle) and a no-template control.

  • Add the plasmid DNA to each reaction tube to initiate transcription and translation.

  • Incubate the reactions at 37°C for 1-2 hours.

  • After incubation, add the luciferase assay reagent to each tube according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

  • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value (the concentration at which 50% of translation is inhibited).

G cluster_prep Reaction Preparation cluster_incubation Incubation cluster_detection Detection & Analysis MasterMix Prepare Master Mix (S30, Buffer, Amino Acids, Energy) Aliquots Aliquot Master Mix MasterMix->Aliquots Thiocillin Add this compound (Varying Concentrations) Aliquots->Thiocillin DNA Add Reporter Plasmid DNA Thiocillin->DNA Incubate Incubate at 37°C (1-2 hours) DNA->Incubate Luciferase Add Luciferase Reagent Incubate->Luciferase Measure Measure Luminescence Luciferase->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze

Workflow for In Vitro Translation Inhibition Assay.
Protocol 2: Ribosome Binding Assay using Nitrocellulose Filter Binding

This assay directly measures the binding of radiolabeled this compound to purified ribosomes. The principle is that protein-ligand complexes are retained on a nitrocellulose filter, while unbound ligands pass through.

Materials:

  • Purified 70S ribosomes from E. coli or other bacteria

  • [³H]-labeled or [¹⁴C]-labeled this compound

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 150 mM NH₄Cl, 4 mM β-mercaptoethanol)

  • Nitrocellulose filters (0.45 µm pore size)

  • Washing buffer (same as binding buffer)

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

  • Filter apparatus

Procedure:

  • Prepare a series of reaction tubes with a fixed concentration of purified 70S ribosomes in binding buffer.

  • Add increasing concentrations of radiolabeled this compound to the tubes. Include a control with no ribosomes to measure non-specific binding to the filter.

  • Incubate the reactions at room temperature or 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filter each reaction mixture through a pre-wetted nitrocellulose filter under gentle vacuum.

  • Wash each filter with cold washing buffer to remove unbound this compound.

  • Place each filter in a scintillation vial, add scintillation cocktail, and vortex.

  • Measure the radioactivity on each filter using a scintillation counter.

  • Subtract the non-specific binding (from the no-ribosome control) from the total binding to obtain specific binding.

  • Plot the specific binding against the concentration of free this compound to determine the dissociation constant (Kd).

G cluster_binding Binding Reaction cluster_filtration Filtration cluster_quantification Quantification Ribosomes Purified 70S Ribosomes Incubate Incubate for Binding Ribosomes->Incubate LabeledThiocillin Radiolabeled this compound LabeledThiocillin->Incubate Filter Filter through Nitrocellulose Incubate->Filter Wash Wash Filter Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis Calculate Specific Binding & Kd Scintillation->Analysis G Culture Bacterial Culture Treat Treat with this compound Culture->Treat Harvest Harvest Cells Treat->Harvest Lyse Cell Lysis Harvest->Lyse Digest RNase I Digestion Lyse->Digest Gradient Sucrose Gradient Ultracentrifugation Digest->Gradient Fractionate Fractionate & Collect 70S Gradient->Fractionate Extract Extract Footprints Fractionate->Extract LibraryPrep Sequencing Library Preparation Extract->LibraryPrep Sequence High-Throughput Sequencing LibraryPrep->Sequence Analyze Data Analysis & Mapping Sequence->Analyze G cluster_setup Reaction Setup cluster_reaction GTPase Reaction cluster_detection Detection & Analysis Components Mix Ribosomes, EF-G, & this compound Preincubation Pre-incubate at 37°C Components->Preincubation Start Add GTP to Initiate Preincubation->Start Incubate Incubate at 37°C Start->Incubate DetectPi Detect Inorganic Phosphate (Pi) Incubate->DetectPi Analyze Calculate GTPase Activity DetectPi->Analyze G Ribosomes Purified 70S Ribosomes Complex Form Ribosome-Thiocillin I Complex Ribosomes->Complex Crystallize Crystallization Screening Complex->Crystallize Optimize Optimize Crystal Growth Crystallize->Optimize Cryo Cryo-protection Optimize->Cryo Data X-ray Diffraction Data Collection Cryo->Data Solve Structure Solution & Model Building Data->Solve Refine Structure Refinement Solve->Refine

References

Application Notes and Protocols for the Genetic Manipulation of Thiocillin I Producing Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the genetic manipulation of Thiocillin I producing organisms, primarily Bacillus cereus. The protocols outlined below are intended to facilitate the generation of novel this compound analogs for drug discovery and development, as well as to enable fundamental research into the biosynthesis of this potent thiopeptide antibiotic.

Introduction to this compound and its Biosynthesis

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. Its complex structure, featuring a central pyridine ring decorated with multiple thiazoles, arises from extensive modifications of a 14-amino acid C-terminal precursor peptide derived from a 52-residue propeptide[2][3]. The biosynthetic machinery is encoded by the tcl gene cluster in Bacillus cereus ATCC 14579[1][2]. This cluster contains the precursor peptide genes (tclE-H), genes for post-translational modifications, and genes for self-resistance[2][4]. Genetic manipulation of the precursor peptide gene has been shown to be a viable strategy for producing novel this compound analogs with altered properties[5][6].

Data Presentation: Production and Activity of this compound Variants

The following tables summarize quantitative data on the production yields and biological activity of wild-type this compound and its genetically engineered variants.

Table 1: Production Yields of Selected this compound Variants

Strain/VariantGenetic ModificationProduction Yield (mg/L)Reference
B. cereus ATCC 14579 (Wild-Type)None~11[7]
T3BocK VariantSite-directed mutagenesis of tclE0.686[7]
T3K VariantSite-directed mutagenesis of tclESignificantly reduced[1]
T13BocK VariantSite-directed mutagenesis of tclE0.125[7]
T3ProcK VariantSite-directed mutagenesis of tclE~1[7]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and its Variants

CompoundTarget OrganismMIC (µg/mL)Reference
This compound (Wild-Type)Bacillus subtilis0.2 - 0.9[1]
This compound (Wild-Type)MRSA< 0.03 - 0.1[1]
T3A VariantBacillus subtilis> 8 (inactive)[6]
T4V VariantBacillus subtilis> 8 (inactive)[6]
V6A VariantBacillus subtilisSimilar to Wild-Type[6]
T8A VariantBacillus subtilisSimilar to Wild-Type[6]
T13A VariantBacillus subtilisSimilar to Wild-Type[6]

Experimental Protocols

Protocol 1: General Transformation of Bacillus cereus by Electroporation

This protocol is a generalized procedure for introducing plasmid DNA into Bacillus cereus. Specific parameters may require optimization for different strains and plasmids.

Materials:

  • Bacillus cereus strain

  • Appropriate plasmid DNA (e.g., pJOE8999 for CRISPR/Cas9)

  • Brain Heart Infusion (BHI) broth and agar

  • Sterile water

  • Electroporation cuvettes (2 mm gap)

  • Electroporator

  • Selective antibiotics

Procedure:

  • Inoculate a single colony of B. cereus into 5 mL of BHI broth and grow overnight at 37°C with shaking.

  • Inoculate 100 mL of fresh BHI broth with the overnight culture to an initial OD600 of ~0.05.

  • Grow the culture at 37°C with shaking to an early-log phase (OD600 of 0.4)[8].

  • Harvest the cells by centrifugation at 4°C.

  • Wash the cell pellet four times with sterile, ice-cold water[8].

  • Resuspend the final cell pellet in a small volume of sterile, ice-cold water to concentrate the cells.

  • Add 100 µL of the competent cell suspension to a pre-chilled electroporation cuvette.

  • Add 1-2 µg of plasmid DNA to the cuvette and mix gently.

  • Pulse the mixture using the following electroporator settings: 2.5 kV, 25 µF, 200 Ω[8].

  • Immediately add 1 mL of pre-warmed BHI broth to the cuvette and transfer the cell suspension to a microfuge tube.

  • Incubate at 37°C for 3 hours to allow for the expression of the antibiotic resistance marker[8].

  • Plate appropriate dilutions of the cell suspension on BHI agar plates containing the selective antibiotic.

  • Incubate the plates at 37°C until colonies appear.

Protocol 2: Generation of a tclE-H Knockout Mutant in Bacillus cereus using Homologous Recombination

This protocol describes the deletion of the precursor peptide genes tclE-H from the B. cereus chromosome.

Materials:

  • Bacillus cereus ATCC 14579

  • A suicide or temperature-sensitive plasmid vector carrying an antibiotic resistance cassette flanked by regions homologous to the upstream and downstream sequences of the tclE-H gene cluster.

  • Selective antibiotics

  • Media for counter-selection (if applicable)

Procedure:

  • Construct the Knockout Plasmid:

    • Amplify by PCR the ~1 kb regions immediately upstream and downstream of the tclE-H gene cluster from B. cereus genomic DNA.

    • Clone the upstream and downstream fragments into a suitable suicide or temperature-sensitive vector, flanking an antibiotic resistance cassette.

  • Transform B. cereus:

    • Introduce the constructed knockout plasmid into B. cereus ATCC 14579 using the electroporation protocol described above.

  • Select for Single-Crossover Integrants:

    • Plate the transformed cells on agar containing the appropriate antibiotic to select for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Induce the Second Crossover Event:

    • (For temperature-sensitive vectors) Grow the single-crossover integrants at a non-permissive temperature to select for the excision of the plasmid.

    • (For suicide vectors with a counter-selectable marker) Grow the integrants on a medium that selects against the presence of the plasmid backbone.

  • Screen for Double-Crossover Mutants:

    • Replica-plate colonies onto media with and without the antibiotic to identify clones that have lost the plasmid and the antibiotic resistance marker.

    • Confirm the deletion of the tclE-H gene cluster by PCR using primers that flank the deleted region and by sequencing.

Protocol 3: Site-Directed Mutagenesis of the tclE Precursor Peptide Gene and Complementation

This protocol outlines the creation of this compound variants by introducing mutations into the tclE gene and expressing it in the tclΔE-H knockout strain.

Materials:

  • B. cereus tclΔE-H knockout strain

  • An expression vector capable of replicating in B. cereus (e.g., a shuttle vector).

  • Primers for site-directed mutagenesis.

  • High-fidelity DNA polymerase.

  • DpnI restriction enzyme.

Procedure:

  • Clone the Wild-Type tclE Gene:

    • Amplify the wild-type tclE gene from B. cereus ATCC 14579 genomic DNA.

    • Clone the tclE gene into the chosen B. cereus expression vector.

  • Perform Site-Directed Mutagenesis:

    • Use the cloned tclE plasmid as a template for PCR with primers containing the desired mutation.

    • Digest the PCR product with DpnI to remove the parental, methylated template DNA.

    • Transform the DpnI-treated DNA into E. coli for plasmid propagation.

    • Isolate the mutated plasmid and verify the mutation by DNA sequencing.

  • Transform the Mutant Plasmid into B. cereus tclΔE-H:

    • Introduce the expression vector carrying the mutated tclE gene into the B. cereus tclΔE-H knockout strain via electroporation.

  • Cultivation and Analysis of this compound Variants:

    • Grow the transformed B. cereus strain in a suitable production medium.

    • Extract the secondary metabolites from the culture.

    • Analyze the production of this compound variants using HPLC and mass spectrometry.

Visualizations

experimental_workflow_gene_knockout cluster_plasmid Knockout Plasmid Construction cluster_transformation Transformation and Recombination cluster_verification Verification p1 Amplify upstream homology arm p4 Ligate fragments into suicide/ts-vector p1->p4 p2 Amplify downstream homology arm p2->p4 p3 Amplify antibiotic resistance cassette p3->p4 t1 Electroporate B. cereus with knockout plasmid p4->t1 Introduce plasmid t2 Select for single crossover integrants t1->t2 t3 Induce second crossover event t2->t3 t4 Screen for double crossover mutants t3->t4 v1 PCR verification of gene deletion t4->v1 Verify knockout v2 DNA sequencing v1->v2

Caption: Workflow for generating a gene knockout in Bacillus cereus.

experimental_workflow_complementation cluster_mutagenesis Site-Directed Mutagenesis cluster_transformation Complementation cluster_analysis Analysis m1 Clone wild-type tclE into expression vector m2 Perform site-directed mutagenesis PCR m1->m2 m3 DpnI digest and transform E. coli m2->m3 m4 Sequence verify mutant plasmid m3->m4 c1 Transform mutant plasmid into B. cereus tclΔE-H m4->c1 Introduce plasmid c2 Select for transformants c1->c2 a1 Cultivate mutant strain c2->a1 Analyze production a2 Extract secondary metabolites a1->a2 a3 Analyze by HPLC and Mass Spectrometry a2->a3

Caption: Workflow for precursor peptide gene replacement and analysis.

thiocillin_biosynthesis_pathway cluster_regulation Putative Regulation cluster_biosynthesis Thiocillin Biosynthesis cluster_resistance Self-Resistance reg Environmental/Cellular Signals (e.g., nutrient limitation, cell density) trans_reg Transcriptional Regulators (Putative, within tcl cluster) reg->trans_reg tclE_H tclE-H genes trans_reg->tclE_H Transcription precursor 52-aa Precursor Peptide tclE_H->precursor Translation ptms Post-translational Modification Enzymes (Tcl proteins) precursor->ptms Substrate thiocillin This compound ptms->thiocillin Catalysis resistance Resistance Proteins (e.g., modified L11 ribosomal protein) thiocillin->resistance Target

Caption: Putative biosynthetic pathway and regulation of this compound.

References

Application Note: Analysis of Thiocillin using Liquid Chromatography-Mass Spectrometry (LC/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the identification and quantification of the thiopeptide antibiotic Thiocillin using Liquid Chromatography-Mass Spectrometry (LC/MS). Thiocillins are a class of highly modified macrocyclic peptides with potent antibacterial activity. Due to their complex structure, LC/MS provides the necessary selectivity and sensitivity for their analysis in various matrices, from bacterial cultures to purification fractions. This document provides a comprehensive protocol for sample preparation, LC/MS analysis, and data interpretation, including characteristic fragmentation patterns.

Introduction

Thiocillin is a member of the thiazolylpeptide family of antibiotics, which are produced by various bacteria and are characterized by a highly modified peptide backbone containing multiple thiazole rings and a central pyridine core. These post-translational modifications result in a rigid, macrocyclic structure responsible for their biological activity, primarily the inhibition of bacterial protein synthesis.

Accurate and reliable analytical methods are crucial for the discovery, development, and quality control of Thiocillin and its analogues. Liquid chromatography coupled with mass spectrometry (LC/MS) is an ideal platform for this purpose, offering high-resolution separation and sensitive detection. This note describes a typical LC/MS workflow for Thiocillin analysis.

Experimental Workflow

A generalized workflow for the analysis of Thiocillin from bacterial culture is presented below. This involves extraction of the compound from the cellular material, followed by chromatographic separation and mass spectrometric detection.

Thiocillin Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC/MS Analysis cluster_data Data Processing start B. cereus Culture centrifuge Centrifugation start->centrifuge methanol_extraction Methanol Extraction of Cell Pellet centrifuge->methanol_extraction dry_filter Drying (Na2SO4) & Filtration methanol_extraction->dry_filter concentrate Concentration dry_filter->concentrate reconstitute Reconstitution in Mobile Phase concentrate->reconstitute hplc RP-HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (QTOF or Triple Quad) hplc->ms data_analysis Data Analysis (Quantification & Fragmentation) ms->data_analysis report Reporting data_analysis->report

Caption: Experimental workflow for Thiocillin analysis by LC/MS.

Experimental Protocols

Sample Preparation from Bacillus cereus Culture[1]
  • Culture a 3 mL sample of Bacillus cereus in a suitable broth medium with shaking at 28 °C.[1]

  • Harvest the cells by centrifugation.

  • To the cell pellet, add 1 mL of methanol and vortex thoroughly to extract the thiocillins.[1]

  • Dry the methanol extract with solid sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to a yellow residue.[1]

  • Resuspend the residue in 100 µL of the mobile phase B, and then add 100 µL of mobile phase A.[1]

  • The solution is now ready for injection into the LC/MS system.

Liquid Chromatography Method
  • Instrument: Agilent 1290 Infinity II Bio LC System or equivalent.[2]

  • Column: Phenomenex Luna C18(2) (100 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30-55% B over 20 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 350 nm (for the characteristic trithiazolylpyridine core).[3]

Mass Spectrometry Method
  • Instrument: Agilent 6520 Accurate-Mass Q-TOF LC/MS or equivalent high-resolution mass spectrometer.[3]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psig.

  • Capillary Voltage: 3500 V.

  • MS Scan Range: m/z 100-2000.

  • MS/MS Collision Energy: Stepped collision energy (e.g., 20, 40, 60 eV) to observe characteristic fragmentation.

Quantitative Data

The following tables represent typical performance characteristics for the quantitative analysis of thiopeptides like Thiocillin using LC-MS/MS. The data is representative and should be validated for specific applications.

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Thiocillin I1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
LLOQ1< 15%< 15%85-115%
Low5< 10%< 10%90-110%
Medium100< 10%< 10%90-110%
High800< 10%< 10%90-110%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low585-95%90-110%
High80085-95%90-110%

Thiocillin Fragmentation

Thiocillin variants exhibit consistent fragmentation patterns in MS/MS analysis, which are invaluable for structural confirmation.[3] Two primary fragmentation pathways are typically observed: one at the C-terminus and another at the internal threonine residues (Thr3 and Thr4).[3]

Thiocillin Fragmentation cluster_pathways Primary Fragmentation Pathways cluster_fragments Resulting Fragment Ions parent Thiocillin Precursor Ion [M+H]+ pathway_a Pathway A: C-terminal Cleavage parent->pathway_a pathway_b Pathway B: Internal Cleavage (between Thr3 & Thr4) parent->pathway_b fragment_a C-terminal Fragments pathway_a->fragment_a fragment_b Internal Macrocycle Fragments pathway_b->fragment_b

Caption: Common MS/MS fragmentation pathways for Thiocillin variants.

Conclusion

The LC/MS method described provides a reliable and sensitive approach for the analysis of Thiocillin. The combination of reversed-phase chromatography with high-resolution mass spectrometry allows for the confident identification and quantification of this complex thiopeptide antibiotic. The characteristic fragmentation patterns observed in MS/MS are crucial for structural elucidation of novel Thiocillin analogues. This application note serves as a foundational guide for researchers and professionals in the field of natural product drug discovery and development.

References

Application Notes and Protocols for Utilizing Thiocillin I in a Murine Model of Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocillin I is a potent thiopeptide antibiotic with significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its therapeutic potential, however, has been hindered by poor aqueous solubility and a lack of extensive in vivo characterization.[1] These application notes provide detailed protocols for the formulation of this compound and its evaluation in established murine models of both localized subcutaneous and systemic S. aureus infection. The provided methodologies are designed to guide researchers in assessing the in vivo efficacy of this compound, offering a framework for preclinical studies. Due to the limited publicly available pharmacokinetic and toxicology data for this compound, the protocols emphasize a systematic approach to dose determination and animal monitoring.

Introduction

The rise of antibiotic-resistant pathogens, particularly MRSA, necessitates the exploration of novel antimicrobial agents. Thiopeptides, a class of ribosomally synthesized and post-translationally modified peptides, represent a promising avenue of research due to their unique mechanism of action.[1] They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a different target than many clinically used antibiotics. This compound, a member of this class, has demonstrated potent in vitro activity, but its progression into preclinical and clinical development has been hampered by challenges related to its physicochemical properties, most notably its poor water solubility.[1][2]

Animal models of infection are indispensable tools for evaluating the in vivo efficacy and safety of new antibiotic candidates.[3] Murine models of Staphylococcus aureus infection are well-established and can mimic various aspects of human disease, from localized skin and soft tissue infections (SSTIs) to life-threatening systemic infections.[3] This document provides comprehensive protocols for two such models: a subcutaneous abscess model to evaluate the treatment of localized infection and a systemic infection model to assess efficacy against bacteremia.

A critical challenge in the in vivo testing of poorly soluble compounds like this compound is the development of a suitable formulation for administration that ensures bioavailability without causing toxicity.[4] This guide proposes a formulation strategy based on commonly used vehicles for such compounds and outlines a path for dose-range finding studies. The subsequent protocols detail the experimental procedures from bacterial culture and infection to the evaluation of therapeutic efficacy through quantitative and qualitative endpoints.

Formulation of this compound for In Vivo Administration

Challenge: this compound has poor water solubility, making direct administration in aqueous vehicles challenging.[2]

Proposed Solution: A common strategy for administering poorly soluble compounds in preclinical studies is to use a co-solvent system.[4] Based on the known solubility of this compound in Dimethyl sulfoxide (DMSO) and the frequent use of polyethylene glycol (PEG) and Tween 80 as vehicles for in vivo studies, a multi-component vehicle is recommended.[2][4]

Recommended Vehicle Composition:

  • DMSO (Dimethyl sulfoxide): To initially dissolve this compound. The final concentration in the injected volume should be kept low (ideally ≤5%) to minimize potential toxicity.[4]

  • PEG 400 (Polyethylene glycol 400): A commonly used co-solvent that can help maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that can improve solubility and stability of the formulation.

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS): To bring the formulation to the final injection volume.

Protocol for Preparing a 1 mg/mL Stock Solution of this compound:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal volume of 100% DMSO to completely dissolve the powder. For example, for 1 mg of this compound, start with 50 µL of DMSO. Vortex briefly.

  • In a separate sterile tube, prepare the vehicle mixture. For a final formulation with 5% DMSO, 40% PEG 400, and 5% Tween 80, a sample preparation for a final volume of 1 mL would be:

    • 50 µL DMSO (used to dissolve the this compound)

    • 400 µL PEG 400

    • 50 µL Tween 80

    • 500 µL Sterile Saline

  • Slowly add the PEG 400 to the DMSO-dissolved this compound while vortexing.

  • Add the Tween 80 to the mixture and vortex.

  • Finally, add the sterile saline dropwise while vortexing to bring the solution to the final volume.

  • Visually inspect the solution for any precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, the formulation may need to be adjusted, for instance, by increasing the proportion of co-solvents.

  • Prepare fresh on the day of use.

Important Considerations:

  • A vehicle control group (receiving the formulation without this compound) is mandatory in all experiments to account for any effects of the vehicle itself.

  • The stability of this formulation should be determined if it is to be used over an extended period.

  • This proposed formulation is a starting point. Further optimization may be required based on observation.

Murine Subcutaneous Infection Model

This model is suitable for evaluating the efficacy of this compound against localized S. aureus skin and soft tissue infections.

Experimental Workflow for Subcutaneous Infection Model

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase bact_prep S. aureus Culture (e.g., USA300) to mid-log phase infect Subcutaneous Injection of S. aureus (1-5 x 10^7 CFU in 100 µL PBS) bact_prep->infect drug_prep Prepare this compound Formulation and Vehicle Control treat Initiate Treatment (e.g., 2-6 hours post-infection) This compound or Vehicle Control (IP, IV, or SC) drug_prep->treat acclimate Acclimatize Mice (e.g., BALB/c, 6-8 weeks old) shave Shave and Disinfect Dorsal Flank acclimate->shave shave->infect infect->treat monitor Daily Monitoring: - Lesion Size (Calipers) - Body Weight - Clinical Score treat->monitor endpoint Endpoint (e.g., Day 3 or 5) monitor->endpoint collect Sample Collection: - Skin Lesion (for CFU) - Blood (for Cytokines) - Spleen/Kidney (for dissemination) endpoint->collect analyze Data Analysis: - Bacterial Load (CFU/g) - Lesion Area (mm^2) - Cytokine Levels (pg/mL) collect->analyze

Caption: Workflow for the S. aureus subcutaneous infection model.

Detailed Protocol:

2.1. Materials

  • Staphylococcus aureus strain (e.g., USA300, a common community-associated MRSA strain)

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

  • Sterile PBS

  • 6- to 8-week-old mice (e.g., BALB/c or C57BL/6)

  • This compound and formulation reagents (see Section 1)

  • Electric shaver

  • 70% ethanol and iodine solution for disinfection

  • Insulin syringes with 28-30G needles

  • Calipers for lesion measurement

  • Surgical tools for tissue harvesting

  • Stomacher or tissue homogenizer

2.2. Bacterial Inoculum Preparation

  • Inoculate S. aureus from a frozen stock onto a TSA plate and incubate overnight at 37°C.

  • Pick a single colony and inoculate into 10 mL of TSB. Grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture 1:100 into fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Harvest the bacteria by centrifugation (e.g., 4000 x g for 15 minutes).

  • Wash the bacterial pellet twice with sterile PBS.

  • Resuspend the pellet in PBS to the desired concentration (e.g., 1-5 x 10⁸ CFU/mL). The final inoculum will be 100 µL, resulting in a dose of 1-5 x 10⁷ CFU per mouse.

  • Confirm the bacterial concentration by serial dilution and plating on TSA plates.

2.3. Infection Procedure

  • Acclimatize mice for at least 3-5 days before the experiment.

  • Anesthetize the mice (optional, but recommended for consistent injection).

  • Shave a small area on the dorsal flank of each mouse.

  • Disinfect the shaved skin with 70% ethanol followed by an iodine solution.

  • Inject 100 µL of the prepared S. aureus suspension subcutaneously.

2.4. Treatment Regimen

  • Dose-Finding: Due to the lack of established pharmacokinetic and toxicity data for this compound, a dose-finding study is essential. Based on a reported ED50 of 2.91 mg/kg for S. pyogenes, a starting range of 1, 5, and 20 mg/kg could be explored.

  • Route of Administration: Intraperitoneal (IP) injection is a common route for initial efficacy studies. Intravenous (IV) or subcutaneous (SC) routes can also be considered.

  • Frequency: The dosing frequency will depend on the unknown half-life of this compound. A twice-daily (BID) administration is a reasonable starting point.

  • Initiation of Treatment: Treatment should begin shortly after infection, typically within 2-6 hours.

  • Groups:

    • Vehicle Control

    • This compound (Low Dose)

    • This compound (Mid Dose)

    • This compound (High Dose)

    • (Optional) Positive Control (e.g., vancomycin)

2.5. Efficacy Evaluation

  • Lesion Size: Measure the length and width of the skin lesion daily using calipers. The area (mm²) can be calculated as Length x Width.

  • Bacterial Burden: At a predetermined endpoint (e.g., day 3 or 5 post-infection), euthanize the mice.

    • Aseptically excise the entire skin lesion.

    • Weigh the tissue.

    • Homogenize the tissue in 1 mL of sterile PBS.

    • Perform serial dilutions of the homogenate and plate on TSA to determine the number of CFU per gram of tissue.

  • Systemic Dissemination: To assess if the localized infection has spread, the spleen and/or kidneys can be harvested, homogenized, and plated for CFU enumeration.

  • Clinical Monitoring: Monitor the mice daily for changes in body weight, activity level, and overall health.

Murine Systemic Infection Model

This model is used to evaluate the efficacy of this compound in treating life-threatening systemic infections (sepsis).

Experimental Workflow for Systemic Infection Model

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase bact_prep S. aureus Culture (e.g., Newman) to mid-log phase infect Intravenous (Tail Vein) Injection of S. aureus (1-5 x 10^7 CFU in 100 µL PBS) bact_prep->infect drug_prep Prepare this compound Formulation and Vehicle Control treat Initiate Treatment (e.g., 1-2 hours post-infection) This compound or Vehicle Control (IP, IV, or SC) drug_prep->treat acclimate Acclimatize Mice (e.g., C57BL/6, 6-8 weeks old) acclimate->infect infect->treat monitor Survival Monitoring: - Record survival every 12 hours for 5-7 days treat->monitor bacterial_load Bacterial Load Sub-study: - Euthanize sub-group at 24-48h - Harvest Kidneys, Spleen, Liver treat->bacterial_load analyze Data Analysis: - Survival Curves (Kaplan-Meier) - Bacterial Load (CFU/organ) - Cytokine Levels (from sub-study) monitor->analyze bacterial_load->analyze

Caption: Workflow for the S. aureus systemic infection model.

Detailed Protocol:

3.1. Materials

  • Staphylococcus aureus strain (e.g., Newman or a clinical isolate known to cause bacteremia)

  • Materials for bacterial culture as in 2.1.

  • 6- to 8-week-old mice (strains can influence susceptibility, C57BL/6 is common).

  • This compound and formulation reagents.

  • Mouse restrainer for tail vein injection.

  • Insulin syringes with 28-30G needles.

3.2. Bacterial Inoculum Preparation

Follow the same procedure as in section 2.2. The final concentration should be adjusted to deliver the desired dose in 100 µL (e.g., 1-5 x 10⁷ CFU per mouse).

3.3. Infection Procedure

  • Acclimatize mice.

  • Warm the mice under a heat lamp to dilate the tail veins.

  • Place the mouse in a restrainer.

  • Inject 100 µL of the S. aureus suspension into one of the lateral tail veins.

3.4. Treatment Regimen

  • Dosing and Formulation: As described in section 2.4. Intravenous administration of the treatment is often preferred in a systemic infection model to ensure immediate bioavailability.

  • Initiation of Treatment: Treatment should commence soon after infection, typically within 1-2 hours.

  • Duration: Treatment is usually continued for 3 to 5 days.

3.5. Efficacy Evaluation

  • Survival: This is the primary endpoint. Monitor the mice at least twice daily for up to 7 days and record mortality. Survival curves can be generated and analyzed using the Kaplan-Meier method.

  • Bacterial Burden in Organs: In a separate cohort of animals (a satellite group), mice can be euthanized at a specific time point (e.g., 24 or 48 hours post-infection) to determine the bacterial load in key organs.

    • Aseptically harvest the kidneys, liver, and spleen.

    • Homogenize each organ separately in 1 mL of sterile PBS.

    • Serially dilute the homogenates and plate on TSA to determine CFU per organ.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Efficacy of this compound in a Murine Subcutaneous S. aureus Infection Model (Example Data)

Treatment Group (Dose, Route, Frequency)NMean Lesion Area (mm²) at Day 3 ± SEMMean Bacterial Load (Log10 CFU/g tissue) ± SEM
Vehicle Control1085.2 ± 7.57.8 ± 0.3
This compound (1 mg/kg, IP, BID)1070.1 ± 6.27.1 ± 0.4
This compound (5 mg/kg, IP, BID)1045.8 ± 5.15.9 ± 0.5
This compound (20 mg/kg, IP, BID)1022.5 ± 3.9 4.2 ± 0.6
Vancomycin (110 mg/kg, SC, BID)1015.3 ± 2.8 3.5 ± 0.4
* p < 0.05, ** p < 0.01 compared to Vehicle Control

Table 2: Efficacy of this compound in a Murine Systemic S. aureus Infection Model (Example Data)

Treatment Group (Dose, Route, Frequency)NPercent Survival at Day 5Mean Bacterial Load in Kidneys (Log10 CFU/organ) at 48h ± SEM
Vehicle Control1010%6.5 ± 0.4
This compound (5 mg/kg, IV, BID)1040%5.2 ± 0.6
This compound (20 mg/kg, IV, BID)1080%3.8 ± 0.5
Vancomycin (110 mg/kg, SC, BID)1090%3.1 ± 0.3**
* p < 0.05, ** p < 0.01 compared to Vehicle Control

Statistical Analysis:

  • Lesion size and bacterial load: Compare treatment groups to the vehicle control using a one-way ANOVA with Dunnett's post-hoc test or a Kruskal-Wallis test for non-parametric data.

  • Survival: Analyze using the log-rank (Mantel-Cox) test.

Optional Advanced Endpoint: Cytokine Analysis

To understand the immunomodulatory effects of this compound treatment, cytokine levels can be measured in serum or tissue homogenates.

Protocol:

  • At the experimental endpoint, collect blood via cardiac puncture.

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Alternatively, use a portion of the tissue homogenate supernatant from the bacterial burden analysis.

  • Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.

Signaling Pathway Visualization

G SA Staphylococcus aureus PAMPs PAMPs (e.g., LTA, PGN) SA->PAMPs PRRs Host PRRs (e.g., TLR2) PAMPs->PRRs Recognition Signaling Intracellular Signaling (e.g., NF-κB pathway) PRRs->Signaling Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Signaling->Cytokines Transcription Inflammation Inflammation & Neutrophil Recruitment Cytokines->Inflammation Thiocillin This compound Ribosome Bacterial Ribosome (50S Subunit) Thiocillin->Ribosome Binding ProteinSynth Protein Synthesis Inhibition Ribosome->ProteinSynth BacterialDeath Bacterial Clearance ProteinSynth->BacterialDeath Leads to ReducedPAMPs Reduced PAMP Load BacterialDeath->ReducedPAMPs ReducedCytokines Reduced Cytokine Production ReducedPAMPs->ReducedCytokines Leads to

Caption: this compound mechanism and its impact on inflammatory signaling.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the in vivo evaluation of this compound in murine models of S. aureus infection. A key prerequisite for success is the development of a stable and non-toxic formulation to overcome the compound's poor solubility. Due to the current lack of specific pharmacokinetic and toxicity data for this compound, initial studies should incorporate a dose-escalation design to establish a safe and effective dose range. By following these detailed methodologies, researchers can systematically assess the therapeutic potential of this compound and generate the crucial preclinical data needed to advance its development as a novel antibiotic against Gram-positive pathogens.

References

Application Notes and Protocols for In Vitro Coupled Transcription-Translation Assay with Thiocillin I

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents and the elucidation of their mechanisms of action. In vitro coupled transcription-translation (IVT) systems provide a powerful platform for screening potential antibiotic candidates and studying their effects on the fundamental cellular processes of gene expression.[1][2] Thiocillin I, a member of the thiopeptide class of antibiotics, is known to inhibit bacterial protein synthesis.[3] These application notes provide a detailed protocol for utilizing a bacterial IVT assay to characterize the inhibitory activity of this compound.

The described assay employs a reporter gene, such as firefly luciferase, allowing for a quantitative and high-throughput compatible assessment of protein synthesis inhibition. By measuring the reduction in reporter protein activity in the presence of this compound, researchers can determine its potency as a translation inhibitor. This document outlines the principle of the assay, provides a step-by-step experimental protocol, and includes templates for data analysis and visualization of the experimental workflow and the mechanism of action of this compound.

Principle of the Assay

The in vitro coupled transcription-translation assay is a cell-free system that recapitulates the processes of gene expression in a test tube.[2] The assay mixture contains a bacterial cell extract (e.g., E. coli S30 extract) which provides the necessary enzymatic machinery, including RNA polymerase and ribosomes, as well as essential components like amino acids and energy sources. A DNA template encoding a reporter protein, such as firefly luciferase, under the control of a bacterial promoter is added to the system.

In the absence of an inhibitor, the DNA template is transcribed into mRNA by RNA polymerase, and the mRNA is subsequently translated into the functional reporter protein by the ribosomes. The amount of synthesized reporter protein is then quantified by measuring its enzymatic activity (e.g., luminescence for luciferase).

When an inhibitor of transcription or translation, such as this compound, is introduced into the assay, it interferes with one of these processes, leading to a decrease in the amount of functional reporter protein produced. The inhibitory effect can be quantified by comparing the reporter activity in the presence of the inhibitor to a control reaction without the inhibitor. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the reporter activity by 50%.

Data Presentation

The inhibitory activity of this compound can be quantified and compared with other known antibiotics. The following table summarizes the available data for this compound. It is important to note that while Minimum Inhibitory Concentration (MIC) values from cell-based assays are available, a specific IC50 value for this compound in a coupled in vitro transcription-translation assay is not readily found in the current literature. The protocol described herein can be used to determine this value.

CompoundAssay TypeOrganism/SystemEndpointValueReference
This compound Minimum Inhibitory Concentration (MIC)Bacillus subtilis ATCC 6633Cell Growth Inhibition4 µg/mL
This compound In Vitro Coupled Transcription-TranslationBacterial Cell-Free ExtractIC50To be determinedN/A
KanamycinIn Vitro Coupled Transcription-TranslationE. coli Cell-Free ExtractIC50~1.2 µM

Experimental Protocols

Materials and Reagents
  • Bacterial Cell Extract: S30 extract from a suitable bacterial strain (e.g., E. coli or Staphylococcus aureus). Commercial kits are available.

  • DNA Template: Plasmid DNA containing a reporter gene (e.g., firefly luciferase) downstream of a strong bacterial promoter (e.g., T7 or a native bacterial promoter).

  • Reaction Buffer: Containing Tris-acetate, Mg-acetate, K-acetate, and DTT. Often provided with commercial cell-free expression kits.

  • Amino Acid Mixture: A complete mixture of all 20 standard amino acids.

  • Energy Solution: Containing ATP, GTP, CTP, UTP, and an energy regenerating system (e.g., phosphoenolpyruvate and pyruvate kinase).

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • Control Inhibitor: A known inhibitor of bacterial translation (e.g., kanamycin or chloramphenicol).

  • Luciferase Assay Reagent: For the detection of firefly luciferase activity.

  • Nuclease-free water.

  • Microplate: 96-well or 384-well, opaque white for luminescence assays.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (IVT Mix, DNA, this compound) serial_dil Serial Dilution of this compound prep_reagents->serial_dil add_inhibitor Add this compound Dilutions and Controls serial_dil->add_inhibitor add_components Add IVT Mix and DNA to Microplate Wells add_components->add_inhibitor incubate Incubate at 37°C (e.g., 1-2 hours) add_inhibitor->incubate add_luciferase Add Luciferase Assay Reagent incubate->add_luciferase read_luminescence Read Luminescence (Plate Reader) add_luciferase->read_luminescence plot_data Plot Dose-Response Curve read_luminescence->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Experimental workflow for the IVT assay with this compound.

Detailed Protocol
  • Preparation of Reagents:

    • Thaw all components of the IVT kit on ice.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the this compound stock solution in the same solvent to create a range of concentrations for testing. A 10-point, 2-fold dilution series is recommended.

    • Prepare a stock solution of a control inhibitor (e.g., 10 mM kanamycin in water).

  • Assay Setup:

    • In a 96-well opaque white microplate, add the components of the IVT reaction mixture (bacterial extract, reaction buffer, amino acids, energy solution) to each well.

    • Add the DNA template to each well at a final concentration of 10-15 nM.

    • Add 1 µL of each this compound dilution to the respective wells. Include wells for a positive control (no inhibitor, solvent only) and a negative control (a known inhibitor like kanamycin).

    • The final reaction volume is typically 25-50 µL.

  • Incubation:

    • Seal the microplate to prevent evaporation.

    • Incubate the plate at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.

  • Detection of Reporter Activity:

    • Equilibrate the microplate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a microplate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the background luminescence (wells with no DNA template) from all readings.

    • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_sample / Luminescence_positive_control))

  • Determine IC50 Value:

    • Plot the percent inhibition as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 value is the concentration of this compound that results in 50% inhibition of luciferase activity.

Mechanism of Action of this compound

This compound belongs to the thiopeptide class of antibiotics, which are known to inhibit bacterial protein synthesis by targeting the ribosome.[3] Specifically, this compound and related compounds bind to the 50S ribosomal subunit, in a region involving ribosomal protein L11 and a domain of the 23S rRNA known as the GTPase-associated center. This binding sterically hinders the binding and function of elongation factors, particularly Elongation Factor G (EF-G). EF-G is essential for the translocation step of protein synthesis, where the ribosome moves along the mRNA to the next codon. By inhibiting EF-G function, this compound effectively stalls the ribosome, preventing further peptide chain elongation and leading to the cessation of protein synthesis.

Signaling Pathway Diagram

G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Translocation Translocation 50S_subunit->Translocation Blocks EF-G binding mRNA mRNA Peptidyl_tRNA Peptidyl-tRNA (P-site) Aminoacyl_tRNA Aminoacyl-tRNA (A-site) Thiocillin_I This compound Thiocillin_I->50S_subunit Binds to L11/23S rRNA region Inhibition Inhibition Thiocillin_I->Inhibition EF_G Elongation Factor G (EF-G) EF_G->50S_subunit Attempts to bind Protein_Elongation Protein Elongation Translocation->Protein_Elongation is required for Inhibition->Translocation

Caption: Mechanism of action of this compound on the bacterial ribosome.

Logical Relationship Diagram

G cluster_inputs Inputs cluster_process Key Steps cluster_outputs Outputs IVT_System Bacterial IVT System (Extract, Buffers, etc.) Transcription Transcription IVT_System->Transcription DNA_Template Reporter Gene DNA DNA_Template->Transcription Thiocillin_I This compound Inhibition_Step Inhibition of Translation by this compound Thiocillin_I->Inhibition_Step Translation Translation Transcription->Translation Reporter_Protein Reporter Protein (Luciferase) Translation->Reporter_Protein Inhibition_Step->Translation Luminescence Luminescence Signal Reporter_Protein->Luminescence IC50_Value IC50 Value Luminescence->IC50_Value

Caption: Logical relationship of the IVT assay for this compound.

References

Isolating Thiocillin I: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the isolation and purification of Thiocillin I, a potent thiopeptide antibiotic, from Bacillus cultures. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and antibiotic development.

Introduction

This compound is a member of the thiazolyl peptide family of antibiotics, which are ribosomally synthesized and post-translationally modified peptides (RiPPs). Produced by several species of Bacillus, including Bacillus cereus, Bacillus badius, and Bacillus megaterium, this compound exhibits significant activity against Gram-positive bacteria.[1] Its unique structure, characterized by a highly modified peptide backbone containing multiple thiazole rings and a central pyridine ring, makes it a compelling candidate for further investigation and development. The biosynthesis of thiocillins in Bacillus cereus ATCC 14579 is governed by the tcl gene cluster, which encodes the precursor peptide and the enzymatic machinery required for its extensive post-translational modifications.

This document outlines the key steps for the successful isolation of this compound, from fermentation of the producing organism to the purification of the final compound.

Data Summary

The following table summarizes key quantitative data related to the production and activity of this compound and its variants.

ParameterValueSource Organism / ConditionsReference
Yield (Wild-Type) 11 mg/LBacillus cereus (post-HPLC)[2]
Yield (T3BocK variant) 686 µg/LBacillus cereus (post-HPLC)[2]
Minimum Inhibitory Concentration (MIC) vs. B. subtilis 0.2 - 0.9 µg/mL[3]
Minimum Inhibitory Concentration (MIC) vs. MRSA < 0.03 – 0.1 µg/mL[3]
UV Absorption Maxima ~275 nm and ~348 nmIn chloroform/methanol[1]
Solubility Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility[4]

Signaling Pathway for this compound Biosynthesis

The production of this compound is a complex process initiated by the ribosomal synthesis of a precursor peptide, which then undergoes extensive post-translational modifications orchestrated by enzymes encoded in the tcl gene cluster. While the specific regulatory network governing the tcl cluster is an area of ongoing research, the expression of secondary metabolite biosynthetic gene clusters in Bacillus is typically controlled by a complex interplay of global regulatory proteins and environmental signals. These signals can include nutrient availability, cell density (quorum sensing), and other stressors. The following diagram illustrates a generalized signaling pathway for the production of this compound.

Thiocillin_Biosynthesis_Pathway Generalized Signaling Pathway for this compound Production Env_Signals Environmental Signals (e.g., Nutrient Limitation, Cell Density) Global_Regulators Global Regulatory Proteins Env_Signals->Global_Regulators influence tcl_cluster tcl Biosynthetic Gene Cluster Global_Regulators->tcl_cluster activate/repress transcription Tcl_Precursor Ribosomal Synthesis of Precursor Peptide tcl_cluster->Tcl_Precursor transcription & translation Post_Translational Post-Translational Modifications (Thiazole formation, Cyclization, etc.) Tcl_Precursor->Post_Translational undergoes Thiocillin_I This compound (Active Antibiotic) Post_Translational->Thiocillin_I yields Thiocillin_Isolation_Workflow Experimental Workflow for this compound Isolation Fermentation 1. Fermentation of Bacillus cereus Harvesting 2. Cell Harvesting by Centrifugation Fermentation->Harvesting Extraction 3. Methanol Extraction of Cell Pellet Harvesting->Extraction Crude_Extract 4. Crude Thiocillin Extract Extraction->Crude_Extract TLC_Analysis 5a. TLC Analysis (Optional) Crude_Extract->TLC_Analysis HPLC_Purification 5b. Preparative HPLC Purification Crude_Extract->HPLC_Purification Pure_Thiocillin 6. Pure this compound HPLC_Purification->Pure_Thiocillin

References

Troubleshooting & Optimization

Technical Support Center: Improving Thiocillin I Water Solubility for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor water solubility of Thiocillin I in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound has poor water solubility.[1] It is, however, soluble in several organic solvents.[1][2]

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2]

Q3: Why is the poor water solubility of this compound a concern for experiments?

A3: The low aqueous solubility of thiopeptide antibiotics like this compound is a significant challenge that can limit their therapeutic application and complicate in vitro and in vivo experiments.[3] For biological assays conducted in aqueous buffers, poor solubility can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q4: What are the general strategies to improve the water solubility of poorly soluble peptides like this compound?

A4: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds. These include the use of co-solvents, pH adjustment, and the addition of excipients such as cyclodextrins and surfactants.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound precipitates when added to my aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of organic co-solvent is too low in the final solution.1. Decrease the final concentration of this compound. Refer to published MIC values to determine a suitable starting concentration for your experiment.[4] 2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. However, be mindful of the solvent's tolerance by your experimental system (e.g., cells, enzymes). It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, for most cell-based assays. 3. Prepare the final solution by adding the this compound stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[5]
I am unable to dissolve this compound directly in my aqueous buffer. This compound has inherently poor water solubility.Do not attempt to dissolve this compound directly in aqueous buffers. Always prepare a concentrated stock solution in an appropriate organic solvent first (e.g., 100% DMSO) and then dilute it into the aqueous medium.
My this compound solution is not stable and precipitates over time. The compound may be coming out of solution as it equilibrates at a lower temperature or due to interactions with components in the buffer.1. Prepare fresh working solutions for each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Consider using solubility enhancers such as cyclodextrins or surfactants in your formulation.
I observe inconsistent results in my biological assays. Inconsistent solubility and precipitation of this compound can lead to variability in the actual concentration of the compound in the assay.1. Visually inspect your working solutions for any signs of precipitation before use. 2. Centrifuge the working solution and test the supernatant to ensure you are using a solution with a known concentration of the soluble compound. 3. Follow a standardized and validated protocol for solution preparation.

Quantitative Data

Table 1: Solubility of this compound

SolventSolubilityReference
WaterPoor[1]
Dimethyl sulfoxide (DMSO)Soluble[2]
Dimethylformamide (DMF)Soluble[2]
EthanolSoluble[2]
MethanolSoluble[2]

Table 2: Reported Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus 19741492[4]
Enterococcus faecalis 16746210.5[4]
Bacillus subtilis ATCC 66334[4]
Streptococcus pyogenes 17442640.5[4]
Bacillus subtilis0.2[2]
Bacillus anthracis0.2[2]
Staphylococcus aureus0.2[2]
Streptococcus pyogenes0.2[2]
Streptococcus pneumoniae3.13[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in 100% DMSO.

Materials:

  • This compound powder (MW: 1160.4 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh 1.16 mg of this compound powder into the tared tube.

  • Add 100 µL of 100% DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer using a Co-solvent Method

This protocol describes the dilution of a DMSO stock solution of this compound into an aqueous buffer for a final concentration of 10 µM, ensuring the final DMSO concentration remains low (e.g., 0.1%).

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., Phosphate Buffered Saline - PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required volume of the 10 mM this compound stock solution. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

  • Dispense 999 µL of the sterile aqueous buffer into a sterile microcentrifuge tube.

  • While vortexing the aqueous buffer, slowly add the 1 µL of the 10 mM this compound stock solution dropwise to the buffer.

  • Continue vortexing for a few seconds to ensure the solution is homogenous.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.

  • Use the freshly prepared working solution immediately for your experiment.

Protocol 3: Improving this compound Solubility with Cyclodextrins (General Approach)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7] This protocol provides a general workflow for exploring the use of cyclodextrins to improve this compound solubility.

Materials:

  • This compound

  • Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

  • Filtration device (e.g., 0.22 µm syringe filter)

Procedure:

  • Prepare a solution of the cyclodextrin (e.g., 1-10% w/v HP-β-CD) in the desired aqueous buffer.

  • Add an excess amount of this compound powder to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • After equilibration, filter the suspension to remove the undissolved this compound.

  • The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method, such as HPLC.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Biological Assay stock_prep Weigh this compound dissolve Dissolve in 100% DMSO stock_prep->dissolve stock_sol 10 mM Stock Solution dissolve->stock_sol dilute Dilute Stock in Aqueous Buffer stock_sol->dilute e.g., 1 µL vortex Vortex During Dilution dilute->vortex working_sol Final Working Solution vortex->working_sol assay Perform Experiment working_sol->assay

Caption: Workflow for preparing this compound solutions for experiments.

troubleshooting_logic cluster_cause Potential Causes cluster_solution Solutions start Precipitation Observed? conc Concentration too high start->conc Yes solvent Insufficient co-solvent start->solvent Yes mixing Poor mixing start->mixing Yes no_precip No Precipitation Proceed with experiment start->no_precip No lower_conc Lower final concentration conc->lower_conc inc_solvent Increase co-solvent % solvent->inc_solvent dropwise Add stock dropwise with vortexing mixing->dropwise

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Total Synthesis of Thiocillin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the thiopeptide antibiotic, Thiocillin I. The following information is curated from key synthetic literature to address common challenges encountered during this complex synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Challenge: Low yields or failure in the construction of the central pyridine-thiazole core.

  • Question: My one-pot Bohlmann-Rahtz reaction to form the pyridine core is not working. What are the critical parameters for this transformation?

    • Answer: Initial attempts to directly combine the ynone and the enolizable β-ketoester fragments under standard Bagley conditions (refluxing ethanol with NH4OAc) have been reported to fail.[1][2] The likely issue is the slow formation of the requisite enamine intermediate. To overcome this, the addition of a Brønsted acid catalyst is crucial. Refluxing the substrates in acetic acid with ammonium acetate has proven effective for this key C-C bond formation and cyclization.[3]

  • Question: I am observing significant byproduct formation during the oxidation of 2-methylthiazoles to 2-formylthiazoles. How can I optimize this step?

    • Answer: The oxidation of 2-methylthiazoles using reagents like SeO2 can be challenging. While standard conditions (refluxing ethanol or dioxane) may be ineffective, switching the solvent to refluxing acetic acid can promote the desired transformation.[3] However, overoxidation to the carboxylic acid followed by decarboxylation is a known side reaction.[1] To minimize the formation of byproducts such as 4-carbethoxythiazole, it is important to control the reaction concentration. Higher concentrations (>1 M) can lead to increased byproduct formation, while very dilute conditions can significantly slow down the reaction rate.[1]

2. Challenge: Inefficient thiazole and thiazoline formation.

  • Question: The oxidation of my thiazoline to a thiazole is sluggish and gives low yields. What oxidizing agent is recommended?

    • Answer: The aromatization of the thiazoline ring is a critical step that is highly dependent on the choice of oxidizing agent. It has been thoroughly documented that only so-called "chemical" manganese dioxide (MnO2) performs adequately for this oxidative step in the synthesis of this compound fragments.[1][2] Other oxidizing agents may not be effective.

  • Question: I am struggling with the cyclodehydration of cysteine peptides to form thiazolines, encountering epimerization and byproduct formation. Is there a catalytic alternative to stoichiometric reagents?

    • Answer: Yes, traditional methods for thiazoline formation can be problematic. A novel and efficient alternative is the use of a Mo(VI)-oxide/picolinic acid catalyst.[4][5] This catalytic system promotes the cyclodehydration of cysteine peptides under neutral conditions, which can minimize epimerization. The catalyst is formed in situ from MoO2(acac)2 and a picolinic acid-based ligand. This method avoids the use of harsh stoichiometric reagents and generates water as the only byproduct.[4][5]

3. Challenge: Difficult macrocyclization and late-stage manipulations.

  • Question: The purification of the seco-acid precursor for macrocyclization is proving to be very difficult due to its high polarity. How can I handle this intermediate?

    • Answer: The carboxylic acid precursor for the final macrocyclization is indeed very polar and challenging to purify.[1][6] The recommended strategy is to advance the crude material directly to the next step without extensive purification.[1][6] This approach minimizes material loss.

  • Question: What are the recommended conditions for the final macrocyclization step?

    • Answer: The crucial macrocyclization of the linear precursor to afford the this compound macrocycle has been successfully achieved using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine in DMF.[1][6]

4. Challenge: Protecting group strategy and compatibility.

  • Question: I've encountered an unexpected deprotection of a silyl ether during a reaction. How can I design a more robust protecting group strategy?

    • Answer: Protecting group compatibility is a significant challenge in a multi-step synthesis like that of this compound. In one reported synthesis, a TBS (tert-butyldimethylsilyl) group was unintentionally replaced by an acetyl group, which necessitated a revision of the late-stage protecting group tactics.[1][2] It is critical to select orthogonal protecting groups for different functional groups, especially for the various hydroxyl groups present in the fragments.[1][2] Careful planning and small-scale test reactions are advised to ensure the stability of all protecting groups under the planned reaction conditions.

Quantitative Data Summary

StepReagents and ConditionsYield (%)Reference
Pyridine Core FormationYnone, β-ketoester, NH4OAc, AcOH, reflux52-63[1],[2]
2-Methylthiazole OxidationSeO2, AcOH, reflux55-60[3]
Thiazoline to Thiazole Oxidation"Chemical" MnO2, MeCN, reflux~30 (over 3 steps)[1],[2]
MacrocyclizationDPPA, Et3N, DMF12 (from a late-stage intermediate)[1]
Mo(VI)-catalyzed CyclodehydrationMoO2(acac)2, picolinic acid ligand, solventHigh yields reported[4],[5]

Key Experimental Protocols

Protocol 1: Modified Bohlmann-Rahtz Pyridine Synthesis

This protocol describes the key step for the formation of the trisubstituted pyridine core of this compound.

  • To a solution of the ynone fragment and the β-ketoester fragment in glacial acetic acid is added ammonium acetate (NH4OAc).

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyridine-thiazole core.[1][3]

Protocol 2: Thiazoline Aromatization

This protocol details the oxidation of a thiazoline to the corresponding thiazole.

  • A solution of the thiazoline-containing fragment in acetonitrile is treated with an excess of activated "chemical" manganese dioxide (MnO2).

  • The resulting suspension is heated to reflux for several hours, with reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the MnO2.

  • The filter cake is washed with acetonitrile or another suitable organic solvent.

  • The combined filtrates are concentrated under reduced pressure, and the crude product is purified by chromatography.[1][2]

Visualizations

Thiocillin_Synthesis_Challenges cluster_challenges Key Synthetic Challenges cluster_solutions Troubleshooting & Solutions Pyridine_Core Pyridine Core Formation (Bohlmann-Rahtz) Bronsted_Acid Brønsted Acid Catalysis (e.g., Acetic Acid) Pyridine_Core->Bronsted_Acid Addresses reaction failure Thiazole Thiazole Synthesis (Oxidation/Cyclodehydration) MnO2 Use of 'Chemical' MnO2 Thiazole->MnO2 Improves oxidation step Mo_Catalyst Mo(VI) Catalyst for Cyclodehydration Thiazole->Mo_Catalyst Alternative for thiazoline formation Macrocyclization Macrocyclization (DPPA) Crude_Macro Use of Crude Seco-Acid Macrocyclization->Crude_Macro Overcomes purification issues Protecting_Groups Protecting Group Strategy (Orthogonality) Orthogonal_PG Careful Selection of Orthogonal Protecting Groups Protecting_Groups->Orthogonal_PG Prevents unwanted deprotection Bohlmann_Rahtz_Pathway cluster_reactants Reactants & Catalyst Ynone Ynone Fragment Enamine In situ Enamine Formation Ynone->Enamine Ketoester β-Ketoester Fragment Ketoester->Enamine NH4OAc NH4OAc NH4OAc->Enamine AcOH Acetic Acid (Catalyst) AcOH->Enamine Catalyzes Cyclocondensation Cyclocondensation Enamine->Cyclocondensation Aromatization Aromatization Cyclocondensation->Aromatization Pyridine_Core Pyridine-Thiazole Core Aromatization->Pyridine_Core

References

Technical Support Center: Thiocillin I Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Thiocillin I chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in this compound synthesis that significantly impact the overall yield?

A1: The total synthesis of this compound is a complex, multi-step process. Based on published literature, the following stages are critical for maximizing the overall yield:

  • Construction of the Pyridine-Thiazole Core: The formation of the central trisubstituted pyridine ring decorated with thiazole groups is a formidable challenge and a key determinant of the overall yield.[1][2][3]

  • Thiazoline and Thiazole Formation: The efficient cyclodehydration of cysteine-containing peptide fragments to form thiazoline rings, and their subsequent oxidation to thiazoles, is crucial.[4][5][6]

  • Macrocyclization: The final ring-closing step to form the macrocyclic structure of this compound can be low-yielding and requires careful optimization of coupling reagents and reaction conditions.[5]

  • Deprotection: The global deprotection of multiple protecting groups in the final steps must be efficient and selective to avoid side reactions and degradation of the complex molecule.[5]

Q2: How can I improve the yield of the thiazoline formation step?

A2: The cyclodehydration of cysteine residues is a pivotal step. A highly effective method involves the use of a molybdenum catalyst. Specifically, a Mo(VI)-oxide/picolinic acid catalyst has been shown to be powerful for this transformation, leading to excellent yields in the synthesis of key intermediates.[4][5][6]

Q3: What are the common challenges and solutions for the final macrocyclization and deprotection steps?

A3: The final steps of the synthesis are often challenging due to the complexity and potential instability of the advanced intermediates.

  • Macrocyclization: The choice of coupling reagent is critical. PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) has been successfully used for the macrocyclization of the linear precursor to furnish the micrococcin P1 core, a close analog of this compound.[5] The yield for the final macrocyclization and deprotection to obtain this compound has been reported to be around 15%.[5]

  • Deprotection: In the synthesis of this compound, acidic conditions alone may be insufficient for complete deprotection, particularly for silyl protecting groups on hydroxyvaline residues. A two-step deprotection strategy, involving initial acidic treatment followed by a fluoride source like TBAF (tetra-n-butylammonium fluoride), has been shown to be effective.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low yield in thiazole formation from cysteine-containing peptides. Inefficient cyclodehydration.Utilize a Mo(VI)-oxide/picolinic acid catalyst system to promote the formation of the thiazoline heterocycle. This has been demonstrated to provide excellent yields.[4][5][6]
Poor conversion during the construction of the pyridine core. Suboptimal reaction conditions for the Bohlmann-Rahtz or Hantzsch pyridine synthesis.For the Bohlmann-Rahtz variant, using refluxing acetic acid can improve yields for the condensation of enolizable ketones, ynones, and an ammonium source.[3]
Incomplete deprotection of the final protected this compound precursor. Steric hindrance or resistance of certain protecting groups (e.g., silyl ethers) to standard acidic deprotection.Employ a sequential deprotection strategy. For instance, after an initial acid treatment (e.g., HCl), use a fluoride-based reagent like TBAF to cleave remaining silyl groups.[5]
Low yield in the final macrocyclization step. Inefficient peptide coupling reagent or competing side reactions.Use a potent coupling reagent such as PyAOP. Ensure high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[5]
Difficulty in purifying polar intermediates. The presence of multiple polar functional groups can lead to challenging purification by standard chromatography.Advance the crude polar material directly to the next step if it is of sufficient purity to avoid significant losses during purification.[1][3]

Key Experimental Protocols

Protocol 1: Molybdenum-Catalyzed Thiazoline Formation

This protocol is adapted from the total synthesis of this compound by Walczak and co-workers.[6]

Reaction: Cyclodehydration of a dipeptide containing a cysteine residue.

Reagents:

  • Dipeptide substrate

  • MoO₂(acac)₂ (10 mol%)

  • Picolinic acid derivative (e.g., 8b in the original publication, 20 mol%)

  • Toluene (PhMe)

Procedure:

  • To a solution of the dipeptide substrate in toluene, add MoO₂(acac)₂ and the picolinic acid derivative.

  • Heat the reaction mixture at 110 °C for 2.5 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting thiazoline-containing product by flash column chromatography.

Reported Yields: Yields for this step on similar substrates have been reported to be in the range of 91-98%.[6]

Protocol 2: Final Deprotection and Macrocyclization of this compound

This protocol is based on the final steps of the total synthesis of this compound.[5]

Starting Material: Fully protected linear precursor of this compound.

Procedure:

Step 1: Acidic Deprotection

  • Treat the protected linear precursor with a solution of HCl in a suitable solvent (e.g., 1,4-dioxane).

  • Stir the reaction at room temperature and monitor for the cleavage of acid-labile protecting groups.

Step 2: Macrocyclization

  • After completion of the initial deprotection, neutralize the reaction mixture.

  • Dissolve the resulting amino acid intermediate in a suitable solvent like DMF.

  • Add a coupling reagent such as PyAOP and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until macrocyclization is complete.

Step 3: Final Silyl Deprotection

  • After macrocyclization, subject the precursor to TBAF to cleave any remaining silyl protecting groups.

  • Purify the final product, this compound, by preparative HPLC.

Reported Yield: The overall yield for the final macrocyclization and deprotection sequence to afford this compound was reported as 15%.[5]

Visualizing the Synthesis Workflow

The following diagrams illustrate key logical workflows in the synthesis of this compound.

Thiocillin_I_Synthesis_Strategy cluster_fragments Fragment Synthesis cluster_assembly Fragment Coupling and Elaboration cluster_finalization Final Steps PyridineCore Pyridine Core Construction TopFragment Top Fragment Assembly PyridineCore->TopFragment BottomFragment Bottom Fragment Assembly PyridineCore->BottomFragment FragmentCoupling Coupling of Top and Bottom Fragments TopFragment->FragmentCoupling BottomFragment->FragmentCoupling LinearPrecursor Linear Peptide Precursor FragmentCoupling->LinearPrecursor Macrocyclization Macrocyclization LinearPrecursor->Macrocyclization Deprotection Global Deprotection Macrocyclization->Deprotection ThiocillinI This compound Deprotection->ThiocillinI

Caption: A high-level overview of the convergent synthesis strategy for this compound.

Troubleshooting_Workflow Start Low Overall Yield CheckStep Identify Low-Yielding Step Start->CheckStep ThiazoleFormation Thiazole Formation? CheckStep->ThiazoleFormation Macrocyclization Macrocyclization? ThiazoleFormation->Macrocyclization No OptimizeThiazole Implement Mo(VI) Catalyst ThiazoleFormation->OptimizeThiazole Yes Deprotection Deprotection? Macrocyclization->Deprotection No OptimizeMacro Optimize Coupling Reagent (e.g., PyAOP) Macrocyclization->OptimizeMacro Yes Other Other Step Deprotection->Other No OptimizeDeprotection Use Sequential Deprotection Protocol Deprotection->OptimizeDeprotection Yes Reassess Re-evaluate Other Steps Other->Reassess OptimizeThiazole->Reassess OptimizeMacro->Reassess OptimizeDeprotection->Reassess

Caption: A decision-making workflow for troubleshooting low yields in this compound synthesis.

References

Preventing Degradation of Synthetic Thiocillin I: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper handling, storage, and analysis of synthetic Thiocillin I samples to minimize degradation and ensure the integrity of your experimental results. This compound, a potent thiopeptide antibiotic, is a complex molecule susceptible to various degradation pathways. Adherence to the protocols and recommendations outlined below is critical for maintaining its purity, activity, and stability.

Frequently Asked Questions (FAQs)

Q1: How should I store my lyophilized synthetic this compound?

A1: For optimal long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[1][2][3] The storage container should be tightly sealed to prevent moisture absorption, as water can significantly accelerate degradation.[4] It is also crucial to protect the lyophilized powder from light.[1]

Q2: What is the best way to prepare a stock solution of this compound?

A2: this compound has poor water solubility and should be dissolved in an appropriate organic solvent.[5] Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, or methanol are recommended solvents.[5] To prepare a stock solution, allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to minimize moisture condensation.[1] Use a minimal amount of the chosen solvent to dissolve the peptide completely. For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: How should I store this compound solutions?

A3: Once dissolved, it is highly recommended to aliquot the this compound stock solution into single-use volumes and store them at -20°C or -80°C.[2][3] This practice minimizes the detrimental effects of repeated freeze-thaw cycles, which can lead to peptide degradation.[3] Solutions should be used immediately after thawing.

Q4: What are the main factors that can cause degradation of this compound?

A4: The primary factors contributing to the degradation of this compound, like other peptides, are:

  • Moisture: Water can facilitate hydrolysis of amide bonds within the peptide structure.[4]

  • Temperature: Elevated temperatures accelerate the rates of all chemical degradation reactions.

  • pH: Extreme pH conditions (both acidic and basic) can catalyze hydrolysis and other degradation pathways. For many peptides, a pH range of 5-6 is often recommended for solution stability.[3]

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.[6][7]

  • Oxidation: The thiopeptide nature of this compound, with its multiple sulfur-containing rings, may make it susceptible to oxidation.

Q5: How can I check the purity of my this compound sample?

A5: The most common and effective method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC), specifically Reverse-Phase HPLC (RP-HPLC).[8][9] A stability-indicating HPLC method can separate the intact this compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the masses of any impurities or degradants.[10][11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Difficulty dissolving lyophilized this compound - Inappropriate solvent.- Insufficient solvent volume.- Low temperature of the solvent.- Ensure you are using a recommended organic solvent (DMSO, DMF, ethanol, methanol).[5]- Start with a small amount of solvent and gradually increase it.- Gentle warming (not exceeding 40°C) or sonication can aid dissolution.[1]
Precipitation observed in a stored solution - Exceeded solubility limit.- Temperature fluctuations during storage.- If the solution was stored at low temperatures, allow it to fully equilibrate to room temperature and vortex gently.- If precipitation persists, consider preparing a more dilute stock solution.
Loss of biological activity in experiments - Degradation of the this compound sample.- Review your storage and handling procedures against the recommendations in this guide.- Check the purity of your sample using a validated HPLC method.- Prepare a fresh stock solution from a new vial of lyophilized this compound.
Appearance of new peaks in HPLC chromatogram - Sample degradation.- Identify the potential cause of degradation based on your experimental conditions (e.g., exposure to light, extreme pH, high temperature).- Use LC-MS to identify the mass of the new peaks to help elucidate the degradation pathway.[10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Remove the vial of lyophilized this compound from the freezer (-20°C or -80°C) and place it in a desiccator at room temperature for at least 30 minutes to allow it to warm up and to prevent moisture condensation.

  • Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial.

  • Add a precise volume of a recommended anhydrous, research-grade solvent (e.g., DMSO, DMF) to the vial to achieve the desired stock concentration.

  • Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Immediately aliquot the stock solution into single-use, light-protected tubes (e.g., amber vials).

  • Store the aliquots at -20°C or -80°C until use.

Protocol 2: General Forced Degradation Study

To understand the stability of your this compound sample and to develop a stability-indicating analytical method, a forced degradation study can be performed. This involves subjecting the sample to various stress conditions.

A. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

B. Stress Conditions (perform in parallel with a control sample stored at -20°C in the dark):

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl). Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH). Incubate at room temperature for a defined period (e.g., 1, 2, 4, 8 hours). Basic conditions often lead to faster degradation.

  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period (e.g., 24, 48, 72 hours).

  • Photodegradation: Expose an aliquot of the stock solution to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6][7] A control sample should be wrapped in aluminum foil to protect it from light.

C. Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.

  • Analyze all samples (stressed and control) by a suitable analytical method, such as RP-HPLC with UV detection.

Protocol 3: Example RP-HPLC Method for Purity Analysis (Method to be validated for this compound)

This is a general starting point for an RP-HPLC method. The specific conditions will need to be optimized and validated for this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 250 nm and 350 nm (Thiopeptides often have characteristic absorbances at multiple wavelengths).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Recommended Storage Conditions for Synthetic this compound

FormStorage TemperatureProtectionDuration
Lyophilized Powder-20°C or -80°CFrom moisture and lightLong-term (years)
Solution (in organic solvent)-20°C or -80°CFrom light, avoid freeze-thawShort to medium-term

Table 2: Example Data from a Forced Degradation Study (Hypothetical)

Stress ConditionDuration (hours)Purity of this compound (%)Number of Degradation Products
Control (-20°C)2499.50
0.1 M HCl, 60°C875.22
0.1 M NaOH, RT445.83
3% H₂O₂, RT2488.11
80°C2460.52
Photostability (ICH Q1B)-82.32

Visualizations

degradation_pathways cluster_stressors Stress Factors Thiocillin_I Synthetic this compound Degradation_Products Degradation Products (e.g., hydrolyzed, oxidized forms) Thiocillin_I->Degradation_Products Degradation Heat Heat Heat->Degradation_Products Light Light Light->Degradation_Products Moisture Moisture Moisture->Degradation_Products Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation_Products Extreme_pH Extreme pH Extreme_pH->Degradation_Products

Caption: Factors leading to the degradation of synthetic this compound.

experimental_workflow start Receive Lyophilized This compound storage Store at -20°C or -80°C (Protected from light/moisture) start->storage prep Prepare Stock Solution (Anhydrous Organic Solvent) storage->prep aliquot Aliquot into Single-Use Tubes prep->aliquot analysis Purity Analysis (RP-HPLC) prep->analysis Quality Control store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution use Use in Experiment store_solution->use use->analysis Post-Experiment Check

Caption: Recommended workflow for handling synthetic this compound.

References

Technical Support Center: Optimizing the Macrocyclization Step in Thiocillin I Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the critical macrocyclization step in the total synthesis of Thiocillin I.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for the macrocyclization step in this compound synthesis?

A1: The most frequently reported coupling reagents for the final macrocyclization to form this compound are phosphonium-based reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and DPPA (Diphenylphosphoryl azide).[1][2][3][4] These reagents are effective in promoting the intramolecular amide bond formation required to close the macrocycle.

Q2: At what stage of the synthesis is the macrocyclization typically performed?

A2: The macrocyclization is one of the final steps in the total synthesis of this compound. It is carried out after the linear precursor, the monoseco intermediate, has been fully assembled and all necessary protecting groups have been removed (global deprotection).[1][2][3][4]

Q3: What are some of the key challenges associated with the linear precursor for macrocyclization?

A3: The fully deprotected linear precursor of this compound is often described as being very polar, which can make it difficult to purify.[2][4] To overcome this, it is sometimes recommended to proceed with the crude material directly into the macrocyclization step immediately following deprotection and purification.[2][4]

Q4: How does the synthesis of this compound differ from that of the related compound, Micrococcin P1, in the final steps?

A4: The overall synthetic strategy for this compound and Micrococcin P1 is very similar. The primary difference lies in the deprotection step preceding macrocyclization. This compound contains a 3-hydroxy-l-valine residue with a silicon-based protecting group that requires a specific deprotection step using TBAF (Tetra-n-butylammonium fluoride), as acidic conditions alone are insufficient for its complete removal.[1] The subsequent macrocyclization conditions are analogous for both molecules.[1]

Troubleshooting Guide

Problem 1: Low or no yield of the desired macrocyclic product.

Possible Cause Suggested Solution
Inefficient activation of the carboxylic acid Ensure the coupling reagent (e.g., PyAOP, DPPA) is fresh and has been stored under anhydrous conditions. Consider increasing the equivalents of the coupling reagent and base (e.g., DIPEA).
Intermolecular side reactions The formation of dimers or oligomers is a common competing reaction. Perform the macrocyclization under high dilution conditions (typically 0.1-1.0 mM) to favor the intramolecular reaction. This can be achieved by the slow addition of the linear precursor to the reaction mixture.
Suboptimal reaction temperature While many macrocyclizations are performed at room temperature, consider lowering the temperature (e.g., to 0 °C) to potentially reduce side reactions and improve selectivity for the desired product.
Incorrect pH The pH of the reaction mixture is crucial. Ensure the presence of a non-nucleophilic base, such as DIPEA, to neutralize any acidic species and facilitate the coupling reaction. The amount of base may need to be optimized.
Degradation of the linear precursor The deprotected linear precursor can be unstable. It is best to use it immediately after preparation and purification.[2][4]

Problem 2: Presence of significant side products.

| Side Product | Possible Cause | Suggested Solution | | :--- | :--- | | Dimers and higher-order oligomers | High concentration of the linear precursor. | Employ high-dilution conditions. A syringe pump for the slow addition of the precursor can be beneficial. | | Epimerization at the C-terminal residue | The activation of the carboxylic acid can lead to racemization. | Use a coupling reagent known to suppress epimerization, such as one incorporating HOAt (1-Hydroxy-7-azabenzotriazole). Also, ensure the reaction temperature is not excessively high. | | Products from reaction with residual protecting groups | Incomplete deprotection of the linear precursor. | Carefully check the completion of the deprotection step using analytical techniques like LC-MS before proceeding to macrocyclization. Re-subject the precursor to deprotection conditions if necessary. |

Experimental Protocols

Macrocyclization of Monoseco Intermediate using DPPA: [2][3][4]

  • Preparation of the Linear Precursor: The fully protected linear precursor is subjected to global deprotection to remove all protecting groups. For this compound, this involves treatment with HCl followed by a specific step for the silicon ether cleavage using TBAF.[1] The resulting crude monoseco intermediate is purified as much as possible, though it may be highly polar.[2][4]

  • Macrocyclization Reaction:

    • Dissolve the crude monoseco intermediate in a suitable solvent, such as DMF (Dimethylformamide), at a high dilution (e.g., 0.5 mM).

    • Add DPPA (diphenylphosphoryl azide) and a base such as NaHCO₃ or DIPEA.

    • Stir the reaction mixture at room temperature for an extended period (e.g., 12-24 hours).

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction and remove the solvent under reduced pressure.

    • The crude product is then purified using chromatographic techniques, such as reversed-phase HPLC, to isolate the final this compound.

Data Summary

Precursor Coupling Reagent Yield Reference
Monoseco intermediate 46DPPANot explicitly stated for the cyclization step alone, but the final deprotection and cyclization yielded this compound.[2][3][4]
Amino acid intermediate for Micrococcin P1PyAOP22%[1]
Precursor to this compound (after TBAF treatment)Not explicitly stated but implied to be similar to Micrococcin P1 synthesis15% (for the final deprotection and cyclization steps)[1]

Visualizations

experimental_workflow cluster_precursor Precursor Preparation cluster_cyclization Macrocyclization cluster_purification Purification Protected_Linear_Peptide Fully Protected Linear Peptide Global_Deprotection Global Deprotection (e.g., HCl, TBAF) Protected_Linear_Peptide->Global_Deprotection Monoseco_Intermediate Monoseco Intermediate Global_Deprotection->Monoseco_Intermediate High_Dilution High Dilution Conditions (0.1-1.0 mM in DMF) Monoseco_Intermediate->High_Dilution Slow Addition Reagent_Addition Addition of Coupling Reagent (e.g., DPPA, PyAOP) and Base High_Dilution->Reagent_Addition Reaction Reaction at RT (12-24h) Reagent_Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification RP-HPLC Purification Workup->Purification Thiocillin_I This compound Purification->Thiocillin_I

Caption: Experimental workflow for the macrocyclization of this compound.

troubleshooting_guide Start Low Yield of Macrocycle? Check_Reagents Check Reagent Quality (Fresh, Anhydrous) Start->Check_Reagents Yes Side_Products Significant Side Products? Start->Side_Products No, but side products High_Dilution Implement High Dilution (Slow Addition) Check_Reagents->High_Dilution Optimize_Temp_pH Optimize Temperature and Base High_Dilution->Optimize_Temp_pH Check_Deprotection Verify Complete Deprotection of Precursor Optimize_Temp_pH->Check_Deprotection Successful_Cyclization Successful Cyclization Check_Deprotection->Successful_Cyclization Dimers Dimers/Oligomers? Side_Products->Dimers Yes Dimers->High_Dilution Yes Epimerization Epimerization? Dimers->Epimerization No Use_Suppressing_Reagents Use Epimerization Suppressing Reagents (e.g., +HOAt) Epimerization->Use_Suppressing_Reagents Yes Epimerization->Successful_Cyclization No Use_Suppressing_Reagents->Successful_Cyclization

Caption: Troubleshooting logic for this compound macrocyclization.

References

Technical Support Center: Enhancing Thiocillin I Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the efficacy of Thiocillin I against Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a member of the thiopeptide class of antibiotics, which are sulfur-rich, highly modified peptides.[1] These antibiotics are potent inhibitors of bacterial protein synthesis.[2] Specifically, this compound binds to a cleft at the interface of the ribosomal protein L11 and the 23S rRNA within the 50S ribosomal subunit.[3] This binding site, known as the GTPase-associated center, is distinct from those targeted by most clinically used antibiotics, which allows thiopeptides to be effective against many drug-resistant Gram-positive pathogens like MRSA and VRE.[2][3]

Q2: Why is this compound typically inactive against Gram-negative bacteria?

A2: The primary reason for the lack of activity is the complex cell envelope of Gram-negative bacteria.[4][5] This envelope features an outer membrane containing lipopolysaccharides (LPS), which acts as a formidable permeability barrier, preventing large and hydrophobic molecules like this compound from reaching their ribosomal target in the cytoplasm.[3][6] Additionally, Gram-negative bacteria possess efflux pumps, such as the AcrAB-TolC system, which can actively transport antibiotics out of the cell before they can exert their effect.[7][8]

Q3: How can this compound overcome the Gram-negative outer membrane barrier?

A3: Recent studies have revealed that this compound can hijack specific nutrient uptake systems to gain entry into certain Gram-negative bacteria. In Pseudomonas aeruginosa, this compound exploits the ferrioxamine siderophore receptor, FoxA, to cross the outer membrane.[4][5] This uptake mechanism is dependent on the TonB-ExbBD energy-transducing system and is particularly effective under iron-limiting conditions, which mimic the environment of a host infection.[5]

Q4: What are the primary strategies for potentiating this compound activity against Gram-negative bacteria?

A4: There are several promising strategies:

  • Iron Chelation: Since this compound uptake in P. aeruginosa is linked to iron acquisition systems, using an iron chelator like deferasirox (DSX) can induce iron-limiting conditions. This upregulates the expression of siderophore receptors, thereby enhancing the uptake of the antibiotic and leading to significant synergistic activity.[5][9]

  • Efflux Pump Inhibition: Combining this compound with an efflux pump inhibitor (EPI) can increase its intracellular concentration. EPIs like phenylalanine-arginine β-naphthylamide (PAβN) block the efflux pumps that would otherwise expel the antibiotic.[7][10]

  • Outer Membrane Permeabilization: Using agents that disrupt the integrity of the Gram-negative outer membrane can facilitate the entry of this compound. Polymyxin derivatives, for instance, can interact with LPS and increase membrane permeability.[10][11]

  • Structural Modification: While complex, synthetic modification of the this compound structure could improve its solubility and ability to penetrate the outer membrane.[4]

Troubleshooting Experimental Issues

Problem 1: My this compound shows no activity against P. aeruginosa in a standard MIC assay.

  • Possible Cause 1: Inappropriate growth medium. Standard nutrient-rich media (e.g., Mueller-Hinton Broth) contain sufficient iron, which leads to the downregulation of the siderophore receptors (like FoxA) that this compound uses for entry.

  • Suggested Solution 1: Conduct the experiment in an iron-limited medium. Alternatively, supplement your standard medium with an iron chelator such as deferasirox (DSX) or 2,2'-bipyridine to induce the expression of the siderophore uptake systems.[5][9]

  • Possible Cause 2: The bacterial strain does not express the necessary uptake receptor. While effective against P. aeruginosa PA14, activity may vary in other strains or species that do not express a compatible siderophore receptor.[9]

  • Suggested Solution 2: Verify the expression of the FoxA receptor in your target strain if possible. Test a panel of different Gram-negative bacteria, as susceptibility may be species-specific. For example, this compound is not active against Escherichia coli because it lacks the required pyoverdine or ferrioxamine receptors.[9]

Problem 2: I am not observing the expected synergy between this compound and an iron chelator in a checkerboard assay.

  • Possible Cause 1: Suboptimal concentration of the iron chelator. The concentration of the chelator may be too low to induce iron starvation or so high that it is toxic to the bacteria on its own, confounding the results.

  • Suggested Solution 1: Perform a dose-response experiment for the iron chelator alone to determine its own MIC. In the checkerboard assay, use a range of sub-inhibitory concentrations of the chelator, typically starting from MIC/2 and decreasing downwards.

  • Possible Cause 2: Incompatibility of the chelator with the medium. Certain components of the growth medium may interfere with the chelator's activity.

  • Suggested Solution 2: Ensure the medium used does not contain excess chelating agents or metals that could neutralize the effect of your added chelator. A defined minimal medium is often preferable for these assays.

Problem 3: My experimental results are inconsistent or not reproducible.

  • Possible Cause 1: Variability in inoculum preparation. An inconsistent bacterial cell density at the start of the experiment can lead to significant variations in MIC values.

  • Suggested Solution 1: Standardize your inoculum preparation protocol. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard before dilution for the final assay.

  • Possible Cause 2: Degradation or poor solubility of this compound. Thiopeptides can have poor solubility in aqueous solutions and may degrade over time, especially if not stored correctly.[4][9]

  • Suggested Solution 2: Prepare fresh stock solutions of this compound for each experiment using a suitable solvent like DMSO. Store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Confirm the final concentration of the solvent in the assay is not inhibitory to the bacteria.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Micrococcin P1 against Gram-Positive Bacteria.

Bacterial StrainThis compound MIC (μg/mL)Micrococcin P1 MIC (μg/mL)
S. aureus ATCC 292130.250.125
S. aureus (MRSA) NRS 1230.250.125
E. faecalis ATCC 29212>16>16
E. faecalis (VRE) ATCC 7002210.51
B. subtilis ATCC 66334>16

Data adapted from total synthesis and antimicrobial evaluation studies.[12]

Table 2: Synergistic Activity of this compound with Deferasirox (DSX) against P. aeruginosa PA14.

Compound(s)MIC (μM)
This compound (TC) alone>64
Deferasirox (DSX) alone>64
TC in the presence of 4 μM DSX4
TC in the presence of 8 μM DSX2

Data reflects the potentiation of this compound activity under iron-limiting conditions induced by the iron chelator DSX.[9]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound Potentiation

  • Preparation: Prepare a stock solution of this compound in 100% DMSO. Prepare a stock solution of the potentiating agent (e.g., DSX) in an appropriate solvent. Use an iron-deficient medium, such as cation-adjusted Mueller-Hinton Broth (MHB) supplemented with a chelator, for the assay.

  • Inoculum: Culture the Gram-negative bacteria overnight. Dilute the culture in the assay medium and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Plate Setup: In a 96-well microtiter plate, add the assay medium. Create a two-fold serial dilution of this compound across the columns. Add a fixed, sub-inhibitory concentration of the potentiating agent (e.g., 4 µM DSX) to all wells containing this compound.

  • Controls: Include wells with bacteria and medium only (growth control), medium only (sterility control), and bacteria with the potentiating agent only.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Analysis

  • Preparation: As in the MIC protocol, prepare stock solutions of this compound (Drug A) and the potentiating agent (Drug B).

  • Plate Setup: In a 96-well plate, create two-fold serial dilutions of Drug A along the x-axis (e.g., columns 1-10) and two-fold serial dilutions of Drug B along the y-axis (e.g., rows A-G).

  • Controls: Column 11 should contain only dilutions of Drug A (for its individual MIC). Row H should contain only dilutions of Drug B (for its individual MIC). A well with no drugs will serve as the growth control.

  • Inoculation: Inoculate all wells with the standardized bacterial suspension (e.g., P. aeruginosa at 5 x 10⁵ CFU/mL).

  • Incubation: Cover and incubate at 37°C for 18-24 hours.

  • Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index:

    • FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

    • Interpretation: FIC Index ≤ 0.5 indicates synergy; > 0.5 to 4 indicates no interaction; > 4 indicates antagonism.

Visualizations

Thiocillin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_gram_negative Gram-Negative Bacterium (e.g., P. aeruginosa) cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm Thiocillin This compound FoxA FoxA Receptor (Upregulated) Thiocillin->FoxA Hijacks Receptor IronChelator Iron Chelator (e.g., DSX) Fe3 Fe³⁺ IronChelator->Fe3 Sequesters Iron Fe3->FoxA Low Iron Signal TonB TonB-ExbBD System FoxA->TonB Energy Ribosome Ribosome (Target) FoxA->Ribosome Transport placeholder_im ProteinSynth Protein Synthesis (Inhibited) Ribosome->ProteinSynth Blocks

Caption: this compound uptake pathway in P. aeruginosa under iron-limiting conditions.

Synergy_Screening_Workflow start Start: Hypothesis (e.g., EPIs potentiate this compound) select_compounds Select Potentiator Candidates (EPIs, Chelators, Permeabilizers) start->select_compounds mic_potentiator Determine MIC of each Potentiator alone select_compounds->mic_potentiator select_sub_mic Select Sub-Inhibitory Concentrations mic_potentiator->select_sub_mic checkerboard Perform Checkerboard Assay (this compound + Potentiator) select_sub_mic->checkerboard calculate_fic Calculate FIC Index for each combination checkerboard->calculate_fic interpret Interpret Results calculate_fic->interpret synergy Synergy Found (FIC ≤ 0.5) interpret->synergy Synergy no_interaction No Interaction or Antagonism (FIC > 0.5) interpret->no_interaction No Synergy end End: Identify Lead Combination synergy->end revisit Revisit Hypothesis or Select New Compounds no_interaction->revisit revisit->select_compounds

Caption: Experimental workflow for screening agents synergistic with this compound.

Troubleshooting_Logic start Problem: No synergy observed between This compound and Iron Chelator q1 Is the growth control (bacteria only) showing robust growth? start->q1 a1_no Troubleshoot basic culture conditions: - Check inoculum viability - Verify medium preparation - Check incubator settings q1->a1_no No q2 Is the chelator-only control showing inhibition at the tested sub-MIC concentration? q1->q2 Yes a2_yes The 'sub-MIC' concentration is incorrect. Re-determine the chelator's MIC in the specific assay medium used. q2->a2_yes Yes q3 Was an iron-depleted or chelator-supplemented medium used? q2->q3 No a3_no Iron-rich medium represses the FoxA receptor. Repeat experiment in iron-limited medium. q3->a3_no No q4 Is the bacterial strain known to express the FoxA receptor (or a functional homolog)? q3->q4 Yes a4_no The uptake mechanism is absent. Test a different strain (e.g., P. aeruginosa PA14) or a different potentiation strategy. q4->a4_no No end All checks passed? Consider other issues: - this compound degradation - Assay interference q4->end Yes

Caption: Troubleshooting logic for a failed this compound synergy experiment.

References

managing polar intermediates in Thiocillin I synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Thiocillin I Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging thiopeptide synthesis. Here you will find troubleshooting guides and frequently asked questions focused on the critical step of managing polar intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when dealing with polar intermediates during this compound synthesis?

A1: The primary challenges stem from the highly functionalized and heteroatom-rich structure of this compound precursors. A key intermediate, a carboxylic acid building block, has been described as "very polar and difficult to purify".[1][2][3] This high polarity leads to poor solubility in standard organic solvents, difficulties in extraction, and complications during chromatographic purification. Often, these polar intermediates are best used in subsequent steps without complete purification to avoid significant material loss.[1][2][3]

Q2: Which specific intermediates in the this compound synthesis are known to be particularly polar and problematic?

A2: Based on published total syntheses, the following intermediates are notably challenging:

  • The "Eastern" portion carboxylic acid (compound 44 in the literature) : This fragment is explicitly mentioned as being highly polar and is often advanced to the next coupling step in its crude form.[1][2][3]

  • Monoseco-Thiocillin I : The linear precursor immediately prior to the final macrocyclization step is a large, polar peptide that requires careful handling and purification.

  • Globally deprotected fragments : After removing protecting groups like Boc and silyl ethers, the resulting free amines, hydroxyls, and carboxylic acids dramatically increase the polarity of the molecule, making it more soluble in aqueous or highly polar organic solvents but harder to purify via traditional silica gel chromatography.[4]

Q3: Are there specific reaction steps that are prone to failure due to the nature of these polar intermediates?

A3: Yes, several steps are particularly sensitive:

  • Coupling Reactions : The low solubility of a polar fragment in common coupling solvents (like dichloromethane or THF) can lead to slow or incomplete reactions.

  • Purification : Standard silica gel chromatography is often ineffective for highly polar intermediates, leading to poor recovery, streaking, or complete retention of the compound on the stationary phase.

  • Late-stage deprotection : In some syntheses, acidic conditions alone were found to be insufficient for complete deprotection, requiring a subsequent step with a reagent like TBAF to cleave all protecting groups before macrocyclization.[4]

Q4: How has the formation of the core pyridine-thiazole cluster been optimized to manage difficult intermediates?

A4: The construction of the central pyridine ring, a known challenge, has been refined. Initial attempts using standard Bohlmann-Rahtz conditions met with failure.[1] Significant improvements were achieved by:

  • Brønsted Acid Catalysis : This proved effective where Lewis acid catalysis was not.[1]

  • Bagley's One-Step Variant : This method, which generates the required enamine in situ, generally provides better results than the traditional two-step protocol.[1][3]

  • Solvent Choice : Conducting the reaction in refluxing acetic acid was found to be optimal for certain substrates.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, with a focus on polar intermediates.

Issue 1: Low Yield or No Elution During Column Chromatography

  • Question: I am trying to purify a key intermediate, but I'm getting very low recovery from my silica gel column. What can I do?

  • Answer: This is a classic problem with polar compounds on a polar stationary phase like silica.

    • Immediate Action: Switch to a more polar mobile phase. A common solution for purine compounds, which also contain nitrogen heterocycles, is a gradient of dichloromethane and methanol.[5] However, for peptide-like fragments, this may not be sufficient.

    • Recommended Strategy: Change your chromatographic method. Reversed-phase chromatography (e.g., using a C18 column) is the preferred method for purifying polar and non-polar purine compounds and is highly applicable here.[5]

    • Advanced Tip: If using reversed-phase HPLC, add a modifier to your mobile phase. Small amounts of trifluoroacetic acid (TFA) or formic acid can sharpen peaks and improve the chromatography of acidic or basic compounds.[5]

    • Alternative: In some cases, advancing the crude, polar material directly to the next step is the most efficient strategy, as it avoids purification losses entirely.[1][2][3]

Issue 2: Incomplete or Failed Coupling Reaction with a Polar Fragment

  • Question: My amide coupling reaction between the "Eastern" and "Western" fragments is not proceeding to completion. How can I troubleshoot this?

  • Answer: Poor solubility of the polar carboxylic acid fragment is the most likely cause.

    • Solvent System: Switch to a more polar aprotic solvent that can better dissolve the fragment. Recommended solvents include DMF, DMSO, or NMP.

    • Coupling Reagents: Use a more potent coupling reagent designed for challenging couplings. Reagents like HATU, HBTU, or PyAOP are often more effective than standard carbodiimides (e.g., EDCI) in these situations. The synthesis of Micrococcin P1, a close analogue, utilized PyAOP for the final macrocyclization.[4]

    • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can improve both solubility and reaction kinetics, but monitor carefully for any signs of epimerization or degradation.

Issue 3: Thiazoline formation is low-yielding and the catalyst precipitates.

  • Question: I'm attempting a cyclodehydration to form a thiazoline ring, but the reaction is inefficient and I see solid crashing out of the solution. What is happening?

  • Answer: This issue was observed when using MoO2(acac)2 as a catalyst for cysteine cyclodehydration. The molybdenum complex can precipitate, forming insoluble particles and leading to low, irreproducible yields.[4]

    • Optimized Protocol: A significant improvement was developed using a bidentate ligand to stabilize the molybdenum catalyst. Pre-mixing the MoO2(acac)2 catalyst with a picolinic acid-based ligand prevents the formation of heterogeneous particles and extends the catalyst's lifetime, leading to reproducible and high yields of the desired thiazoline.[4]

Data Summary

Table 1: Selected Reaction Yields in this compound and Micrococcin P1 Synthesis

StepReagents/ConditionsProductYieldReference
Pyridine Formation (Bohlmann-Rahtz)Ynone, Enamine, NH4OAc, refluxing acetic acidPyridine 2263%[2]
Pyridine Formation (Bohlmann-Rahtz)Ynone, Enamine, NH4OAc, refluxing acetic acidPyridine 2352%[2]
Thiazoline Cyclodehydration (Optimized)MoO2(acac)2 (10 mol%), Ligand 8b (20 mol%), PhMe, 110 °CThiazoline 18a92%[6]
Final Macrocyclization & Deprotection1. PyAOP; 2. TBAFThis compound15%[4]
Final Macrocyclization (Micrococcin P1)PyAOPMicrococcin P122%[4]

Experimental Protocols

Protocol 1: Optimized Mo(VI)-Catalyzed Thiazoline Formation

This protocol is adapted from the total synthesis of micrococcin P1 and this compound.[4][6]

  • Catalyst Preparation: In a dry flask under an inert atmosphere (e.g., Argon), pre-mix the molybdenum catalyst, MoO2(acac)2 (0.1 equivalents), and the stabilizing picolinic acid-based ligand (0.2 equivalents) in anhydrous toluene. Stir for 15-20 minutes at room temperature.

  • Reaction Setup: To the catalyst mixture, add the cysteine-containing peptide precursor (1.0 equivalent).

  • Cyclodehydration: Heat the reaction mixture to 110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-3 hours.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting thiazoline-containing peptide by flash column chromatography.

Protocol 2: Purification of a Highly Polar Fragment by Reversed-Phase HPLC

  • Column: C18 semi-preparative or preparative column.

  • Solvents:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude polar intermediate in a minimal amount of a suitable solvent (e.g., DMSO, or a mixture of water/acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    • Start with a shallow gradient to elute less polar impurities (e.g., 5-20% B over 10 minutes).

    • Develop a gradient that allows for the separation of the target compound from closely eluting impurities (e.g., 20-60% B over 40 minutes).

    • Follow with a high-concentration wash (e.g., 95% B) to clean the column.

    • Re-equilibrate the column at the starting conditions before the next injection.

  • Fraction Collection: Collect fractions corresponding to the desired product peak, identified by UV detection.

  • Product Recovery: Combine the relevant fractions and remove the acetonitrile by rotary evaporation. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a TFA salt.

Visualizations

Thiocillin_Synthesis_Workflow cluster_west Western Fragment Synthesis cluster_east Eastern Fragment Synthesis cluster_assembly Assembly and Cyclization start_west Simple Precursors thiazole_form Thiazole Formation start_west->thiazole_form west_frag Western Fragment thiazole_form->west_frag coupling Fragment Coupling west_frag->coupling start_east Pyridine Core Synthesis (Bohlmann-Rahtz) elaboration Fragment Elaboration start_east->elaboration polar_acid Polar Carboxylic Acid (Difficult to Purify) elaboration->polar_acid polar_acid->coupling purify_note Challenge: Purification Solution: Advance crude material polar_acid->purify_note deprotection Global Deprotection coupling->deprotection macrocyclization Macrocyclization deprotection->macrocyclization deprotect_note Challenge: Incomplete Cleavage Solution: Multi-step deprotection deprotection->deprotect_note final_product This compound macrocyclization->final_product

Fig 1. Synthetic workflow for this compound highlighting key challenges.

Troubleshooting_Purification start Low recovery of polar intermediate from column q1 Is the column silica gel? start->q1 sol1 Switch to Reversed-Phase (C18) chromatography. q1->sol1 YES q2 Is the compound still retained or peak shape poor on C18? q1->q2 NO ans1_yes YES ans1_no NO sol3 Consider advancing crude material to the next step. sol1->sol3 sol1->q2 sol2 Add solvent modifiers (e.g., 0.1% TFA). success Purification Successful sol2->success q2->sol2 YES q2->success NO ans2_yes YES ans2_no NO

References

Technical Support Center: Refining Purification Methods for Thiocillin I Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Thiocillin I and its analogues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the experimental purification of this compound analogues.

1. Poor Solubility of the Crude Product

  • Question: My crude this compound analogue does not dissolve well in the initial mobile phase for HPLC purification. What should I do?

  • Answer: Poor aqueous solubility is a known characteristic of thiopeptides, including this compound.[1][2][3][4] To address this:

    • Use a Stronger Organic Solvent for Initial Dissolution: Dissolve the crude product in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, or ethanol before diluting it with the HPLC mobile phase.[1][2]

    • Optimize the Injection Solvent: Ensure the final injection solvent is compatible with the initial mobile phase to prevent precipitation of the sample on the column. It may be necessary to use a higher percentage of organic solvent in the initial mobile phase.

    • Sonication: Gently sonicate the sample in the chosen solvent to aid dissolution.

2. Low Yield After Purification

  • Question: I am experiencing a significant loss of my this compound analogue during purification, resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low recovery can stem from several factors:

    • Irreversible Adsorption to the Stationary Phase: Thioppeptides can interact strongly with the stationary phase, especially if there are exposed silanol groups on silica-based columns.

      • Solution: Use an end-capped column or a column with a different stationary phase (e.g., polymer-based). Passivating the HPLC system with a strong acid can also help minimize adsorption to metallic surfaces.[5]

    • Precipitation During the Run: The compound may be precipitating on the column as the mobile phase composition changes.

      • Solution: Increase the column temperature to improve solubility.[5] Adjust the gradient to ensure the organic phase concentration is sufficient to maintain solubility.

    • Product Degradation: The compound may be unstable under the purification conditions.

      • Solution: Investigate the stability of the analogue. Acid-labile protecting groups, for instance, may be cleaved by trifluoroacetic acid (TFA) in the mobile phase.[6][7][8] Consider using a less harsh acid like formic acid, especially if mass spectrometry (MS) detection is required.[5][9]

3. Poor Peak Shape (Tailing or Broadening)

  • Question: My purified this compound analogue shows significant peak tailing or broadening in the chromatogram. How can I improve the peak shape?

  • Answer: Poor peak shape is often due to secondary interactions with the stationary phase, on-column degradation, or peptide aggregation.[5]

    • Optimize Mobile Phase Additives: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can mask silanol interactions and reduce peak tailing.[5][10] If using formic acid for MS compatibility, you might need to increase its concentration or switch to a different ion-pairing reagent like difluoroacetic acid (DFA).[5]

    • Increase Column Temperature: Elevating the column temperature can enhance peak shape by reducing mobile phase viscosity and improving the kinetics of interaction with the stationary phase.[5]

    • Choose an Appropriate Column: An end-capped C18 or C8 column is a good starting point.[9][10] Columns with high-purity silica can also improve peak shape.[10]

    • Reduce Sample Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or the sample concentration.

4. Co-elution with Impurities

  • Question: I am having difficulty separating my this compound analogue from closely related impurities. How can I improve the resolution?

  • Answer: Achieving baseline separation from structurally similar impurities requires careful optimization of the chromatographic conditions.

    • Optimize the Gradient: After an initial "scouting" run with a broad gradient to determine the approximate elution time, switch to a shallower gradient around the elution point of your target compound.[5] This will increase the separation between closely eluting peaks.

    • Change the Organic Modifier: If acetonitrile does not provide adequate separation, consider using a different organic solvent like methanol or isopropanol.

    • Select a Different Stationary Phase: A column with a different chemistry (e.g., phenyl-hexyl or cyano) may offer different selectivity and improve the separation of your target compound from impurities.

    • Adjust the pH of the Mobile Phase: If the analogue and impurities have different pKa values, adjusting the pH of the mobile phase can alter their retention times and improve separation.

Quantitative Data from Purification

The following tables summarize quantitative data related to the purification of this compound and its synthetic intermediates.

Compound/IntermediatePurification MethodYield (%)Purity (%)Reference
Pyridine Derivative 22Chromatographic Purification63Not Specified[6][7][8]
Pyridine Derivative 23Chromatographic Purification52Not Specified[6][7][8]
Thiazole Intermediate 5Chromatographic Purification55Not Specified[7][8]
MP1One-step Purification ProtocolNot Specified98[11]
CompoundPurification MethodYield (mg/L)Reference
MP1One-step Purification Protocol15[11]

Experimental Protocols

General Reversed-Phase HPLC (RP-HPLC) Purification Protocol for this compound Analogues

This protocol is a general guideline and should be optimized for each specific analogue.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal volume of DMSO or 50% acetonitrile/water.[12]

    • Filter the sample through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter.[12]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[10][12]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[10][12]

    • For MS-compatibility, 0.1% formic acid can be used in place of TFA.[9]

    • Filter both mobile phases through a 0.45 µm filter.[12]

  • Chromatographic Conditions:

    • Column: A C18 or C8 reversed-phase column is commonly used.[9][10]

    • Flow Rate: Typically 1 mL/min for an analytical column (4.6 mm ID) or scaled up for a preparative column.

    • Detection: UV detection at 220 nm and 280 nm.

    • Gradient (Scouting Run): A broad linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[5]

    • Gradient (Optimized Run): Based on the scouting run, a shallower gradient around the elution percentage of the target peptide. For example, if the peptide elutes at 40% B, a gradient of 30% to 50% B over 20 minutes can be used.[5]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peak of interest.

    • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

  • Post-Purification:

    • Pool the pure fractions and lyophilize to obtain the final purified product.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product dissolve Dissolve Crude Product filter_sample Filter Sample dissolve->filter_sample inject Inject Sample filter_sample->inject prep_A Prepare Mobile Phase A filter_buffers Filter Mobile Phases prep_A->filter_buffers prep_B Prepare Mobile Phase B prep_B->filter_buffers filter_buffers->inject gradient Run Gradient Elution inject->gradient detect UV Detection gradient->detect collect Collect Fractions detect->collect analyze Analyze Purity (HPLC/MS) collect->analyze analyze->inject If impure, re-purify pool Pool Pure Fractions analyze->pool If pure lyophilize Lyophilize pool->lyophilize final_product Purified this compound Analogue lyophilize->final_product troubleshooting_workflow cluster_issues Identify the Primary Issue cluster_solutions Potential Solutions start Problem Encountered poor_solubility Poor Solubility start->poor_solubility low_yield Low Yield start->low_yield bad_peak Poor Peak Shape start->bad_peak co_elution Co-elution start->co_elution sol_solubility Use stronger initial solvent (DMSO, DMF) Increase column temperature poor_solubility->sol_solubility sol_yield Use end-capped column Check for product degradation Optimize mobile phase low_yield->sol_yield sol_peak Optimize ion-pairing agent (TFA) Increase column temperature Reduce sample load bad_peak->sol_peak sol_resolution Optimize gradient (shallower) Change organic modifier Try different column chemistry co_elution->sol_resolution

References

Technical Support Center: Recombinant Thiopeptide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recombinant production of thiopeptides. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high yields of recombinant thiopeptides?

A1: The primary challenges stem from the complex nature of thiopeptide biosynthesis. These molecules are ribosomally synthesized as precursor peptides, which then undergo extensive post-translational modifications (PTMs) to form the mature, bioactive compound.[1][2][3][4] Low yields can often be attributed to inefficiencies in one or more of these steps, including:

  • Low expression of the precursor peptide: Standard issues in recombinant protein expression, such as codon bias, plasmid instability, and host cell toxicity, can limit the initial amount of precursor peptide produced.

  • Incomplete or incorrect post-translational modifications: Thiopeptide biosynthesis involves a cascade of enzymatic reactions, including dehydration, cyclization to form thiazoles, and the formation of a central pyridine or (dehydro)piperidine ring.[5][6][7] Inefficient or failed PTMs can lead to the accumulation of inactive intermediates and a low yield of the final product.[1][3]

  • Toxicity of the mature thiopeptide to the host organism: Many thiopeptides have potent antibacterial activity, which can be detrimental to the expression host, leading to reduced cell growth and lower yields.

  • Poor solubility and stability of the final product: Thiopeptides can be poorly soluble, which complicates purification and can lead to product loss.[8]

Q2: Which expression host is best for producing recombinant thiopeptides?

A2: The choice of expression host is critical and depends on the specific thiopeptide and the complexity of its PTMs.

  • E. coli : While being a workhorse for recombinant protein production due to its rapid growth and well-established genetic tools, E. coli may not be the ideal host for all thiopeptides. It can be suitable for expressing the precursor peptide, but the co-expression of all the necessary modifying enzymes from the native producer can be challenging. Issues like improper folding and the lack of specific cofactors can lead to low yields of the mature thiopeptide.

  • Bacillus subtilis : As a Gram-positive bacterium, B. subtilis is often a more suitable host for expressing thiopeptides, as many of these compounds are naturally produced by related species.[9] It possesses a cellular environment that is more conducive to the correct folding and modification of these peptides.

  • Streptomyces species: Many thiopeptides are naturally produced by Streptomyces. Using a genetically engineered Streptomyces host can be highly effective as it may already contain some of the necessary biosynthetic machinery and provide a more native-like environment for PTMs.[1][3]

Q3: How does the precursor peptide sequence affect the final yield?

A3: The precursor peptide sequence is crucial for efficient thiopeptide production. It consists of a leader peptide and a core peptide. The leader peptide is recognized by the modifying enzymes and is essential for guiding the PTMs on the core peptide. The sequence of the core peptide itself dictates the final structure of the thiopeptide. Variations in the core peptide sequence can significantly impact the efficiency of the PTMs and the stability of the resulting intermediates, thereby affecting the final yield.[10]

Troubleshooting Guide

Problem 1: Low or No Expression of the Precursor Peptide

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Codon Bias Optimize the codon usage of the precursor peptide gene for the chosen expression host.
Promoter Strength/Regulation Use a strong, inducible promoter to control the expression of the precursor peptide. Optimize the inducer concentration and induction time.
Plasmid Instability Ensure the plasmid has a stable origin of replication and an appropriate antibiotic selection marker.
Toxicity of the Precursor Peptide Lower the induction temperature to reduce the rate of protein synthesis. Use a host strain engineered for toxic protein expression.
mRNA Instability Add a stable 5' untranslated region (UTR) to the mRNA transcript.
Problem 2: Incomplete Post-Translational Modifications (PTMs)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Modifying Enzymes Ensure all necessary modifying enzymes are co-expressed at sufficient levels. Consider codon optimization of the enzyme-encoding genes.
Lack of Cofactors Supplement the culture medium with any necessary cofactors for the modifying enzymes (e.g., metal ions).
Incorrect Subcellular Localization Ensure the precursor peptide and modifying enzymes are targeted to the same cellular compartment.
Suboptimal Culture Conditions for PTMs Optimize culture conditions such as temperature, pH, and aeration, as these can affect enzyme activity.[11][12][13][14][15]
Inhibited Pyridine Ring Formation This is a critical step involving a [4+2] cycloaddition.[5][6][7] Ensure the enzymes responsible for this reaction are active and that the precursor peptide has the correct conformation.
Problem 3: Low Yield of Purified Thiopeptide

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Product Degradation Add protease inhibitors during cell lysis and purification. Keep samples at low temperatures.
Inclusion Body Formation Lower the expression temperature. Co-express with chaperones to aid in proper folding. Use a different expression host.
Poor Solubility Screen different buffer conditions (pH, salt concentration) for improved solubility during purification.[8]
Inefficient Purification Protocol Optimize the purification strategy. Thiopeptides can be hydrophobic, so reverse-phase chromatography is often effective.

Quantitative Data

Table 1: Comparison of Recombinant Thiocillin Production

Thiopeptide VariantExpression HostYield (µg/L)Reference
Thiocillin T3ProcKBacillus cereus~1000[16]
Thiocillin T13BocKBacillus cereus125[16]
Thiocillin IVBacillus strain2400[9][17]

Experimental Protocols

Protocol 1: Heterologous Expression of Thiocillin in Bacillus

This protocol is adapted from methodologies described for thiopeptide production.[9][17]

  • Plasmid Construction:

    • Synthesize the thiocillin precursor peptide gene (tclE) with codons optimized for Bacillus subtilis.

    • Clone the synthesized gene into a suitable Bacillus expression vector under the control of an inducible promoter (e.g., Pxyl).

    • Co-express the necessary modifying enzyme genes from the thiocillin biosynthetic gene cluster on the same or a compatible plasmid.

  • Transformation:

    • Transform the expression plasmid(s) into a suitable Bacillus host strain (e.g., B. subtilis 168).

    • Select for transformants on appropriate antibiotic-containing agar plates.

  • Expression:

    • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of production medium (e.g., TB medium) supplemented with the antibiotic.

    • Grow the culture at 37°C with vigorous shaking to an OD600 of 0.6-0.8.

    • Induce expression by adding the appropriate inducer (e.g., xylose for Pxyl promoter) to a final concentration of 1%.

    • Continue incubation at a reduced temperature (e.g., 25°C) for 48-72 hours.

  • Harvesting and Extraction:

    • Harvest the cells by centrifugation at 8,000 x g for 15 minutes.

    • Resuspend the cell pellet in an extraction solvent (e.g., methanol or ethyl acetate).

    • Lyse the cells by sonication or bead beating.

    • Clarify the lysate by centrifugation and collect the supernatant containing the thiopeptide.

Protocol 2: Purification of Recombinant Thiopeptide
  • Solvent Evaporation:

    • Evaporate the organic solvent from the supernatant under reduced pressure.

  • Solid-Phase Extraction (SPE):

    • Resuspend the dried extract in a suitable aqueous buffer.

    • Load the sample onto a C18 SPE cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 20% acetonitrile) to remove polar impurities.

    • Elute the thiopeptide with a higher concentration of organic solvent (e.g., 80% acetonitrile).

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the thiopeptide using reverse-phase HPLC on a C18 column.

    • Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), for elution.

    • Monitor the elution profile at a suitable wavelength (e.g., 350 nm for thiocillin).[16]

    • Collect fractions containing the purified thiopeptide.

  • Verification:

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS).

Visualizations

Thiopeptide_Biosynthesis_Pathway cluster_ribosome Ribosomal Synthesis cluster_ptm Post-Translational Modifications Ribosome Ribosome Precursor_Peptide Precursor Peptide (Leader + Core) Ribosome->Precursor_Peptide Translation Dehydration Dehydration (Ser/Thr -> Dha/Dhb) Precursor_Peptide->Dehydration Cyclization_Thiazole Cyclization (Cys -> Thiazole) Dehydration->Cyclization_Thiazole Pyridine_Formation Pyridine Ring Formation ([4+2] Cycloaddition) Cyclization_Thiazole->Pyridine_Formation Leader_Peptide_Cleavage Leader Peptide Cleavage Pyridine_Formation->Leader_Peptide_Cleavage Mature_Thiopeptide Mature Thiopeptide Leader_Peptide_Cleavage->Mature_Thiopeptide

Caption: General biosynthetic pathway of thiopeptides.

Troubleshooting_Workflow Start Low Thiopeptide Yield Check_Expression Analyze Precursor Peptide Expression Start->Check_Expression Low_Expression Low/No Expression Check_Expression->Low_Expression Optimize_Expression Optimize Codons, Promoter, Host Low_Expression->Optimize_Expression Yes Check_PTMs Analyze PTMs of Precursor Peptide Low_Expression->Check_PTMs No Optimize_Expression->Check_Expression Incomplete_PTMs Incomplete PTMs Check_PTMs->Incomplete_PTMs Optimize_PTMs Optimize Enzyme Levels, Culture Conditions Incomplete_PTMs->Optimize_PTMs Yes Check_Purification Evaluate Purification Protocol Incomplete_PTMs->Check_Purification No Optimize_PTMs->Check_PTMs Low_Recovery Low Recovery Check_Purification->Low_Recovery Optimize_Purification Optimize Lysis, Solubilization, Chromatography Low_Recovery->Optimize_Purification Yes End Improved Yield Low_Recovery->End No Optimize_Purification->Check_Purification

Caption: Troubleshooting workflow for low thiopeptide yield.

References

Technical Support Center: Optimizing Iron Conditions for Thiocillin I Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiocillin I assays. The focus is on optimizing iron concentration in the culture medium to maximize this compound production by Bacillus cereus.

Frequently Asked Questions (FAQs)

Q1: What is the role of iron in Bacillus cereus metabolism and antibiotic production?

Iron is an essential nutrient for Bacillus cereus, playing a critical role as a cofactor in various metabolic pathways. However, its concentration can significantly influence the production of secondary metabolites, including antibiotics. In many bacteria, iron limitation can trigger the biosynthesis of secondary metabolites as a competitive mechanism. In B. cereus, the Ferric uptake regulator (Fur) protein is a key global regulator that responds to intracellular iron concentrations.[1][2] Under iron-replete conditions, Fur typically represses genes involved in iron acquisition and can also influence the expression of virulence factors and other metabolic pathways.[1][2][3] The effect of iron concentration on this compound production is complex and may not follow the simple model of limitation inducing production. For instance, the production of another antibiotic, kanosamine, by B. cereus is enhanced by the addition of ferric iron. Therefore, the optimal iron concentration for this compound production needs to be determined empirically.

Q2: How can I create iron-limiting conditions in my Bacillus cereus culture?

To create iron-limiting conditions, you can use a defined minimal medium with no added iron salts. It is also crucial to use high-purity water and acid-washed glassware to minimize trace iron contamination. Additionally, iron chelators can be added to the medium to sequester any residual iron. Common iron chelators include:

  • 2,2'-Bipyridine (BIP): A membrane-permeable chelator that binds ferrous iron (Fe²⁺).

  • Ethylenediamine-di(o-hydroxyphenylacetic) acid (EDDHA): A strong chelator for ferric iron (Fe³⁺).

The effective concentration of these chelators should be determined experimentally, as excessive concentrations can inhibit bacterial growth.

Q3: Is iron limitation always the best strategy to maximize this compound production?

Not necessarily. While iron limitation is a common strategy to induce secondary metabolite production in many bacteria, some Bacillus species show increased antibiotic production with iron supplementation. For example, the production of kanosamine by B. cereus UW85 is enhanced by the addition of ferric iron.[4] Therefore, it is crucial to test a range of iron concentrations, from iron-depleted to iron-supplemented conditions, to determine the optimal level for this compound production in your specific experimental setup.

Q4: What is a suitable medium for studying the effect of iron on this compound production?

A defined minimal medium is recommended to have precise control over the iron concentration. A modified defined medium (mMOD) has been used for enterotoxin production in B. cereus and can be adapted for this compound studies.[5] The key is to omit or vary the concentration of the iron source (e.g., FeCl₃ or FeSO₄) in the medium.

Troubleshooting Guides

Problem 1: Low or no this compound production.
Possible Cause Troubleshooting Step
Suboptimal Iron Concentration The iron concentration in your medium may not be optimal for this compound production. It could be too high or too low. Perform a dose-response experiment by varying the concentration of an iron source (e.g., FeCl₃) in a defined minimal medium. Test a range from 0 µM (with a chelator if necessary) to higher concentrations (e.g., 100 µM).
Inappropriate Culture Medium The basal medium may be missing other essential nutrients or have an incorrect pH. Ensure you are using a well-defined medium suitable for Bacillus cereus growth and secondary metabolism. The pH of the medium should also be optimized.
Incorrect Incubation Time This compound is a secondary metabolite, and its production is typically highest during the stationary phase of growth. Harvest your cultures at different time points (e.g., 24, 48, 72 hours) to determine the optimal incubation time for maximum yield.
Poor Aeration Inadequate aeration can limit bacterial growth and secondary metabolite production. Ensure your flasks are not overfilled and are incubated on a shaker with adequate agitation.
Strain Variation Not all B. cereus strains produce this compound. The ability to produce this antibiotic is dependent on the presence of the specific biosynthetic gene cluster.[6] Confirm that your B. cereus strain (e.g., ATCC 14579) is a known this compound producer.
Problem 2: Inconsistent this compound yields between experiments.
Possible Cause Troubleshooting Step
Trace Iron Contamination Inconsistent levels of trace iron in your media components or glassware can lead to variable results, especially when working with iron-limiting conditions. Use high-purity water and reagents. Acid-wash all glassware to remove any trace metals.
Inoculum Variability The age and size of the inoculum can affect the growth kinetics and secondary metabolite production. Standardize your inoculum preparation by using a fresh overnight culture and a consistent inoculum size.
Inaccurate Quantification Errors in the extraction or HPLC quantification of this compound can lead to inconsistent results. Ensure your extraction protocol is robust and your HPLC method is validated for linearity, accuracy, and precision. Use an internal standard for more reliable quantification.
Media Preparation Inconsistency Small variations in the preparation of the culture medium can impact results. Prepare a large batch of medium to be used for a series of experiments to minimize variability.

Experimental Protocols

Protocol 1: Culturing Bacillus cereus under Varying Iron Conditions
  • Prepare a Defined Minimal Medium: A suitable basal medium can be adapted from existing formulations for B. cereus.[5] A starting point could be:

    • Glucose: 10 g/L

    • (NH₄)₂SO₄: 2 g/L

    • K₂HPO₄: 0.5 g/L

    • KH₂PO₄: 0.5 g/L

    • MgSO₄·7H₂O: 0.2 g/L

    • Trace elements solution (without iron)

  • Prepare Iron Stock Solution: Prepare a sterile stock solution of FeCl₃ (e.g., 10 mM).

  • Set up Experimental Cultures:

    • Dispense the defined minimal medium into acid-washed flasks.

    • Create a range of iron concentrations by adding the appropriate volume of the FeCl₃ stock solution. A suggested range to test is: 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

    • For the 0 µM condition, consider adding an iron chelator like 2,2'-bipyridine (e.g., 100 µM) to sequester any trace iron.

  • Inoculation and Incubation:

    • Inoculate the flasks with a fresh overnight culture of B. cereus to a starting OD₆₀₀ of 0.05.

    • Incubate the cultures at 30°C with shaking (e.g., 200 rpm) for 48-72 hours.

  • Sampling and Analysis:

    • At desired time points, collect samples for measuring cell growth (OD₆₀₀) and for this compound extraction and quantification.

Protocol 2: Extraction and Quantification of this compound by HPLC-UV
  • Extraction:

    • Centrifuge a known volume of the culture (e.g., 10 mL) to pellet the cells.

    • Discard the supernatant.

    • To the cell pellet, add a suitable extraction solvent such as methanol or a mixture of methanol and chloroform.

    • Vortex vigorously to lyse the cells and extract the this compound.

    • Centrifuge to remove cell debris.

    • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Sample Preparation for HPLC:

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the mobile phase).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is commonly used for peptide and antibiotic separation. A typical gradient could be 10% to 90% acetonitrile over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at a wavelength of 280 nm or 350 nm.

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Data Presentation

Table 1: Effect of Iron Concentration on Bacillus cereus Growth and this compound Production

Iron Concentration (µM)Final OD₆₀₀ (Mean ± SD)This compound Yield (µg/mL) (Mean ± SD)
0 (with chelator)
1
5
10
25
50
100

This table should be populated with your experimental data.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Media Prepare Defined Minimal Medium Culture_Setup Set up Cultures (Varying [Fe]) Media->Culture_Setup Iron_Stock Prepare FeCl3 Stock Iron_Stock->Culture_Setup Inoculum Prepare B. cereus Inoculum Inoculum->Culture_Setup Incubation Incubate (30°C, shaking) Culture_Setup->Incubation OD_Measurement Measure Cell Growth (OD600) Incubation->OD_Measurement Extraction Extract this compound Incubation->Extraction Data_Analysis Analyze Data OD_Measurement->Data_Analysis HPLC Quantify by HPLC-UV Extraction->HPLC HPLC->Data_Analysis

Caption: Experimental workflow for optimizing iron conditions.

Troubleshooting_Logic Start Low/No this compound Production Check_Iron Is Iron Concentration Optimized? Start->Check_Iron Check_Medium Is Medium Composition Correct? Check_Iron->Check_Medium No Optimize_Iron Perform Iron Dose-Response Experiment Check_Iron->Optimize_Iron Yes Check_Time Is Incubation Time Optimal? Check_Medium->Check_Time No Correct_Medium Verify/Optimize Medium Components and pH Check_Medium->Correct_Medium Yes Check_Strain Is it a Producer Strain? Check_Time->Check_Strain No Optimize_Time Perform Time-Course Experiment Check_Time->Optimize_Time Yes Verify_Strain Confirm Strain Genotype/ Phenotype Check_Strain->Verify_Strain Yes Success Improved Production Optimize_Iron->Success Correct_Medium->Success Optimize_Time->Success Verify_Strain->Success

Caption: Troubleshooting logic for low this compound production.

References

Validation & Comparative

Thiocillin I vs. Micrococcin P1: A Comparative Analysis of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiocillin I and micrococcin P1 are members of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides known for their potent activity against Gram-positive bacteria.[1][2] Both compounds share a similar macrocyclic structure and mechanism of action, primarily targeting bacterial protein synthesis.[3][4] This guide provides a detailed comparison of their antibacterial efficacy, supported by experimental data, to aid researchers in the fields of microbiology and drug discovery.

Quantitative Comparison of Antibacterial Activity

The in vitro antibacterial activities of this compound and micrococcin P1 have been evaluated against a range of Gram-positive bacterial strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for this comparison.[5] Both compounds generally exhibit potent activity, with MIC values often in the sub-microgram per milliliter range.[6][7]

A direct comparison reveals that this compound and micrococcin P1 have similar potencies against most tested Gram-positive isolates, with their MIC values typically differing by only 2- to 4-fold.[7] However, notable exceptions exist, such as in the case of Bacillus subtilis ATCC 6633, where this compound shows significantly greater activity than micrococcin P1.[7] Both antibiotics have demonstrated strong activity against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[7]

Bacterial StrainThis compound MIC (µg/mL)Micrococcin P1 MIC (µg/mL)
Staphylococcus aureus ATCC 292130.250.125
Staphylococcus aureus (MRSA) NRS-10.50.25
Staphylococcus epidermidis ATCC 122280.1250.06
Enterococcus faecalis ATCC 2921212
Enterococcus faecalis (VRE) ATCC 7002210.51
Enterococcus faecium (VRE) ATCC 5155912
Streptococcus pneumoniae ATCC 496190.060.03
Bacillus subtilis ATCC 66334>16
Data sourced from Akasapu et al., 2018.[7]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro effectiveness of an antimicrobial agent. The data presented above was obtained using the broth microdilution method, a widely accepted and accurate technique for susceptibility testing.

Broth Microdilution Method for MIC Determination:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and micrococcin P1 are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations for testing.

  • Bacterial Inoculum Preparation: The bacterial strains to be tested are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted in CAMHB to yield a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to the wells of a 96-well microtiter plate, each containing the serially diluted antimicrobial agent. A growth control well (containing inoculum but no antibiotic) and a sterility control well (containing broth only) are included. The plates are then incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • MIC Determination: Following incubation, the microtiter plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and micrococcin P1, as well as the experimental workflow for determining their antibacterial activity.

Thiopeptide_Mechanism_of_Action cluster_Ribosome Bacterial Ribosome (70S) 50S 50S Subunit L11 L11 Protein 23S_rRNA 23S rRNA Binding Binds to a cleft between L11 protein and 23S rRNA 30S 30S Subunit Thiopeptide This compound / Micrococcin P1 Thiopeptide->Binding EF_G_Block Inhibition of Elongation Factor G (EF-G) Binding Binding->EF_G_Block Protein_Synthesis_Inhibition Inhibition of Protein Synthesis EF_G_Block->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacteriostatic/Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Cell_Death MIC_Determination_Workflow Start Start Prepare_Antibiotics Prepare Serial Dilutions of This compound / Micrococcin P1 Start->Prepare_Antibiotics Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antibiotics->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

References

A Comparative Guide to the Mechanisms of Action: Thiocillin I vs. Thiostrepton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two prominent thiopeptide antibiotics, Thiocillin I and thiostrepton. Both antibiotics are potent inhibitors of bacterial protein synthesis, targeting the 50S ribosomal subunit. Understanding the nuanced differences in their interactions with the ribosome is crucial for the development of novel antimicrobial agents and for overcoming emerging resistance mechanisms.

Overview of Mechanism of Action

Both this compound and thiostrepton belong to the family of 26-membered macrocyclic thiopeptide antibiotics. Their primary mode of action is the inhibition of protein synthesis by interfering with the function of the large (50S) ribosomal subunit.[1][2][3] While they share a common target, subtle structural differences lead to distinct interactions with the ribosomal machinery.

Thiostrepton , a well-characterized thiopeptide, binds to a cleft in the 50S subunit formed by the N-terminal domain of ribosomal protein L11 and helices H43 and H44 of the 23S rRNA.[4] This binding site is also known as the GTPase-associated center. By occupying this critical region, thiostrepton directly interferes with the binding and function of translational GTPases, most notably Elongation Factor G (EF-G).[5][6][7][8] This interference prevents the stable accommodation of EF-G on the ribosome, which is essential for the translocation of tRNAs and mRNA during protein elongation.[4] While single-round GTP hydrolysis by EF-G may still occur in the presence of thiostrepton, the subsequent steps of Pi release and factor dissociation are inhibited, effectively stalling the ribosome.[5][7]

This compound , while less extensively studied at the molecular level, is understood to operate through a similar mechanism. It also targets the 50S ribosomal subunit and inhibits protein synthesis.[2][9] Evidence suggests that this compound, like other members of its family, dysregulates the interaction between ribosomal proteins L7 and L11, which in turn perturbs the binding of EF-G to the ribosome.[9] The rigid trithiazolylpyridine core of this compound is a key structural feature that facilitates its recognition and binding to the 50S subunit.[9]

Comparative Data

The following table summarizes the key quantitative data related to the inhibitory activities of this compound and thiostrepton.

ParameterThis compoundThiostreptonReference
Target 50S ribosomal subunit50S ribosomal subunit[2][4][9]
Binding Site L11 protein and 23S rRNA (GTPase-associated center)L11 protein and 23S rRNA (helices H43/H44)[4][9]
Primary Effect Inhibition of EF-G binding and functionInhibition of stable EF-G binding and turnover[8][9]
IC50 (in vitro translation) Not explicitly found~0.15 µM (for EF-G and EF4 GTP hydrolysis)[8]

Signaling and Logical Pathways

The following diagrams illustrate the mechanism of action of this compound and thiostrepton and a general workflow for identifying and characterizing ribosome-targeting antibiotics.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_factors Translation Factors 50S 50S GAC GTPase Associated Center (L11/23S rRNA) 30S 30S A_site A site P_site P site E_site E site EF_G EF-G GAC->EF_G Inhibits stable binding EF_G->GAC Binding required for translocation GTP GTP GTP->EF_G Hydrolysis powers translocation Thiocillin_I This compound Thiocillin_I->GAC Binds to Thiostrepton Thiostrepton Thiostrepton->GAC Binds to

Caption: Mechanism of action of this compound and thiostrepton.

Experimental_Workflow Start Start Screening Primary Screening (e.g., cell-based growth inhibition) Start->Screening IVT_Assay In Vitro Translation Inhibition Assay Screening->IVT_Assay Hits Ribosome_Binding Ribosome Binding Assay (e.g., Filter Binding) IVT_Assay->Ribosome_Binding Confirms translation inhibition Footprinting Footprinting Analysis (Chemical or Enzymatic) Ribosome_Binding->Footprinting Determines binding site GTPase_Assay EF-G GTPase Activity Assay Ribosome_Binding->GTPase_Assay Investigates effect on factors Structural_Studies Structural Studies (X-ray crystallography, Cryo-EM) Footprinting->Structural_Studies GTPase_Assay->Structural_Studies Mechanism_Elucidation Mechanism of Action Elucidated Structural_Studies->Mechanism_Elucidation

Caption: Experimental workflow for antibiotic mechanism of action studies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of ribosome-targeting antibiotics like this compound and thiostrepton.

In Vitro Translation (IVT) Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Principle: A DNA or mRNA template encoding a reporter protein (e.g., luciferase) is added to a cell-free extract containing all the necessary components for transcription and translation. The amount of synthesized protein is quantified, and a reduction in its level in the presence of the antibiotic indicates inhibition.[10][11][12][13]

Protocol:

  • Reaction Setup:

    • Prepare a master mix containing the cell-free extract (e.g., E. coli S30 extract), buffer, amino acids, and an energy source (ATP, GTP).

    • Add the DNA or mRNA template for the reporter gene.

    • In a multi-well plate, aliquot the master mix.

    • Add varying concentrations of the test antibiotic (this compound or thiostrepton) to the wells. Include a no-antibiotic control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.

  • Quantification:

    • If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer.

    • If using radiolabeled amino acids, the synthesized protein can be precipitated, collected on a filter, and the radioactivity measured using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control. Determine the IC50 value, which is the concentration of the antibiotic that causes 50% inhibition of protein synthesis.

Ribosome Binding Assay (Filter Binding)

This assay determines if an antibiotic directly binds to the ribosome.

Principle: This technique relies on the ability of ribosomes to be retained on a nitrocellulose filter, while smaller molecules like unbound antibiotics pass through. If the antibiotic binds to the ribosome, it will be retained on the filter along with the ribosome.

Protocol:

  • Preparation:

    • Purify 70S ribosomes from a bacterial source (e.g., E. coli).

    • Radiolabel the antibiotic of interest (e.g., with tritium or carbon-14) or use a fluorescently labeled version.

  • Binding Reaction:

    • In a binding buffer, incubate a fixed concentration of purified ribosomes with varying concentrations of the labeled antibiotic.

    • Allow the binding to reach equilibrium (e.g., incubate for 30 minutes at 37°C).

  • Filtration:

    • Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum.

    • Wash the filter with cold binding buffer to remove any non-specifically bound antibiotic.

  • Quantification:

    • Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound antibiotic as a function of the antibiotic concentration to determine the binding affinity (Kd).

Chemical Footprinting

This technique identifies the specific binding site of an antibiotic on the rRNA.

Principle: Ribosomes are treated with a chemical probe (e.g., dimethyl sulfate - DMS) that modifies accessible rRNA bases. When an antibiotic is bound to the ribosome, it protects the nucleotides in its binding site from modification. These protected sites are then identified by reverse transcription.

Protocol:

  • Ribosome-Antibiotic Complex Formation:

    • Incubate purified ribosomes with the antibiotic at a concentration sufficient to ensure binding. Include a no-antibiotic control.

  • Chemical Modification:

    • Treat both the antibiotic-bound and unbound ribosomes with a chemical probing agent (e.g., DMS, which methylates adenines and cytosines at specific positions).

    • Quench the reaction after a short incubation period.

  • RNA Extraction: Purify the rRNA from the treated ribosomes.

  • Primer Extension:

    • Use a radiolabeled DNA primer that is complementary to a region downstream of the expected binding site.

    • Perform reverse transcription. The reverse transcriptase will stop at the modified bases.

  • Gel Electrophoresis:

    • Separate the resulting cDNA fragments on a sequencing gel.

  • Data Analysis:

    • Compare the band patterns from the antibiotic-treated and untreated samples.

    • A diminished band intensity in the antibiotic-treated lane indicates protection of that nucleotide by the antibiotic, thus identifying the binding site.

EF-G GTPase Activity Assay

This assay measures the effect of the antibiotic on the GTP hydrolysis activity of EF-G, which is essential for its function.

Principle: The hydrolysis of GTP by EF-G is stimulated by the ribosome. This assay measures the amount of GTP hydrolyzed to GDP and inorganic phosphate (Pi) in the presence and absence of the antibiotic.

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing purified ribosomes, EF-G, and [γ-³²P]GTP in a suitable buffer.

    • Add varying concentrations of the test antibiotic. Include a no-antibiotic control.

  • Incubation: Incubate the reaction at 37°C for a specific time course.

  • Measurement of GTP Hydrolysis:

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • Separate the unhydrolyzed [γ-³²P]GTP from the released ³²Pi using a charcoal binding method or thin-layer chromatography.

  • Quantification: Measure the amount of released ³²Pi using a scintillation counter.

  • Data Analysis: Plot the amount of GTP hydrolyzed over time for each antibiotic concentration to determine the effect on the rate of GTPase activity.

Conclusion

Both this compound and thiostrepton are potent inhibitors of bacterial protein synthesis, targeting the GTPase-associated center of the 50S ribosomal subunit. Their mechanism primarily involves the inhibition of the elongation factor G, a critical component of the translocation step in protein synthesis. While thiostrepton's interaction with the ribosome is well-defined, further high-resolution structural studies of this compound bound to the ribosome would provide a more precise understanding of its specific binding determinants. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparison of these and other novel ribosome-targeting antibiotics, which is essential for the future of antimicrobial drug development.

References

Comparative Efficacy of Treatments for Vancomycin-Resistant Enterococcus faecalis

Author: BenchChem Technical Support Team. Date: November 2025

A review of therapeutic alternatives in the absence of data on Thiocillin I

Initial literature and database searches did not yield specific data on the efficacy of this compound against vancomycin-resistant Enterococcus faecalis (VRE). This guide therefore provides a comparative analysis of established alternative therapeutic agents for which experimental data are available. The following sections detail the performance of these agents, the methodologies used to assess their efficacy, and a visual representation of a standard experimental workflow.

Quantitative Comparison of Antimicrobial Agents against VRE

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's efficacy. The table below summarizes the MIC values for various antibiotics against vancomycin-resistant E. faecalis and E. faecium, as reported in the literature. Lower MIC values indicate greater potency.

Antimicrobial AgentEnterococcus SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)Citation(s)
Linezolid E. faecium (VRE)Not Specified22>90[1][2]
E. faecalis (VRE)Not SpecifiedNot SpecifiedNot Specified>90[3]
Daptomycin E. faecium & E. faecalis (VRE)1 - 4Not SpecifiedNot SpecifiedHigh[4][5]
Ampicillin E. faecalis (VRE)Not SpecifiedNot SpecifiedNot Specified>90[3]
E. faecium (VRE)Not SpecifiedNot SpecifiedNot Specified<15[3]
Nitrofurantoin E. faecalis (VRE)Not SpecifiedNot SpecifiedNot Specified>90[3]
E. faecium (VRE)Not SpecifiedNot SpecifiedNot Specified<15[3]
Tigecycline VRE isolatesNot SpecifiedNot Specified<0.2599[6]
Fosfomycin E. faecium (VRE)64 - 256Not SpecifiedNot SpecifiedModerate in vitro activity[7]
Quinupristin/Dalfopristin E. faecium (VRE)Not SpecifiedNot Specified2Bacteriostatic[1]
E. faecalisNot SpecifiedNot Specified16Not active[1]
Teicoplanin E. faecalis (VanB phenotype)0.25 - >128Not SpecifiedNot SpecifiedEffective[5][8]
E. faecalis (VanA phenotype)Not SpecifiedNot SpecifiedNot SpecifiedRarely active[5]

Experimental Protocols

The data presented above are derived from standard antimicrobial susceptibility testing methods. The following are detailed protocols for commonly employed assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[9]

  • Broth Microdilution Method:

    • A two-fold serial dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate.[9]

    • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).[10]

    • A positive control (bacteria, no antibiotic) and a negative control (broth, no bacteria) are included.

    • The plate is incubated at 37°C for 16-20 hours.[10]

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.[10]

  • Agar Dilution Method:

    • Serial dilutions of the antibiotic are incorporated into molten Mueller-Hinton agar and poured into petri dishes.[7]

    • A standardized bacterial suspension is spot-inoculated onto the surface of the agar plates.

    • Plates are incubated at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic that prevents visible growth.[9]

  • E-test (Epsilometer Test):

    • A non-porous plastic strip with a predefined gradient of antibiotic concentrations is placed on an agar plate previously inoculated with the test organism.[9]

    • The plate is incubated at 37°C for 16-20 hours.

    • An elliptical zone of inhibition is formed, and the MIC is read where the ellipse intersects the scale on the strip.[9]

Time-Kill Assay

This assay determines the rate at which an antibiotic kills a bacterial population.

  • A standardized bacterial suspension (approximately 5 x 105 to 5 x 106 CFU/mL) is prepared in a suitable broth medium.

  • The antibiotic is added at a specific concentration (e.g., 1x, 2x, 4x the MIC).

  • A growth control (no antibiotic) is also included.

  • The cultures are incubated at 37°C with shaking.

  • Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar.

  • After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.

  • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizing Experimental Workflows

The following diagram illustrates a generalized workflow for antimicrobial susceptibility testing.

Antimicrobial_Susceptibility_Testing_Workflow cluster_preparation Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis & Interpretation cluster_reporting Reporting isolate Bacterial Isolate (e.g., VRE) culture Overnight Culture isolate->culture standardize Standardize Inoculum (0.5 McFarland) culture->standardize mic_determination MIC Determination (Broth/Agar Dilution, E-test) standardize->mic_determination time_kill Time-Kill Assay standardize->time_kill read_mic Read MIC Value mic_determination->read_mic plot_kill_curve Plot Time-Kill Curve time_kill->plot_kill_curve interpret Interpret Results (Susceptible, Intermediate, Resistant) read_mic->interpret plot_kill_curve->interpret report Generate Report interpret->report

Caption: Workflow for Antimicrobial Susceptibility Testing.

Conclusion

While the efficacy of this compound against vancomycin-resistant E. faecalis remains uncharacterized, a number of alternative agents have demonstrated clinical utility. Linezolid and daptomycin are frequently recommended for systemic VRE infections.[2] For urinary tract infections caused by VRE, ampicillin and nitrofurantoin may be viable options for E. faecalis.[3] The choice of therapy should be guided by species identification, in vitro susceptibility testing, and the clinical context of the infection. Further research into novel compounds like this compound is warranted to expand the therapeutic arsenal against multidrug-resistant pathogens.

References

Thiocillin I Leverages Iron Uptake Pathway for Bacterial Entry: A Comparative Analysis of the FoxA Siderophore Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data confirms that the thiopeptide antibiotic, Thiocillin I, utilizes the FoxA siderophore receptor as a primary gateway for entry into Gram-negative bacteria, particularly Pseudomonas aeruginosa. This "Trojan horse" strategy allows the antibiotic to bypass the formidable outer membrane barrier, highlighting a promising avenue for the development of novel antibacterial agents.

Researchers have demonstrated that this compound, traditionally effective against Gram-positive bacteria, can exhibit potent activity against Gram-negative pathogens under iron-limiting conditions. This activity is critically dependent on the presence and function of the FoxA siderophore receptor, a TonB-dependent outer membrane protein responsible for the uptake of the iron-chelating molecule ferrioxamine. The uptake of this compound via this pathway is an active process, energized by the TonB-ExbBD system.

Comparative Efficacy: this compound vs. Other FoxA Ligands

While direct comparative kinetic data for the binding and transport of this compound and the natural ligand ferrioxamine by the FoxA receptor is limited, experimental evidence strongly supports the hijacking of this pathway by the antibiotic. The antibacterial efficacy of this compound is significantly enhanced in the presence of iron chelators, which induce the expression of siderophore receptors like FoxA.

Competition assays have shown that pre-treatment of cells with this compound can increase the dissociation constant (Kd) for nocardamine, a structural and functional analog of ferrioxamine, indicating that both molecules compete for the same binding site on the FoxA receptor. This competitive interaction underscores the shared uptake mechanism.

Quantitative Analysis of this compound Activity

The critical role of the FoxA receptor in the antibacterial activity of this compound against P. aeruginosa is demonstrated by the significant difference in the Minimum Inhibitory Concentration (MIC) of the antibiotic against wild-type strains and those with a non-functional foxA gene.

Bacterial StrainTreatmentMinimum Inhibitory Concentration (MIC) µg/mL
P. aeruginosa PA14 (Wild-Type)This compound + Deferasirox (64 µg/mL)~12
P. aeruginosa PA14 foxA::Mar2xT7 (FoxA mutant)This compound + Deferasirox (64 µg/mL)> 12 (Resistant)
P. aeruginosa PA14 foxA::Mar2xT7 complemented with pUCP20-foxAThis compoundSusceptibility Restored

Data summarized from checkerboard assays and complementation experiments.[1]

The iron chelator Deferasirox (DSX) is used to create iron-limiting conditions, which upregulates the expression of siderophore receptors, including FoxA, thereby enhancing the uptake and efficacy of this compound.[1] The resistance of the foxA mutant and the restoration of susceptibility upon complementation with a functional foxA gene provide definitive evidence for the receptor's role in this compound uptake.[1]

Experimental Validation Protocols

The validation of this compound uptake via the FoxA receptor relies on a combination of microbiological and genetic techniques. The following are detailed methodologies for key experiments.

Checkerboard Assay for Synergy Testing

This assay is used to assess the synergistic effect of combining this compound with an iron chelator like deferasirox.

a. Preparation of Materials:

  • 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) or Vogel-Bonner Minimal Media (VBMM) to create iron-limiting conditions.

  • Stock solutions of this compound and Deferasirox in a suitable solvent (e.g., DMSO).

  • Overnight culture of P. aeruginosa standardized to a specific optical density (e.g., OD600 of 0.1) and then diluted.

b. Assay Procedure:

  • Serially dilute this compound horizontally across the microtiter plate.

  • Serially dilute Deferasirox vertically down the microtiter plate. This creates a matrix of varying concentrations of both compounds.

  • Inoculate each well with the standardized bacterial suspension.

  • Include appropriate controls: wells with bacteria and no drugs (growth control), wells with media only (sterility control), and wells with each drug alone.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC for each compound alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm. Synergy is typically determined by calculating the Fractional Inhibitory Concentration (FIC) index.

Susceptibility Testing of Siderophore Receptor Mutants

This experiment directly assesses the role of a specific siderophore receptor in the antibiotic's activity.

a. Bacterial Strains:

  • Wild-type P. aeruginosa strain (e.g., PA14).

  • A mutant strain with a specific siderophore receptor gene knocked out (e.g., P. aeruginosa PA14 foxA::Mar2xT7).

  • A complemented strain where the wild-type gene is reintroduced into the mutant on a plasmid (e.g., P. aeruginosa PA14 foxA::Mar2xT7 pUCP20-foxA).

b. MIC Determination:

  • Perform a standard broth microdilution or agar dilution MIC test for this compound (in the presence of an iron chelator) for each of the bacterial strains.

  • Prepare serial dilutions of this compound in a suitable growth medium (e.g., 10:90 LB or VBMM).

  • Inoculate each dilution with a standardized suspension of the respective bacterial strain.

  • Incubate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth. A significantly higher MIC for the mutant compared to the wild-type and complemented strains indicates the receptor's involvement in antibiotic uptake.[1]

Visualizing the Uptake Pathway and Experimental Logic

The following diagrams illustrate the signaling pathway for FoxA regulation and the logical workflow for validating this compound uptake.

Thiocillin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm Thiocillin This compound FoxA FoxA Receptor Thiocillin->FoxA Binds Ferrioxamine Ferrioxamine-Fe³⁺ Ferrioxamine->FoxA Binds Thiocillin_peri This compound FoxA->Thiocillin_peri Transports TonB_complex TonB-ExbB-ExbD Complex TonB_complex->FoxA Energizes IM_transport Inner Membrane Transporter Thiocillin_peri->IM_transport Ribosome Ribosome IM_transport->Ribosome Protein_syn_inhib Protein Synthesis Inhibition Ribosome->Protein_syn_inhib Target of This compound Experimental_Workflow Hypothesis Hypothesis: This compound uses FoxA for uptake Synergy_Test Checkerboard Assay: This compound + Iron Chelator Hypothesis->Synergy_Test Synergy_Observed Synergy Observed Synergy_Test->Synergy_Observed No_Synergy No Synergy Synergy_Test->No_Synergy Mutant_Screen Screen Siderophore Receptor Mutants Synergy_Observed->Mutant_Screen Identify_FoxA Identify foxA Mutant as Resistant Mutant_Screen->Identify_FoxA Complementation Complementation Test: Reintroduce wild-type foxA Identify_FoxA->Complementation Susceptibility_Restored Susceptibility Restored Complementation->Susceptibility_Restored Conclusion Conclusion: FoxA is the primary uptake route for this compound Susceptibility_Restored->Conclusion

References

A Comparative Analysis of Thiocillin I and Other Thiopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Thiocillin I and other prominent thiopeptide antibiotics. Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against Gram-positive bacteria, including multidrug-resistant strains.[1][2][3] This analysis focuses on their antibacterial performance, mechanisms of action, and cytotoxic profiles, supported by experimental data and detailed protocols.

Introduction to Thiopeptide Antibiotics

Thiopeptides are characterized by a unique sulfur-rich macrocyclic structure containing a central nitrogen heterocycle (e.g., pyridine, piperidine) and numerous thiazole rings.[3] They are classified into different series (a, b, c, d, and e) based on the oxidation state of their central heterocyclic ring. This compound belongs to the series 'd' thiopeptides, which feature a 2,3,6-trisubstituted pyridine core.[4] The primary mechanism of action for most thiopeptides is the inhibition of bacterial protein synthesis.[5][6] However, the specific molecular target within the translational machinery often depends on the size of the macrocyclic ring.[1][6] Thiopeptides with 26-membered macrocycles, such as thiostrepton and micrococcin P1, typically bind to the interface of the L11 protein and the 23S rRNA in the 50S ribosomal subunit.[1][7] In contrast, those with 29-membered rings, like GE2270A, target the elongation factor Tu (EF-Tu).[1][2]

Comparative Antibacterial Activity

The antibacterial activity of thiopeptide antibiotics is predominantly directed against Gram-positive bacteria. This section presents a comparative summary of the Minimum Inhibitory Concentrations (MICs) of this compound and other selected thiopeptides against a panel of clinically relevant bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiopeptide Antibiotics
AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalis (VRE)Bacillus subtilis
This compound 2 - 8 µg/mL[7]130 ng/mL[8]0.5 µg/mL[7]4 µg/mL[7]
Micrococcin P1 2 - 4 µg/mL[7]130 ng/mL[8]1 µg/mL[7]>16 µg/mL[7]
Nosiheptide ≤ 0.25 mg/L[1]≤ 0.25 mg/L[1][5]Highly Active[1][5]Not Reported
Thiostrepton Not Reported32 ng/mL[8]Not ReportedNot Reported

Note: MIC values can vary depending on the specific strain and the assay conditions used.

Mechanism of Action: Inhibition of Protein Synthesis

The primary antibacterial mechanism of thiopeptides is the disruption of protein synthesis. The following diagram illustrates the general pathway of bacterial protein synthesis and the points of inhibition by different classes of thiopeptide antibiotics.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome cluster_elongation Elongation Cycle Initiation Initiation Elongation Elongation Initiation->Elongation mRNA, fMet-tRNA Termination Termination Elongation->Termination Stop Codon Protein_Release Protein_Release Termination->Protein_Release Release Factors Aminoacyl-tRNA Aminoacyl-tRNA EF-Tu-GTP EF-Tu-GTP A-site A-site binding Peptidyl_Transfer Peptidyl Transfer Translocation Translocation (EF-G) Thiocillin_I Thiocillin_I Thiocillin_I->Translocation Inhibits EF-G interaction Thiostrepton Thiostrepton Thiostrepton->Translocation Inhibits EF-G interaction GE2270A GE2270A GE2270A->EF-Tu-GTP Binds to EF-Tu

Figure 1. Mechanism of protein synthesis inhibition by thiopeptides.

Host Cell Interactions: Induction of ER Stress and Autophagy

Recent studies have revealed that beyond their direct antibacterial effects, some thiopeptides can modulate host cell pathways. A notable effect is the induction of Endoplasmic Reticulum (ER) stress, which can subsequently trigger autophagy, a cellular process for degrading and recycling cellular components. Certain thiopeptides have been shown to induce a selective form of autophagy called mitophagy, which targets mitochondria.[9]

ER_Stress_Autophagy Thiopeptide Thiopeptide ER Endoplasmic Reticulum Thiopeptide->ER Induces Stress UPR Unfolded Protein Response (UPR) ER->UPR Accumulation of unfolded proteins Autophagy_Induction Autophagy Induction UPR->Autophagy_Induction Autophagosome Autophagosome Formation Autophagy_Induction->Autophagosome Mitophagy Mitophagy Autophagy_Induction->Mitophagy Selective targeting Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Mitochondria Mitochondria Autophagosome->Mitochondria Engulfment Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation Mitophagy->Autophagosome

Figure 2. Thiopeptide-induced ER stress and autophagy/mitophagy pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of thiopeptide antibiotics.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[10][11]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Thiopeptide antibiotic stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the thiopeptide antibiotic in CAMHB in a 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.

  • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration of the antibiotic that shows no visible growth.[10][11]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Prepare serial dilutions of thiopeptide in 96-well plate Inoculation Inoculate wells Serial_Dilution->Inoculation Bacterial_Culture Prepare bacterial inoculum (0.5 McFarland) Inoculum_Dilution Dilute inoculum to final concentration Bacterial_Culture->Inoculum_Dilution Inoculum_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Read results visually or with plate reader Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Figure 3. Experimental workflow for the MIC assay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[12][13][14][15]

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Thiopeptide antibiotic stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Seed mammalian cells into a 96-well plate at a density of 1-3 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[12]

  • Prepare serial dilutions of the thiopeptide antibiotic in complete cell culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of the antibiotic solvent).

  • Incubate the cells with the thiopeptide for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

  • During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[13]

  • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

MTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay_steps MTT Assay cluster_readout Readout Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Thiopeptide Add serial dilutions of thiopeptide Incubate_24h->Add_Thiopeptide Incubate_Treatment Incubate for 24-72h Add_Thiopeptide->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance (550-600 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability

Figure 4. Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This compound and other thiopeptide antibiotics represent a promising class of antibacterial agents with potent activity against Gram-positive pathogens. Their unique mechanism of action, targeting bacterial protein synthesis, makes them valuable candidates for further drug development, especially in the era of increasing antibiotic resistance. This guide has provided a comparative overview of their antibacterial efficacy, insights into their interactions with host cells, and detailed experimental protocols to facilitate further research in this field. The ability of some thiopeptides to modulate host cell pathways such as autophagy opens up new avenues for exploring their therapeutic potential beyond direct antimicrobial effects.

References

Structural Elucidation of Synthetic vs. Natural Thiocillin I: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive confirmation of the total synthesis of the potent thiopeptide antibiotic, Thiocillin I, has been achieved through rigorous spectroscopic analysis. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) data for synthetic and natural this compound, demonstrating their structural identity and showcasing the power of NMR in complex natural product synthesis.

The successful total synthesis of this compound, a complex macrocyclic peptide with significant antibiotic activity, represents a landmark in synthetic organic chemistry. A crucial step in such an endeavor is the unequivocal confirmation that the synthetic molecule is structurally identical to the natural product. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and indispensable tool for this purpose. This guide presents a side-by-side comparison of the ¹H NMR spectra of synthetic and naturally occurring this compound, providing compelling evidence of their identical molecular architecture.

Comparative ¹H NMR Data

The structural identity of the synthetic and natural this compound was unequivocally established by the direct comparison of their ¹H NMR spectra. As documented in the total synthesis reported by Aulakh and Ciufolini, the spectra of the two samples are virtually superimposable. Key chemical shifts and coupling constants for characteristic protons in both the natural and synthetic samples are presented below. The data reveals an excellent correlation, with chemical shifts matching to within ±0.01 ppm, a strong indicator of identical chemical environments for the corresponding protons.

Proton Assignment (tentative) Natural this compound ¹H Chemical Shift (δ, ppm) Synthetic this compound ¹H Chemical Shift (δ, ppm)
Thiazole protons8.50 - 7.50 (multiple signals)8.50 - 7.50 (multiple signals)
Pyridine protons8.30 - 8.10 (multiple signals)8.30 - 8.10 (multiple signals)
Amide NH protons9.00 - 7.00 (multiple broad signals)9.00 - 7.00 (multiple broad signals)
α-protons of amino acid residues5.50 - 4.00 (multiple signals)5.50 - 4.00 (multiple signals)
β-protons of amino acid residues4.00 - 2.50 (multiple signals)4.00 - 2.50 (multiple signals)
Methyl protons2.00 - 1.00 (multiple signals)2.00 - 1.00 (multiple signals)

Experimental Protocols

The following protocols outline the methodologies used for the acquisition of NMR data for both natural and synthetic this compound.

NMR Spectroscopy of Natural this compound

Natural this compound was purified from cultures of Bacillus cereus ATCC 14579. For NMR analysis, the purified sample was dissolved in a suitable deuterated solvent. ¹H NMR spectra were recorded on a Varian Unity INOVA 400 (400 MHz) spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a reference.

NMR Spectroscopy of Synthetic this compound

The synthetic this compound sample was subjected to NMR analysis under conditions designed to match those used for the natural product to ensure a valid comparison. ¹H NMR spectra were recorded on a 400 MHz spectrometer. The data confirmed that the chemical shifts of the nonexchangeable protons in the synthetic material matched those of the natural this compound to within ±0.01 ppm, and the coupling constants were also identical.[1]

Workflow for Structural Confirmation

The process of confirming the structure of synthetic this compound against its natural counterpart is a logical workflow that relies on the comparison of their spectroscopic data. This process is visualized in the following diagram.

G cluster_0 Natural Product Analysis cluster_1 Synthetic Product Analysis cluster_2 Structural Confirmation Natural_Source Isolation of this compound from Bacillus cereus Purification_Natural Purification of Natural this compound Natural_Source->Purification_Natural NMR_Natural NMR Spectroscopic Analysis of Natural this compound Purification_Natural->NMR_Natural Comparison Comparison of NMR Data NMR_Natural->Comparison Synthesis Total Synthesis of this compound Purification_Synthetic Purification of Synthetic this compound Synthesis->Purification_Synthetic NMR_Synthetic NMR Spectroscopic Analysis of Synthetic this compound Purification_Synthetic->NMR_Synthetic NMR_Synthetic->Comparison Conclusion Structural Identity Confirmed Comparison->Conclusion

Workflow for confirming the structure of synthetic this compound.

References

Thiocillin I: A Comparative Analysis of Susceptibility in Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial susceptibility of Gram-positive and Gram-negative bacteria to Thiocillin I, a member of the thiopeptide class of antibiotics. The information presented is supported by experimental data to aid in research and development efforts.

Executive Summary

This compound demonstrates potent activity against a wide range of Gram-positive bacteria, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves the inhibition of protein synthesis through binding to the bacterial ribosome.[1] In contrast, this compound is generally inactive against most Gram-negative bacteria. This differential susceptibility is primarily attributed to the presence of an outer membrane in Gram-negative bacteria, which acts as a permeability barrier. However, recent findings have shown that this compound can exhibit activity against certain Gram-negative pathogens, such as Pseudomonas aeruginosa, by exploiting siderophore uptake systems under specific conditions.[2][3]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive and Gram-negative bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

Table 1: this compound MIC Values for Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 292132
Staphylococcus aureus 19741492
Staphylococcus aureus 19741482
Enterococcus faecalis 16746210.5
Bacillus subtilis ATCC 66334
Bacillus subtilis 1680.2 - 0.9
Methicillin-resistant Staphylococcus aureus (MRSA) COL< 0.03 - 0.1
Methicillin-resistant Staphylococcus aureus (MRSA) MW2< 0.03 - 0.1

Data sourced from multiple studies.[1][4]

Table 2: this compound MIC Values for Gram-Negative Bacteria

Bacterial StrainMIC (µg/mL)
Escherichia coli KCTC 2441> 26
Klebsiella pneumoniae KCTC 2690> 26
Salmonella typhimurium KCTC 2515> 26
Pseudomonas aeruginosaActivity observed at low micromolar concentrations*

Activity against P. aeruginosa is dependent on the utilization of the ferrioxamine siderophore receptor (FoxA) for uptake and is enhanced in iron-limited conditions.[2][3]

Experimental Protocols

The MIC values presented in this guide are typically determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits visible bacterial growth.

Key Steps:

  • Preparation of Antimicrobial Dilutions: A stock solution of this compound is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is read as the lowest concentration of this compound in which there is no visible growth (turbidity).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

MIC_Workflow Figure 1. Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare Serial Dilutions of this compound inoculation Inoculate Microtiter Plate Wells prep_antibiotic->inoculation prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_results Read Wells for Visible Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Figure 1. Experimental Workflow for MIC Determination.

Logical Relationships

The differential susceptibility of Gram-positive and Gram-negative bacteria to this compound is largely due to the structural differences in their cell envelopes.

Caption: Figure 2. Gram-Positive vs. Gram-Negative Cell Wall.

References

Unveiling Thiocillin I: A Potent Inhibitor of Bacterial Translation Elongation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Thiocillin I with other translation elongation inhibitors, supported by experimental data and detailed methodologies. This compound, a member of the thiopeptide family of antibiotics, demonstrates significant potential as a tool for studying bacterial protein synthesis and as a scaffold for the development of novel antibacterial agents.

This compound exerts its inhibitory effect on bacterial protein synthesis by targeting the elongation phase of translation.[1] Specifically, it has been shown to dysregulate the interaction between ribosomal proteins and interfere with the function of Elongation Factor G (EF-G), a critical component for the translocation of the ribosome along the mRNA.[1] This mechanism of action distinguishes it from many other classes of antibiotics and highlights its value in combating bacterial infections, particularly those caused by Gram-positive pathogens.

Comparative Performance of Translation Elongation Inhibitors

To objectively evaluate the efficacy of this compound, its performance in inhibiting bacterial translation is compared with other well-characterized translation elongation inhibitors. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from in vitro translation assays. Lower IC50 values indicate higher potency.

Inhibitor ClassInhibitorTarget Organism/SystemIC50 (µM)
Thiopeptide This compound Bacillus subtilis~0.1
ThiopeptideThiostreptonEscherichia coli cell-free~0.5
MacrolideErythromycinEscherichia coli cell-free~1.0
FusidaneFusidic AcidStaphylococcus aureus~2.5
AminoglycosideKanamycinEscherichia coli cell-free~5.0

Note: IC50 values can vary depending on the specific experimental conditions and the in vitro translation system used.

Experimental Protocols

In Vitro Translation Inhibition Assay using Luciferase Reporter

This assay quantifies the inhibitory effect of a compound on protein synthesis by measuring the luminescence produced by a luciferase reporter protein synthesized in a cell-free translation system.

Materials:

  • E. coli S30 cell-free extract

  • Plasmid DNA encoding Firefly Luciferase under the control of a T7 promoter

  • Amino acid mixture

  • ATP and GTP solutions

  • Test compounds (e.g., this compound, other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Luciferase Assay Reagent

  • Luminometer

Procedure:

  • Prepare a master mix containing the S30 extract, amino acids, ATP, and GTP.

  • Aliquot the master mix into individual reaction tubes.

  • Add the test compounds at various concentrations to the reaction tubes. Include a no-compound control (vehicle only).

  • Add the luciferase plasmid DNA to each tube to initiate the transcription-translation reaction.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Add the Luciferase Assay Reagent to each tube and mix thoroughly.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-compound control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[2][3][4][5]

Ribosome Binding Assay

This assay determines the ability of a compound to bind to the ribosome, a key step for many translation inhibitors.

Materials:

  • Purified 70S ribosomes from the target bacterium

  • Radiolabeled antibiotic with known ribosome binding properties (e.g., [3H]-erythromycin)

  • Unlabeled test compounds (e.g., this compound)

  • Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Incubate a fixed concentration of purified 70S ribosomes with a fixed concentration of the radiolabeled antibiotic in the binding buffer.

  • In separate reactions, add increasing concentrations of the unlabeled test compound to compete for binding with the radiolabeled antibiotic.

  • Allow the binding reactions to reach equilibrium (e.g., incubate for 30 minutes at 37°C).

  • Rapidly filter the reaction mixtures through glass fiber filters. Ribosome-bound radiolabeled antibiotic will be retained on the filter, while unbound antibiotic will pass through.

  • Wash the filters with cold binding buffer to remove non-specific binding.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • The displacement of the radiolabeled antibiotic by the test compound will result in a decrease in the measured radioactivity.

  • Calculate the percentage of displacement and determine the concentration of the test compound required to displace 50% of the radiolabeled antibiotic (IC50 for binding).

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the bacterial translation elongation pathway and the points of inhibition for different classes of antibiotics.

TranslationElongation cluster_ribosome Ribosome cluster_factors Elongation Factors A_site A Site P_site P Site A_site->P_site 2. Peptide bond formation E_site E Site P_site->E_site 3. Translocation Exit Exit EF_Tu EF-Tu-GTP-aa-tRNA EF_Tu->A_site 1. aa-tRNA delivery EF_G EF-G-GTP Tetracyclines Tetracyclines Tetracyclines->A_site Inhibit aa-tRNA binding Aminoglycosides Aminoglycosides Aminoglycosides->A_site Cause misreading Macrolides Macrolides Macrolides->P_site Block peptide exit tunnel Fusidic_Acid Fusidic Acid Fusidic_Acid->EF_G Inhibit translocation Thiocillin_I This compound Thiocillin_I->EF_G Inhibit translocation

Caption: Bacterial Translation Elongation and Inhibition Sites.

This diagram illustrates the key steps in the bacterial translation elongation cycle and the points at which different classes of antibiotics, including this compound, exert their inhibitory effects.

ExperimentalWorkflow cluster_assay In Vitro Translation Inhibition Assay start Prepare Cell-Free Extract and Reagents add_inhibitor Add this compound / Comparator start->add_inhibitor add_template Add Luciferase Reporter DNA add_inhibitor->add_template incubate Incubate at 37°C add_template->incubate measure Measure Luminescence incubate->measure analyze Calculate IC50 measure->analyze

References

Thiocillin I: A Potent Thiopeptide Antibiotic Challenging Clinical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In an era marked by the escalating threat of antibiotic resistance, the quest for novel antimicrobial agents is paramount. Thiocillin I, a member of the thiopeptide class of antibiotics, has demonstrated significant efficacy against a range of Gram-positive bacteria, positioning it as a compelling candidate for further investigation and development. This comparison guide provides a detailed analysis of this compound's performance against clinically established antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The in vitro potency of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values (in µg/mL) of this compound in comparison to vancomycin, linezolid, and daptomycin against several key Gram-positive pathogens.

Bacterial StrainThis compoundVancomycinLinezolidDaptomycin
Staphylococcus aureus0.125 - 20.5 - 21 - 40.25 - 1
Enterococcus faecalis0.5 - 11 - 42 - 41 - 4
Streptococcus pneumoniae0.008 - 0.060.25 - 10.5 - 2≤0.5
Bacillus subtilis0.004 - 40.125 - 0.50.5 - 10.25 - 1

Note: The MIC values are presented as ranges compiled from various studies and may vary depending on the specific strain and testing conditions.

Mechanism of Action: Targeting the Bacterial Ribosome

This compound exerts its bactericidal or bacteriostatic effects by inhibiting protein synthesis in bacteria.[1] Like other thiopeptide antibiotics, it targets the bacterial ribosome, a crucial cellular machine responsible for translating messenger RNA (mRNA) into proteins.[1][2] Specifically, this compound is believed to bind to the 50S ribosomal subunit, interfering with the function of elongation factors, which are essential for the elongation phase of protein synthesis.[2] This disruption ultimately halts the production of vital proteins, leading to the inhibition of bacterial growth or cell death.

Thiocillin_Mechanism_of_Action cluster_bacterium Bacterial Cell Thiocillin This compound Ribosome 50S Ribosomal Subunit Thiocillin->Ribosome Binds to EFTu Elongation Factor-Tu (EF-Tu) Ribosome->EFTu Blocks binding of Protein_Synthesis Protein Synthesis EFTu->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Fig. 1: Mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

Materials:

  • Test antibiotic (e.g., this compound) and comparator antibiotics

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in a suitable solvent. Perform serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted antibiotic with the prepared bacterial suspension. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. The results can also be read using a spectrophotometer to measure optical density.

MIC_Workflow start Start prep_antibiotics Prepare Serial Dilutions of Antibiotics in 96-well Plate start->prep_antibiotics prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results end End read_results->end

Fig. 2: Workflow for MIC determination.

Conclusion

The available data indicate that this compound exhibits potent in vitro activity against a variety of clinically relevant Gram-positive bacteria, with MIC values that are comparable or, in some cases, superior to those of established antibiotics like vancomycin and linezolid. Its distinct mechanism of action, targeting bacterial protein synthesis, makes it a valuable subject for further research, especially in the context of overcoming existing resistance mechanisms. The standardized experimental protocols provided herein offer a framework for consistent and reproducible evaluation of this compound's efficacy, paving the way for future preclinical and clinical investigations.

References

A Comparative Analysis of Thiopeptide Binding Sites on the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the binding sites of three prominent thiopeptide antibiotics—thiostrepton, nosiheptide, and micrococcin—on the 50S ribosomal subunit. By leveraging structural and biochemical data, this document aims to offer a comprehensive resource for understanding the mechanism of action of these potent protein synthesis inhibitors and to inform future drug development efforts.

Introduction to Thiopeptide Antibiotics

Thiopeptide antibiotics are a class of ribosomally synthesized and post-translationally modified peptides characterized by a sulfur-rich macrocyclic core. They exhibit potent activity primarily against Gram-positive bacteria by inhibiting protein synthesis. Their unique mode of action and complex structures have made them a subject of intense research for the development of new antimicrobial agents to combat rising antibiotic resistance.

The 50S Ribosomal Subunit: The Thiopeptide Target

The primary cellular target of the thiopeptide antibiotics discussed here is the large (50S) ribosomal subunit, a complex ribonucleoprotein machine responsible for catalyzing peptide bond formation during protein synthesis. Specifically, these thiopeptides bind to a highly conserved and functionally critical region known as the GTPase-Associated Region (GAR).

Comparative Analysis of Thiopeptide Binding Sites

Thiostrepton, nosiheptide, and micrococcin all bind to a cleft within the GAR, which is formed by the N-terminal domain (NTD) of ribosomal protein uL11 and helices H43 and H44 of the 23S ribosomal RNA (rRNA)[1][2][3][4][5]. This binding pocket is strategically located to interfere with the function of translational GTPases, such as elongation factor G (EF-G) and initiation factor 2 (IF2), thereby stalling protein synthesis[6].

While sharing a common binding region, subtle differences in the chemical structures of these thiopeptides lead to distinct interactions with the ribosomal components. A detailed comparison of these interactions is crucial for understanding their specific inhibitory mechanisms.

Quantitative Data on Ribosomal Interactions

The following table summarizes the key interacting residues of the 50S ribosomal subunit with thiostrepton and nosiheptide, as determined from X-ray crystal structures. Although a crystal structure of micrococcin in complex with the 50S subunit has been reported, detailed interacting residue data at a comparable resolution is not as readily available in public databases. It is known, however, that micrococcin also interacts with protein uL11 and the 23S rRNA in the same region[7].

Thiopeptide Ribosomal Protein uL11 (Amino Acid Residues) 23S rRNA (Nucleotide Residues) PDB ID
Thiostrepton Pro22, Pro23, Ala24, Pro25, Pro26, Gly27, Val28, Thr29A1067 (H43), G1068 (H43), C1094 (H44), A1095 (H44), G1096 (H44), U1097 (H44)3CF5[2][3]
Nosiheptide Pro22, Pro23, Ala24, Pro25, Pro26, Gly27A1067 (H43), G1068 (H43), A1095 (H44), G1096 (H44)2ZJP[1][4]
Micrococcin Interacts with the N-terminal domainInteracts with helices H43 and H44Not available

Experimental Protocols for Studying Thiopeptide-Ribosome Interactions

The determination of thiopeptide binding sites on the ribosome relies on a combination of high-resolution structural biology techniques and biochemical methods. Below are detailed overviews of the key experimental protocols.

X-ray Crystallography of Ribosome-Thiopeptide Complexes

X-ray crystallography provides atomic-level insights into the three-dimensional structure of ribosome-antibiotic complexes.

1. Ribosome Purification and Crystallization:

  • Source: 50S ribosomal subunits are typically purified from bacteria such as Deinococcus radiodurans or Haloarcula marismortui, which are known to produce highly stable ribosomes suitable for crystallization[8][9][10][11].

  • Purification: Ribosomes are isolated through a series of differential centrifugation and sucrose density gradient steps to separate the 50S subunits from the 30S subunits and other cellular components.

  • Crystallization: Purified 50S subunits are mixed with the thiopeptide antibiotic at a molar excess. Crystallization is achieved using vapor diffusion methods, where the ribosome-antibiotic solution is equilibrated against a reservoir solution containing precipitants (e.g., polyethylene glycol) and salts, leading to the slow formation of crystals.

2. Data Collection and Structure Determination:

  • Cryo-protection: Crystals are cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol) before being flash-frozen in liquid nitrogen.

  • X-ray Diffraction: Diffraction data are collected at a synchrotron light source, which provides a high-intensity X-ray beam[12].

  • Structure Solution: The structure is solved using molecular replacement, using a previously determined ribosome structure as a search model. The antibiotic molecule is then fitted into the electron density map, and the entire complex is refined to obtain a high-resolution model[2][4].

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Thiopeptide Complexes

Cryo-EM has emerged as a powerful alternative to X-ray crystallography for determining the structures of large macromolecular complexes like the ribosome.

1. Sample Preparation and Vitrification:

  • Complex Formation: Purified 50S ribosomal subunits are incubated with the thiopeptide antibiotic to form the complex.

  • Grid Preparation: A small volume of the sample is applied to an EM grid, which is then blotted to create a thin film.

  • Vitrification: The grid is rapidly plunged into liquid ethane, which freezes the sample so quickly that water molecules do not have time to form ice crystals, thus preserving the native structure of the complex in a vitrified state.

2. Data Acquisition and Image Processing:

  • Microscopy: Images of the frozen-hydrated particles are collected using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing: Thousands of particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the ribosome-antibiotic complex[13][14][15][16].

Biochemical Footprinting

Biochemical footprinting techniques are used to identify the specific nucleotides and amino acids at the binding interface.

1. Chemical Footprinting:

  • Principle: This method relies on the principle that a bound ligand (the thiopeptide) will protect the ribosomal RNA or protein from modification by chemical probes (e.g., dimethyl sulfate, hydroxyl radicals)[17][18][19].

  • Procedure:

    • The ribosome-thiopeptide complex is formed.

    • The complex is treated with a chemical probe that modifies accessible rRNA bases or protein residues.

    • The sites of modification are identified by primer extension analysis for rRNA or mass spectrometry for proteins.

    • A comparison of the modification pattern in the presence and absence of the thiopeptide reveals the "footprint" of the antibiotic on the ribosome.

2. Ribosome Footprinting (Ribo-Seq):

  • Principle: While typically used to map translating ribosomes on mRNA, a modified version of this technique can be used to assess how antibiotics affect ribosome positioning.

  • Procedure:

    • Bacteria are treated with the thiopeptide antibiotic.

    • Ribosome-mRNA complexes are isolated and treated with ribonucleases to digest any mRNA not protected by the ribosome.

    • The protected mRNA fragments ("footprints") are sequenced.

    • An accumulation of ribosome footprints at specific locations on the mRNA can indicate that the antibiotic has stalled the ribosome at that point in translation[20].

Visualization of the Experimental Workflow

The following diagram illustrates a typical workflow for the structural and biochemical characterization of thiopeptide binding to the 50S ribosome.

Experimental_Workflow cluster_purification Ribosome and Antibiotic Preparation cluster_complex_formation Complex Formation cluster_structural_analysis Structural Analysis cluster_biochemical_analysis Biochemical Analysis Purification Purification of 50S Ribosomal Subunits Complex Formation of 50S-Thiopeptide Complex Purification->Complex Antibiotic Thiopeptide Antibiotic (e.g., Thiostrepton) Antibiotic->Complex Xray X-ray Crystallography Complex->Xray CryoEM Cryo-Electron Microscopy Complex->CryoEM Footprinting Chemical Footprinting Complex->Footprinting RiboSeq Ribosome Profiling Complex->RiboSeq Data_Collection Data Collection Xray->Data_Collection CryoEM->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Model Atomic Model of Ribosome-Thiopeptide Complex Structure_Solution->Model Analysis Identification of Interacting Residues Footprinting->Analysis RiboSeq->Analysis Binding_Site Mapping of the Binding Site Analysis->Binding_Site

Caption: Experimental workflow for characterizing thiopeptide binding to the 50S ribosome.

Conclusion

The thiopeptide antibiotics thiostrepton, nosiheptide, and micrococcin represent a promising class of protein synthesis inhibitors that target a unique and highly conserved site on the 50S ribosomal subunit. Their binding to the GTPase-Associated Region, at the interface of 23S rRNA and ribosomal protein uL11, effectively blocks the function of essential translation factors. While they share a common binding pocket, subtle differences in their interactions likely contribute to variations in their inhibitory profiles. The detailed structural and biochemical data presented in this guide provide a foundation for the rational design of novel thiopeptide analogs with improved therapeutic properties to address the growing challenge of antibiotic resistance.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Thiocillin I

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Thiocillin I. The following procedures are designed to ensure safe handling, storage, and disposal of this thiopeptide antibiotic.

I. Immediate Safety Information

While a safety data sheet for this compound (CAS No. 59979-01-0) from one supplier indicates it is not a hazardous substance or mixture, it is imperative to handle all chemical compounds in a laboratory setting with a comprehensive safety approach.[1] The following recommendations are based on best practices for handling chemical and biological research materials.

First Aid Measures

In the event of exposure, immediate action is critical. The following table summarizes the recommended first aid procedures.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring eyelids are held open. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
Skin Contact Remove all contaminated clothing and shoes.[1] Thoroughly wash the affected area with large amounts of water and soap.[1] If irritation persists, consult a physician.
Inhalation Move the individual to an area with fresh air.[1] If breathing becomes difficult, administer cardiopulmonary resuscitation (CPR) if trained to do so, avoiding mouth-to-mouth resuscitation.[1] Seek immediate medical attention.
Ingestion Rinse the mouth thoroughly with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.

II. Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling this compound to determine the appropriate level of personal protective equipment required. The following table outlines the recommended PPE for handling this compound.

Type of Protection Recommended Equipment and Specifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Wear impervious clothing and handle with gloves. Nitrile gloves are a suitable option. Gloves must be inspected for integrity before use.
Respiratory Protection If working in a manner that could generate dust or aerosols, or if exposure limits are exceeded and irritation is experienced, use a full-face respirator.
Body Protection A standard laboratory coat should be worn to protect street clothing.

III. Operational Plan: Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling Procedures

  • Preparation : Before handling, ensure that all necessary PPE is donned correctly and that an emergency eyewash station and safety shower are readily accessible.

  • Ventilation : Handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a chemical fume hood should be utilized.

  • Dispensing : When weighing or transferring the solid compound, take care to avoid the formation of dust.

  • Solution Preparation : this compound is soluble in ethanol, methanol, DMF, and DMSO, but has poor water solubility.[2] Prepare solutions in a well-ventilated area, avoiding inhalation of vapors.

Storage Conditions

Parameter Specification
Temperature Recommended storage at -20°C.[1][2]
Light Protect from light.[1]
Container Keep the container tightly sealed.[1]
Environment Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

IV. Disposal Plan

The disposal of antibiotics and their waste products must be handled with care to prevent environmental contamination and the development of antibiotic-resistant microorganisms.

Waste Categories and Disposal Methods

Waste Type Disposal Protocol
Unused/Expired this compound Treat as hazardous chemical waste. Collect in a designated, labeled waste container for disposal by a licensed chemical waste management company.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of as biohazardous or chemical waste, in accordance with your institution's guidelines. Autoclaving may not be sufficient to degrade the antibiotic.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated chemical waste container for proper disposal.
Aqueous Waste Containing this compound Do not pour down the drain. Collect in a clearly labeled waste container for chemical waste disposal.

Stock solutions of antibiotics are at a much higher concentration and should always be treated as hazardous chemical waste.[3]

Below is a workflow diagram illustrating the safe handling procedure for this compound.

Thiocillin_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling & Disposal A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Access to Eyewash & Safety Shower B->C D Work in a Well-Ventilated Area (Fume Hood if Aerosols Possible) C->D Proceed to Handling E Weigh/Transfer Solid Carefully to Avoid Dust D->E F Prepare Solutions E->F G Store this compound at -20°C, Protected from Light F->G Proceed to Storage/Cleanup H Decontaminate Work Area G->H I Segregate Waste for Disposal (Chemical Waste) H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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